2-(4-Piperidinyl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASANLJWAJEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363121 | |
| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51784-73-7 | |
| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Piperidinyl)-1,3-benzothiazole chemical structure and IUPAC name
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(piperidin-4-yl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a piperidine moiety at the 2-position introduces a versatile functional group that can be crucial for modulating pharmacokinetic properties and target engagement. This document details the compound's chemical identity, synthesis, characterization, and its established and potential applications in drug discovery, supported by established experimental protocols and workflows.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise structure and properties. 2-(Piperidin-4-yl)-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core.[3] This bicyclic system is substituted at the C2 position with a piperidin-4-yl group.
Chemical Structure and IUPAC Name
-
Common Name: 2-(4-Piperidinyl)-1,3-benzothiazole; 2-(Piperidin-4-yl)benzo[d]thiazole
-
IUPAC Name: 2-(Piperidin-4-yl)-1,3-benzothiazole
Caption: 2D Structure of 2-(Piperidin-4-yl)-1,3-benzothiazole.
Physicochemical Data Summary
A compound's physical and chemical properties are critical for its handling, formulation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The data below is a compilation of computed properties for the parent structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂S | PubChem |
| Molecular Weight | 218.32 g/mol | PubChem |
| CAS Number | 29393-34-4 | [4] |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of 2-aminothiophenol with a suitable carbonyl compound or its equivalent.[5][6]
General Synthetic Approach
The primary method for constructing the 2-(piperidin-4-yl)-1,3-benzothiazole scaffold is the cyclocondensation reaction between 2-aminothiophenol and a piperidine-4-carboxaldehyde or piperidine-4-carboxylic acid derivative. The choice of coupling partner and reaction conditions (catalyst, solvent, temperature) dictates the efficiency and yield of the synthesis.[7][8]
Common variations include:
-
Condensation with Aldehyde: Reaction of 2-aminothiophenol with a protected piperidine-4-carboxaldehyde, followed by deprotection. This is often carried out under oxidative conditions.[9]
-
Condensation with Carboxylic Acid: Direct coupling of 2-aminothiophenol with a protected piperidine-4-carboxylic acid using a coupling agent or under high-temperature dehydrating conditions.
Caption: General workflow for synthesis and validation.
Example Experimental Protocol: Synthesis from 2-Aminothiophenol and N-Boc-piperidine-4-carboxylic acid
This protocol describes a representative two-step synthesis involving condensation followed by deprotection.
Step 1: Synthesis of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent like polyphosphoric acid (PPA) or Eaton's reagent, add 2-aminothiophenol (1.05 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for heating is to drive the dehydration and cyclization required for benzothiazole ring formation.
-
Upon completion, cool the mixture to room temperature and quench by carefully pouring it into a stirred solution of ice-cold aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the protected intermediate as a solid.
Step 2: Synthesis of 2-(Piperidin-4-yl)-1,3-benzothiazole (Final Product)
-
Dissolve the purified tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in 1,4-dioxane. The use of a strong acid is essential to cleave the acid-labile Boc-protecting group.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., TFA or HCl salt).
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the four aromatic protons of the benzothiazole ring (typically in the δ 7.0-8.5 ppm range). Signals for the piperidine ring protons, including the methine proton at C4 and the methylene protons at C2, C3, C5, and C6. A broad singlet for the piperidine N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzothiazole core, including the characteristic C2 carbon (often >160 ppm). Signals for the five distinct carbons of the piperidine ring. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (e.g., 219.0905 for C₁₂H₁₅N₂S⁺). |
| Infrared (IR) | Characteristic N-H stretching vibration (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H stretching. |
Applications in Drug Discovery and Development
The benzothiazole moiety is a key pharmacophore in numerous biologically active compounds.[1] Its derivatives have shown a remarkable range of activities, making the 2-(piperidin-4-yl)-1,3-benzothiazole scaffold a valuable starting point for drug discovery programs.[10]
Known and Potential Biological Activities
-
Anticancer: Many benzothiazole derivatives, particularly those with piperazine or piperidine substituents, have been investigated as cytotoxic agents against various cancer cell lines.[11] The mechanism often involves the inhibition of key enzymes like kinases or interaction with DNA.
-
Anti-inflammatory: The related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has been successfully exploited to develop potent anti-inflammatory agents that inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[12] Similar potential exists for the benzothiazole analogue.
-
Enzyme Inhibition: Benzothiazoles can act as inhibitors for various enzymes. For instance, 2-(pyridin-4-yl)benzothiazole is a known urease inhibitor.[13] The piperidine ring provides a vector for exploring interactions within enzyme active sites.
-
Dopamine Receptor Ligands: The benzothiazole core is present in drugs like pramipexole, which targets dopamine receptors.[3] Derivatives with piperidine moieties are frequently explored as ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.
Caption: Potential therapeutic applications of the core scaffold.
Structure-Activity Relationship (SAR) Insights
The 2-(piperidin-4-yl)-1,3-benzothiazole structure offers two primary points for chemical modification to explore SAR:
-
The Piperidine Nitrogen (N1') : This secondary amine is a key handle for introducing a wide variety of substituents (R¹). Acylation, sulfonylation, alkylation, or arylation at this position can significantly impact potency, selectivity, and physicochemical properties like solubility and cell permeability. For example, studies on benzothiazole-phenyl analogs have shown that substitution on the piperidine nitrogen with different sulfonyl groups can modulate activity for pain relief.[14]
-
The Benzothiazole Ring : Substitution on the benzene portion of the benzothiazole core (positions 4, 5, 6, or 7) with electron-withdrawing or electron-donating groups (R²) can fine-tune the electronic properties of the heterocyclic system and introduce new interactions with biological targets.
Conclusion
2-(Piperidin-4-yl)-1,3-benzothiazole is a synthetically accessible and highly versatile chemical scaffold. Its robust synthesis from readily available starting materials and the presence of the benzothiazole pharmacophore combined with a modifiable piperidine ring make it an attractive core for medicinal chemistry campaigns. The diverse biological activities reported for its analogues underscore its potential for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders and central nervous system conditions. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic compound.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health (NIH). [Link]
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
- 2-piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]
- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021).
- 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. (2019). SciELO. [Link]
- 2-(piperidin-4-yl)-1H-1,3-benzodiazole. PubChem. [Link]
- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). pharmacyjournal.in. [Link]
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). National Institutes of Health (NIH). [Link]
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
- Benzothiazole. Wikipedia. [Link]
- Discovery of Novel 2-(piperidin-4-yl)
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013).
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. (2013). IR@RGCB. [Link]
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2021). National Institutes of Health (NIH). [Link]
- solerone. The Good Scents Company. [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. jocpr.com [jocpr.com]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. solerone, 29393-32-6 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(4-Piperidinyl)-1,3-benzothiazole
An in-depth exploration for researchers, scientists, and drug development professionals.
The 2-(4-Piperidinyl)-1,3-benzothiazole core is a heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the discovery, history, synthesis, and evolving therapeutic applications of this versatile compound and its derivatives, offering field-proven insights for professionals in drug discovery and development.
The Genesis of a Versatile Core: Discovery and Early Developments
The benzothiazole ring system, a fusion of benzene and thiazole rings, has been a subject of chemical investigation since the late 19th century. However, the specific introduction of a piperidinyl moiety at the 2-position is a more recent development, driven by the relentless pursuit of novel therapeutic agents. While a singular, seminal publication marking the "discovery" of the parent this compound is not readily apparent in early literature, its emergence can be traced through the broader exploration of 2-substituted benzothiazoles.
Early research into benzothiazole derivatives focused on their utility as dyes and vulcanization accelerators. It was the later discovery of their diverse biological activities that propelled them into the realm of medicinal chemistry. The 2-amino and 2-mercaptobenzothiazoles served as foundational precursors for a vast array of derivatives. The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with various carbonyl compounds, a versatile and widely adopted method.[1]
The strategic incorporation of the piperidine ring, a common pharmacophore in many approved drugs, was a logical progression in the structural evolution of benzothiazole-based compounds. This addition was intended to enhance physicochemical properties, modulate biological activity, and explore new interactions with therapeutic targets. A notable early investigation into related structures involved the synthesis of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists.[2] This work highlighted the potential of the piperidinyl-benzothiazole scaffold in addressing metabolic disorders.
Crafting the Core: Synthetic Methodologies
The synthesis of the this compound core can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on either the benzothiazole or piperidine rings.
The Condensation Approach: Building from the Ground Up
A foundational and highly adaptable method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[3][4] For the synthesis of this compound, piperidine-4-carboxylic acid is the logical starting material.
Experimental Protocol: Synthesis via Condensation of 2-Aminothiophenol and Piperidine-4-carboxylic Acid
Materials:
-
2-Aminothiophenol
-
Piperidine-4-carboxylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Toluene or xylene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of 2-aminothiophenol (1 equivalent) and piperidine-4-carboxylic acid (1.1 equivalents) is suspended in a high-boiling solvent such as toluene or xylene.
-
Acid Catalyst Addition: Polyphosphoric acid (PPA) or Eaton's reagent is carefully added to the reaction mixture. Caution: These reagents are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a fume hood.
-
Cyclocondensation: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap and can be further assessed by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred beaker of ice-water. The acidic mixture is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
The Nucleophilic Substitution Approach: A Convergent Strategy
An alternative and often efficient route involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the benzothiazole ring with piperidine. 2-Chlorobenzothiazole is a common and commercially available starting material for this approach.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Materials:
-
2-Chlorobenzothiazole
-
Piperidine
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 2-chlorobenzothiazole (1 equivalent) in a suitable polar aprotic solvent such as DMF, is added piperidine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).
-
Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and the progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into water.
-
Extraction: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield 2-(1-Piperidinyl)-1,3-benzothiazole. A similar approach can be envisioned for the 4-substituted piperidine.
The Physicochemical Landscape and Spectroscopic Signature
A thorough understanding of the physicochemical properties of the this compound core is essential for its application in drug design and development. While comprehensive experimental data for the parent compound is not extensively published, data for closely related analogs can provide valuable insights. For instance, the structurally similar 2-(pyridin-4-yl)benzothiazole is reported as a beige solid with a melting point of 129.8-131.2 °C.[5]
The spectroscopic characterization of this compound and its derivatives is crucial for structural confirmation and purity assessment. Key spectral features would be expected as follows:
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the benzothiazole ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the piperidine ring would appear in the aliphatic region, with their chemical shifts and multiplicities dependent on their substitution and conformation.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzothiazole and piperidine rings. The carbon at the 2-position of the benzothiazole ring, attached to the piperidine nitrogen, would have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N stretching of the thiazole ring and the C-H and C-C vibrations of the aromatic and aliphatic moieties.
A Scaffold of Many Talents: Therapeutic Applications and Biological Activities
The this compound scaffold has been explored for a wide range of therapeutic applications, demonstrating its versatility in interacting with diverse biological targets.
Metabolic Disorders: Targeting PPARδ
As previously mentioned, early and significant research on 2-(1-piperidinyl)-1,3-benzothiazole derivatives identified them as potent and selective PPARδ agonists.[2] PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis. Agonism of PPARδ has been shown to increase high-density lipoprotein (HDL) cholesterol and improve insulin sensitivity, making it an attractive target for the treatment of dyslipidemia and type 2 diabetes. The piperidine moiety in these compounds was found to be a key linker that enhances the agonist activity and selectivity.[2]
Oncology: A Multi-pronged Attack on Cancer
The benzothiazole nucleus is a well-established pharmacophore in the development of anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit various targets involved in cancer progression.
Structure-Activity Relationship (SAR) insights from studies on related 2-piperazinyl-benzothiazole derivatives suggest that modifications on the piperazine/piperidine ring and the benzothiazole core can significantly impact anticancer activity.[6]
Neurodegenerative and Inflammatory Diseases
The inherent ability of the benzothiazole scaffold to cross the blood-brain barrier has made it an attractive starting point for the development of agents targeting central nervous system (CNS) disorders. Furthermore, the anti-inflammatory properties of benzothiazole derivatives are well-documented.
Future Perspectives: The Road Ahead
The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:
-
Elucidation of Novel Mechanisms of Action: As new biological targets are identified, this versatile scaffold will undoubtedly be explored for its potential to modulate their activity.
-
Development of Targeted Therapies: The synthetic tractability of the core structure allows for the design of highly specific ligands for individual receptor subtypes or enzyme isoforms, leading to more effective and safer medicines.
-
Exploration of New Therapeutic Areas: The broad spectrum of biological activities associated with benzothiazole derivatives suggests that the this compound core may hold promise in yet unexplored therapeutic areas.
References
[2] Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [7] Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [6] Al-Masoudi, N. A., Al-Soud, Y. A., & Ferwanah, A. E. S. R. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949. [8] Organic Communications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications, 15(4), 378-385. [9] Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. [10] Shafi, S. S., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [1] Singh, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 648. [11] Ubeid, A. A., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 11(1), 1-17. [3] Sharma, V., & Kumar, P. (2014). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 19(8), 12579-12625. [5] da Silva, A. B. F., et al. (2020). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society, 31(10), 2069-2081. [12] ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. Retrieved from [Link] [13] SpectraBase. (n.d.). 2-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]phenol. Retrieved from [Link] [14] Semantic Scholar. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Retrieved from [Link] [4] Xiang, G., et al. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(9), 16759-16785. [15] Cankara, P., et al. (2022). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 27(19), 6296. [16] Marsavela, G., et al. (2021). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 32(8), 1663-1672. [17] Zikou, E., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4949. [18] Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [19] Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [20] Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [21] Xiang, G., et al. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(9), 16759-16785.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives as Antitumor Agents
Abstract
The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] Derivatives of 2-(4-Piperidinyl)-1,3-benzothiazole have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[4][5][6] This technical guide provides an in-depth exploration of the core mechanism of action for this compound class, focusing on its role as a potent inhibitor of tubulin polymerization. We will dissect the molecular interactions, detail the downstream cellular consequences, including cell cycle arrest and apoptosis, and provide validated experimental protocols for researchers investigating this and similar molecular pathways.
Introduction: The Benzothiazole Scaffold in Oncology
Benzothiazole and its derivatives are integral to a variety of pharmaceutical agents, noted for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][7] The 2-(4-aminophenyl)benzothiazole structure, in particular, has been a focal point of anticancer drug discovery, with derivatives showing selective and potent antitumor activity.[8] The introduction of a piperidinyl or piperazinyl moiety at the 2-position of the benzothiazole ring has been a successful strategy in developing compounds with enhanced cytotoxic profiles against various cancer cell lines, including those of the breast, colon, and liver.[4][5] This guide focuses specifically on the this compound framework, elucidating the molecular cascade it initiates to induce cancer cell death.
Primary Mechanism of Action: Inhibition of Microtubule Dynamics
The principal mechanism through which this compound derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[9][10]
The Molecular Target: Tubulin and Microtubules
Microtubules are fundamental components of the eukaryotic cytoskeleton. These dynamic polymers, formed from α- and β-tubulin heterodimers, are crucial for maintaining cell structure, facilitating intracellular transport, and, most critically for cancer therapy, forming the mitotic spindle during cell division.[11][12] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, a property known as dynamic instability, is essential for the proper segregation of chromosomes into daughter cells.[11] Interference with this process is a clinically validated strategy for cancer treatment, utilized by well-known drugs such as Taxol (a stabilizer) and Vinca alkaloids (destabilizers).[13]
Destabilizing the Cytoskeleton
Compounds based on the this compound scaffold function as microtubule destabilizing agents. They bind to tubulin dimers, preventing their assembly into microtubules.[9][10] This leads to a net decrease in the cellular microtubule polymer mass, disrupting the delicate equilibrium required for cytoskeletal function. The consequence is a catastrophic failure in the formation of a functional mitotic spindle, a structure indispensable for chromosome alignment and separation during mitosis.[14]
Elucidating the Mechanism: Key Experimental Protocols
Verifying that a compound's primary mechanism of action is tubulin polymerization inhibition requires a multi-faceted approach. The following protocols represent the gold standard for this characterization.
Causality and Rationale: This biochemical assay directly measures a compound's effect on the assembly of purified tubulin into microtubules in a cell-free system.[11] By monitoring the change in light scattering or fluorescence over time, one can quantitatively determine if a compound inhibits or enhances polymerization.[15][16] This is the foundational experiment to confirm direct interaction with tubulin. A temperature shift from 4°C (where tubulin is soluble) to 37°C initiates polymerization, which can be tracked spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[16]
-
Prepare a 100 mM stock solution of GTP and dilute to a 10 mM working solution in the same buffer.[16]
-
Prepare a polymerization buffer containing the general tubulin buffer supplemented with 10% glycerol to enhance polymerization.[17][16]
-
Dissolve the this compound test compound and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer) in DMSO to create high-concentration stocks.[16] Serially dilute in polymerization buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Pre-warm a temperature-controlled microplate reader to 37°C.[16]
-
On ice, pipette the diluted test compounds, controls, and a vehicle control (DMSO) into the wells of a clear, flat-bottom 96-well plate.[17]
-
Prepare a tubulin reaction mix on ice, combining tubulin (to a final concentration of 2-3 mg/mL), GTP (to a final concentration of 1 mM), and polymerization buffer.[17][16]
-
To initiate the reaction, add the tubulin reaction mix to each well.
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (turbidity) at 340 nm every 60 seconds for at least 60 minutes.[17][16]
-
Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of polymerization.[16]
-
Calculate the IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%.[14]
-
Workflow Diagram:
Downstream Cellular Consequences
The inhibition of tubulin polymerization triggers a well-defined cascade of cellular events, culminating in apoptotic cell death.
G2/M Cell Cycle Arrest
The failure to form a proper mitotic spindle due to microtubule disruption activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the spindle. By preventing microtubule formation, this compound derivatives ensure this condition is never met, leading to a prolonged arrest in the G2/M phase of the cell cycle. [4][9]
Induction of Apoptosis
If the mitotic arrest is sustained, the cell is targeted for elimination through apoptosis, or programmed cell death. [4][18]This is a key outcome for an effective anticancer agent. The transition from mitotic arrest to apoptosis is complex but often involves the intrinsic (mitochondrial) pathway. [19]Key molecular events include:
-
Caspase Activation: Arrested cells trigger the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). [20][21]* PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a hallmark of apoptosis. [20]* Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis, leading to mitochondrial outer membrane permeabilization. [22]
Verifying Downstream Effects: Western Blot Analysis
Causality and Rationale: Western blotting is a powerful technique to detect and semi-quantify changes in the expression levels of specific proteins that govern the cell cycle and apoptosis. [20][23][24]Following treatment with a this compound derivative, one would expect to see an increase in markers of G2/M arrest (e.g., Cyclin B1) and apoptosis (e.g., cleaved caspase-3, cleaved PARP). [20][24] Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the test compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. [22] * Collect the supernatant containing the total protein and determine the protein concentration using a standard assay like BCA or Bradford. [22]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling them in Laemmli sample buffer. [22][24] * Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. [24] * Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [24]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Cyclin B1, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C. [22] * Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [22] * Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression. An increase in the cleaved forms of caspases and PARP confirms the induction of apoptosis. [23]
-
Integrated Signaling Pathway and Therapeutic Potential
The sequence of events initiated by this compound derivatives represents a potent and targeted anticancer strategy. The entire pathway can be visualized as a linear progression from microtubule disruption to cell death.
Signaling Pathway Diagram:
Anticancer Activity and Quantitative Data
Numerous studies have reported the potent cytotoxic activity of benzothiazole derivatives incorporating a piperazine or piperidine moiety against a panel of human cancer cell lines. [4][5][6]The efficacy is often quantified by the GI₅₀ (50% growth inhibition) or IC₅₀ value.
| Compound Class | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
| Benzothiazole-Piperazine | HCT-116 (Colorectal) | 7.9 | [6] |
| Benzothiazole-Piperazine | MCF-7 (Breast) | 9.2 | [6] |
| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | 3.1 | [5][6] |
| 1,2,3-Triazole Benzothiazole (K18) | Kyse30 (Esophageal) | 0.042 | [9] |
| 1,2,3-Triazole Benzothiazole (K18) | EC-109 (Esophageal) | 0.038 | [9] |
| Benzothiazepine (D8) | HeLa (Cervical) | 1.48 | [10] |
| Benzothiazepine (D8) | MCF-7 (Breast) | 1.47 | [10] |
This table presents a selection of reported data and is not exhaustive. Values are highly dependent on the specific derivative and assay conditions.
Conclusion
The this compound scaffold represents a validated pharmacophore for the development of potent anticancer agents. The core mechanism of action is the direct inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent induction of apoptosis via the intrinsic pathway. The experimental protocols detailed herein provide a robust framework for researchers to characterize this and other compounds targeting microtubule dynamics. The promising cytotoxicity profiles across multiple cancer types underscore the therapeutic potential of this compound class, warranting further investigation and optimization in preclinical and clinical settings.
References
- Abcam. (n.d.). Apoptosis western blot guide.
- BenchChem. (2025). "Tubulin polymerization-IN-57" in vitro tubulin polymerization assay protocol.
- Bio-protocol. (n.d.). Tubulin Polymerization Assay.
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells.
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization-IN-49.
- McFarland, R. J., et al. (n.d.). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC - NIH.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Bilobol Treatment.
- PubMed. (n.d.). Determination of Caspase Activation by Western Blot.
- Wang, Y., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- BenchChem. (2025). CIL-102 immunofluorescence microscopy protocol for tubulin.
- BenchChem. (2025). Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Tubulin Polymerization-IN-12.
- NIH. (n.d.). Imaging Microtubules in vitro at High Resolution while Preserving their Structure.
- Bentham Science Publishers. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry.
- Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives.
- JoVE. (2022, August 27). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview [Video]. YouTube.
- PubMed Central. (2011, October 28). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1.
- PubMed Central. (n.d.).
- FLORE. (2019, December 2).
- MDPI. (2022, February 12).
- ResearchGate. (n.d.).
- PubMed. (2024, February 5). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Benzothiazole.
- ResearchGate. (n.d.). A Novel Series of Benzothiazepine Derivatives as Tubulin Polymerization Inhibitors with Anti-tumor Potency.
- R Discovery. (2014, October 21).
- NIH. (2021, August 23). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- RSC Publishing. (2025, October 15).
- MDPI. (n.d.).
- NIH. (2023, May 23). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
- Oriental Journal of Chemistry. (n.d.).
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
- PubMed. (n.d.).
- PubMed Central. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Piperidinyl)-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Piperidinyl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a molecular scaffold, its properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data with established experimental protocols, offering researchers and drug development professionals a foundational understanding of this molecule. We delve into its chemical identity, summarize its key physical constants, and provide detailed, field-proven methodologies for the empirical determination of its most salient properties.
Introduction: The Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, combines this aromatic heterocycle with a saturated piperidine ring, introducing a basic center and modifying the molecule's overall polarity and spatial arrangement. Understanding the fundamental physicochemical characteristics of this compound is the first step in rational drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile and guiding further structural optimization.
Chemical Identity and Core Properties
A precise understanding of the molecule's identity is paramount for any scientific investigation.
-
Chemical Name: 2-(piperidin-4-yl)-1,3-benzothiazole
-
Synonyms: this compound, 2-(piperidin-4-yl)benzo[d]thiazole
-
CAS Number: 51784-73-7
-
Molecular Structure:

Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. It is critical to note that while some data is available, many properties for this specific molecule are predicted through computational models. These predictions serve as valuable estimates for initial experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄N₂S | (Calculated) |
| Molecular Weight | 218.32 g/mol | (Calculated) |
| Monoisotopic Mass | 218.08777 Da | PubChemLite (Predicted) |
| XlogP | 2.5 | PubChemLite (Predicted) |
| pKa (Piperidine N) | ~8.5 - 9.5 | (Predicted/Estimated) |
| Physical Form | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Low (Predicted) | Based on logP |
Analysis of Key Physicochemical Parameters
Acidity and Basicity (pKa)
The pKa value is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the degree of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding.
-
Causality and Insight: this compound possesses a single primary basic center: the secondary amine within the piperidine ring. The nitrogen on the benzothiazole ring is non-basic due to the delocalization of its lone pair of electrons within the aromatic system. The piperidine nitrogen is expected to have a pKa in the range of 8.5 to 9.5. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This high degree of ionization increases aqueous solubility but can hinder passive diffusion across lipid membranes, a classic trade-off in drug design.
The diagram below illustrates the pH-dependent equilibrium of the molecule.
Caption: pH-dependent ionization equilibrium.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
-
Causality and Insight: The predicted XlogP value of 2.5 suggests that the neutral form of the molecule is moderately lipophilic. A logP in this range (1-3) is often considered favorable for oral drug absorption, balancing aqueous solubility with membrane permeability. However, because the molecule is basic, its effective lipophilicity is pH-dependent. This is described by the distribution coefficient, logD, which accounts for all ionic species. At physiological pH 7.4, where the compound is mostly ionized, the logD value will be significantly lower than the logP value, indicating reduced lipophilicity and a higher affinity for the aqueous phase. This is a critical consideration for predicting its behavior in the body.
Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development.
-
Causality and Insight: Based on the moderately lipophilic nature of the neutral form (logP ≈ 2.5), the intrinsic solubility of this compound is expected to be low. However, its basicity provides a crucial advantage. The compound will exhibit significantly higher solubility in acidic environments (pH < pKa) where it is protonated to form a more water-soluble salt. This "pH-solubility" profile is typical for basic drug candidates and is a key factor in formulation design. For instance, it suggests that the compound may dissolve well in the acidic environment of the stomach.
Experimental Protocols for Physicochemical Characterization
To move beyond predicted values, empirical determination is essential. The following are standard, robust protocols for characterizing the key properties of a novel compound like this compound.
Caption: Workflow for experimental property determination.
Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.
-
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The saturated supernatant is then filtered, and the concentration of the dissolved compound is quantified.
-
Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a glass vial. The excess should be clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour for the excess solid to sediment.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Immediately filter it through a low-binding 0.45 µm filter (e.g., PVDF).
-
Quantification: Dilute the filtrate into a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using a validated analytical method, such as HPLC-UV, against a standard curve of the compound.
-
-
Self-Validation: Running the experiment in triplicate provides statistical confidence. Verifying the pH of the saturated solution at the end of the experiment is crucial to ensure the compound itself did not alter the buffer's pH.
Protocol: Determination of pKa by Potentiometric Titration
This classic method provides high-precision pKa values by monitoring pH changes during titration with an acid or base.
-
Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured after each addition of titrant, generating a titration curve. The pKa corresponds to the pH at the half-equivalence point.
-
Methodology:
-
Solution Preparation: Accurately weigh and dissolve the compound in deionized water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.
-
Initial pH Adjustment: Since the target compound is a base, the solution should first be acidified with a standardized strong acid (e.g., 0.1 M HCl) to a pH at least 2 units below the expected pKa (e.g., to pH 2-3) to ensure full protonation.
-
Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The inflection point of the resulting sigmoidal curve represents the equivalence point. The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.
-
-
Self-Validation: The precision of the method is validated by the clear sigmoidal shape of the titration curve. The experiment should be repeated to ensure reproducibility.
Protocol: Determination of logP by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC provides a rapid and resource-sparing alternative to the shake-flask method for estimating logP.
-
Principle: The method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A calibration curve is generated using a set of standard compounds with known logP values.
-
Methodology:
-
System Setup: Use a C18 analytical column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For a basic compound, the aqueous phase should be buffered to a high pH (e.g., pH > 10.5) to ensure the compound is in its neutral, uncharged form.
-
Calibration: Prepare solutions of 5-7 standard compounds with well-established logP values spanning the expected range (e.g., logP 1 to 4). Inject each standard and record its retention time (t_R_). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0_).
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Generate Calibration Curve: Plot the known logP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line.
-
Sample Analysis: Prepare a solution of this compound, inject it under the identical chromatographic conditions, and determine its retention time.
-
logP Calculation: Calculate the log(k') for the test compound and use the regression equation from the calibration curve to determine its logP value.
-
-
Self-Validation: The validity of the method is demonstrated by a high correlation coefficient (R² > 0.98) for the calibration curve. The standards chosen must be structurally relevant to the analyte for the highest accuracy.
Stability and Storage
-
Chemical Stability: Benzothiazole derivatives are generally stable compounds. However, as with many amines, long-term exposure to light and air can lead to oxidative degradation. Solutions should be freshly prepared.
-
Storage Recommendations: The solid compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.
Conclusion
This compound is a basic, moderately lipophilic molecule whose physicochemical behavior is dominated by the ionization of its piperidine ring. Its properties suggest a classic profile for a basic drug candidate: pH-dependent solubility that is enhanced in acidic conditions and a substantial difference between its logP (for the neutral species) and its logD at physiological pH. The experimental protocols detailed herein provide a robust framework for empirically verifying these predicted properties, which is an indispensable step for any researcher or drug development professional working with this promising chemical scaffold.
References
- Creative Bioarray.
- Zafar, S., et al. (2015).
- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- de Oliveira, B. G., et al. (2018). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society. [Link]
- Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- ACD/Labs. LogP—Making Sense of the Value. [Link]
- Furuishi, T., et al. (2017). Determination of aqueous solubility by heating and equilibration: A technical note.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- Zafar, S., et al. (2015). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]
- Wan, H., et al. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. [Link]
- PubChemLite. 2-(piperidin-4-yl)-1,3-benzothiazole. [Link]
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [Link]
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]
- PubChem. 2-(2-Piperidin-4-ylphenyl)-1,3-benzothiazole. [Link]
- Cseh, S., et al. (2009). *Reliability
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Piperidinyl)-1,3-benzothiazole
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation of a successful development program. Among the most critical of these properties are solubility and stability. An otherwise potent compound can fail spectacularly if it cannot be dissolved to achieve therapeutic concentrations or if it degrades before it can exert its effect. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The methodologies detailed herein are designed to be robust, logical, and grounded in established scientific and regulatory principles, providing researchers with a self-validating system for generating the crucial data needed to advance their development programs.
Part 1: Solubility Characterization of this compound
Solubility dictates a compound's bioavailability and its suitability for various formulations. For this compound, a molecule featuring both a basic piperidinyl moiety and a fused aromatic benzothiazole system, solubility is expected to be highly pH-dependent. We will explore two key types of solubility: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, representing the maximum concentration achievable under steady-state conditions. The shake-flask method is the universally recognized "gold standard" for its determination.[1]
Causality Behind the Shake-Flask Method: This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring a sufficiently long incubation period with agitation, we minimize the risk of reporting transient, supersaturated states as the true solubility.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different, precisely measured volume of the desired solvent (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period is necessary to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, allow the vials to stand, and then carefully separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to avoid contaminating the supernatant with fine particles, which would artificially inflate the measured solubility.[2]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] The concentration is calculated against a standard curve of known concentrations.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[3] This is highly relevant for early-stage in vitro assays where compounds are introduced in this manner. Nephelometry, which measures light scattering caused by suspended particles (precipitate), is an efficient, high-throughput method for this assessment.[4]
Causality Behind Nephelometry: The principle is direct and logical: as the compound precipitates out of solution, the resulting suspension of fine particles will scatter a beam of light. The intensity of this scattered light is directly proportional to the amount of insoluble material, allowing for a rapid determination of the point of precipitation.
The following diagram outlines the logical flow for a comprehensive solubility assessment, starting from the high-throughput kinetic assay and progressing to the definitive thermodynamic measurement for key candidates.
Caption: Workflow for solubility profiling.
Anticipated Solubility Profile
The data below is a hypothetical but expert-informed summary of expected results for a compound like this compound.
| Solvent/Medium | Anticipated Solubility (µg/mL) | Rationale & Implication |
| 0.1 N HCl (pH ~1) | > 1000 | The basic piperidinyl nitrogen will be protonated, forming a highly soluble salt. Indicates good solubility in the stomach. |
| Phosphate Buffer (pH 5.0) | 100 - 500 | Partial protonation of the piperidine ring (assuming a pKa between 7-9) leads to moderate solubility. |
| Phosphate Buffer (pH 7.4) | < 10 | At physiological pH, the compound is likely in its less soluble free base form. This is a critical parameter for intravenous formulation development. |
| Dimethyl Sulfoxide (DMSO) | > 20,000 | High solubility is expected in a polar aprotic solvent, suitable for preparing stock solutions for in vitro screening.[5] |
| Ethanol | 500 - 2000 | Good solubility is expected in polar protic organic solvents, relevant for oral liquid formulations.[5] |
Part 2: Stability Assessment and Forced Degradation
Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation (or stress testing) is a critical component of this, deliberately exposing the compound to harsh conditions to identify likely degradation products and establish the specificity of analytical methods.[7] This is mandated by regulatory bodies under the ICH guidelines.[8][9]
Causality Behind Forced Degradation: By intentionally degrading the molecule, we can proactively identify the impurities that are likely to form during long-term storage. This allows for the development of a "stability-indicating" analytical method—a method proven to separate and quantify the intact drug from all its significant degradation products, ensuring that stability data is accurate and trustworthy.[10]
Core Forced Degradation Protocols
The following protocols are based on ICH Q1A guidelines and represent a standard panel of stress conditions. A target degradation of 5-20% is generally considered optimal to provide sufficient levels of degradants for analysis without destroying the molecule entirely.
-
Acid/Base Hydrolysis:
-
Protocol: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl (acid) and 0.1 N NaOH (base). Incubate samples at an elevated temperature (e.g., 60 °C) for several hours. Neutralize the samples before analysis.
-
Causality: Evaluates susceptibility to pH-mediated degradation, common in the gastrointestinal tract or in liquid formulations. Benzothiazoles can be susceptible to ring-opening under harsh hydrolytic conditions.
-
-
Oxidative Degradation:
-
Protocol: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Causality: Simulates exposure to atmospheric oxygen or oxidative enzymes. The sulfur atom in the benzothiazole ring and the tertiary amine in the piperidine ring are potential sites of oxidation.
-
-
Thermal Degradation:
-
Protocol: Expose the solid compound (in a dry heat oven) and a solution of the compound to high temperatures (e.g., 80 °C) for an extended period (e.g., 7 days).
-
Causality: Assesses the intrinsic thermal stability of the molecule in both solid and solution states, which is critical for determining manufacturing and storage conditions.
-
-
Photostability:
-
Protocol: Expose a solution of the compound and the solid compound to a controlled source of UV and visible light, as specified in ICH Q1B guidelines. A dark control sample must be run in parallel to differentiate light-induced degradation from thermal effects.[6]
-
Causality: Determines if the compound is light-sensitive, which dictates packaging requirements (e.g., amber vials, opaque containers). Aromatic systems like benzothiazole are often photoreactive.
-
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to resolve the parent peak from all process impurities and degradation products.
Self-Validating System: The method's validity is confirmed by analyzing the stressed samples. If new peaks (degradants) appear and are well-separated from the parent peak, the method demonstrates specificity. Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure the parent peak is not co-eluting with any degradants.
Workflow for Forced Degradation Studies
This diagram illustrates the logical process of conducting a forced degradation study and utilizing the results to validate the analytical method.
Caption: Workflow for forced degradation and method validation.
Anticipated Stability Profile
This table summarizes the potential outcomes of a forced degradation study for this compound.
| Stress Condition | Expected Degradation (%) | Potential Degradation Pathway |
| 0.1 N HCl, 60°C | 5 - 15% | Likely stable due to salt formation. Minimal degradation expected. |
| 0.1 N NaOH, 60°C | 10 - 25% | Potential for hydrolysis of the thiazole ring. |
| 3% H₂O₂, RT | 15 - 30% | Oxidation at the sulfur atom to form a sulfoxide or sulfone; potential N-oxidation of the piperidine nitrogen. |
| Thermal (80°C) | < 5% | Expected to be thermally stable, especially in the solid state. |
| Photolytic (ICH Q1B) | 5 - 20% | The benzothiazole moiety is a chromophore and may be susceptible to photodegradation, potentially through radical mechanisms or hydroxylation.[11] |
Conclusion
The comprehensive solubility and stability profiling of this compound, as outlined in this guide, provides the critical data package required for informed decision-making in a drug development pipeline. By employing these robust, mechanistically-grounded protocols, researchers can establish a compound's developability profile, identify potential liabilities early, and build a foundation of high-quality data to support regulatory filings. This systematic approach transforms the fundamental physicochemical characterization from a routine task into a strategic advantage, paving the way for the successful development of novel therapeutics.
References
- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
- Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
- Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
- Slideshare. (n.d.). Ich guideline for stability testing.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- PubChem. (n.d.). Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-.
- Solubility of Things. (n.d.). Benzothiazole.
- Semantic Scholar. (2016). Forced Degradation Studies.
- International Journal of Drug Development and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.
- MedCrave. (2016). Forced degradation studies.
- International Journal of Innovative Science and Research Technology. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process.
- PubChem. (n.d.). Benzothiazole.
- ResearchGate. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.
- Wikipedia. (n.d.). 2,1,3-Benzothiadiazole.
- CAS Common Chemistry. (n.d.). 2-(1-Piperidinylthio)benzothiazole.
- Semantic Scholar. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives.
- ResearchGate. (n.d.). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity.
- Royal Society of Chemistry. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.
- PubMed. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight.
- ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.
- St. John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, biological and pharmacological activities of 2-methyl-4Hpyrimido[ 2,1-b][3][9]benzothiazoles.
- ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
- PubMed. (n.d.). Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole derivatives.
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ResearchGate. (n.d.). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. snscourseware.org [snscourseware.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to the Synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole from 2-Aminothiophenol
Abstract
The 2-substituted benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway to 2-(4-Piperidinyl)-1,3-benzothiazole, a key building block for drug discovery programs, particularly in the development of novel topoisomerase inhibitors.[1][2][3] Starting from the readily available precursor 2-aminothiophenol, this guide details a two-step sequence involving a protection-condensation strategy followed by deprotection. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights into process optimization for researchers, chemists, and drug development professionals.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound (Target Molecule 3 ) from 2-aminothiophenol (1 ) is most effectively achieved through a two-stage process. The core transformation is the formation of the benzothiazole ring by condensation of 2-aminothiophenol with a suitable piperidine-derived carboxylic acid.
A critical consideration is the presence of the secondary amine within the piperidine ring of the target molecule. This nucleophilic site can interfere with the condensation reaction. Therefore, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the condensation conditions and its facile removal under acidic conditions.[4]
The retrosynthetic analysis is as follows:
-
Disconnection 1 (Deprotection): The target molecule 3 can be obtained by the deprotection of an N-Boc protected intermediate 2 .
-
Disconnection 2 (Condensation): The benzothiazole ring of intermediate 2 can be formed via the cyclocondensation of 2-aminothiophenol (1 ) and N-Boc-piperidine-4-carboxylic acid (4 ), also known as N-Boc-isonipecotic acid.
Caption: Retrosynthetic analysis of this compound.
This strategy breaks down the synthesis into two distinct, high-yielding steps:
-
Step 1: Cyclocondensation to form the protected benzothiazole core.
-
Step 2: N-Boc Deprotection to unveil the final product.
Step 1: Synthesis of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (2)
The cornerstone of this synthesis is the formation of the benzothiazole ring. This is achieved by the condensation of 2-aminothiophenol (1 ) with N-Boc-piperidine-4-carboxylic acid (4 ). This reaction is a classic example of heterocycle formation driven by a dehydrating acid catalyst.
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism, typically catalyzed by a strong acid like Polyphosphoric Acid (PPA) which also serves as a powerful dehydrating agent.[5][6]
-
Amide Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the activated carboxyl group of N-Boc-isonipecotic acid to form an intermediate S-(2-aminophenyl) thioester or a direct amide linkage. PPA facilitates this by protonating the carboxylic acid, making it a more potent electrophile.[5]
-
Cyclization and Dehydration: The neighboring thiol group (-SH) of the intermediate then performs an intramolecular nucleophilic attack on the newly formed amide/thioester carbonyl carbon. This cyclization event forms a benzothiazoline intermediate. Subsequent dehydration, strongly promoted by PPA, eliminates a molecule of water to yield the stable aromatic benzothiazole ring system.[5]
Caption: Key stages of the PPA-catalyzed condensation mechanism.
Experimental Protocol: PPA-Catalyzed Condensation
Polyphosphoric acid (PPA) is a highly effective and commonly used reagent for this transformation, acting as both catalyst and solvent at elevated temperatures.[5][7][8]
Materials:
-
2-Aminothiophenol (1 )
-
tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (4 )
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-piperidine-4-carboxylic acid (4 , 1.0 eq) and 2-aminothiophenol (1 , 1.1 eq).
-
Carefully add Polyphosphoric Acid (PPA, approx. 10 times the weight of the carboxylic acid) to the flask. The mixture will be viscous.
-
Heat the reaction mixture to 140-160 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the warm, viscous mixture into a beaker containing crushed ice with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (2 ).
Step 2: Deprotection to this compound (3)
The final step is the removal of the N-Boc protecting group to yield the target compound. This is a standard procedure accomplished under acidic conditions.[9] The choice of acid can influence the final salt form of the product.
Mechanistic Rationale
The acid-catalyzed deprotection of a Boc group is a clean and efficient process.[4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free secondary amine of the piperidine ring.
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).
Caption: Acid-catalyzed removal of the N-Boc protecting group.
Experimental Protocols
Two standard and highly effective protocols are presented below. The choice depends on the desired final salt form and downstream application requirements.
Protocol A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) This method yields the deprotected amine as a trifluoroacetate salt, which can be converted to the free base during workup.
Materials:
-
tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (2 )
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the protected intermediate (2 , 1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA, 5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To obtain the free base, carefully add saturated NaHCO₃ solution to the residue until the pH is basic (>8).
-
Extract the product into an organic solvent (e.g., DCM or EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product 3 .
Protocol B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane This method is often preferred as it typically results in the precipitation of the hydrochloride salt, simplifying isolation.
Materials:
-
tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (2 )
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the protected intermediate (2 , 1.0 eq) in a minimal amount of 1,4-dioxane or methanol.
-
Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration, washing the solid with diethyl ether to remove non-polar impurities. Alternatively, the solvent can be removed under reduced pressure to afford the crude hydrochloride salt.
Summary and Data Presentation
The following table summarizes the key parameters for each step in the synthesis.
| Parameter | Step 1: PPA Condensation | Step 2: N-Boc Deprotection (TFA Method) |
| Reactants | 2-Aminothiophenol, N-Boc-isonipecotic acid | tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate |
| Key Reagent | Polyphosphoric Acid (PPA) | Trifluoroacetic Acid (TFA) |
| Solvent | PPA (serves as solvent) | Dichloromethane (DCM) |
| Temperature | 140-160 °C | 0 °C to Room Temperature |
| Typical Time | 2-4 hours | 1-3 hours |
| Workup | Ice quench, neutralization, extraction | Evaporation, neutralization, extraction |
| Purification | Silica Gel Chromatography | Extraction / Precipitation |
| Typical Yield | 60-85%[5][7] | >95%[4] |
| Key Insight | PPA is viscous and requires careful handling, especially during the quench. Vigorous stirring is crucial. | The reaction is typically very clean and fast. Ensure adequate neutralization to isolate the free base. |
Conclusion
The synthesis of this compound from 2-aminothiophenol is a reliable and scalable process when approached with a protection-condensation-deprotection strategy. The use of Polyphosphoric Acid provides a powerful, albeit aggressive, method for the key benzothiazole ring formation. The subsequent acid-catalyzed removal of the N-Boc group is a near-quantitative and clean transformation. This guide provides the fundamental framework and detailed protocols necessary for researchers to successfully synthesize this valuable heterocyclic building block for applications in pharmaceutical and materials science.
References
- Stanton, R. et al. (2013). Design, synthesis and biological evaluation of α-substituted isonipecotic acid benzothiazole analogues as potent bacterial type II topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6598-6603.
- Camacho, J. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3379.
- Riadi, Y. et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(19), 5999.
- Padilla-Martínez, I. et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901.
- Shaikh, A. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
- Chakraborti, A. K. et al. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Synlett.
- Keri, R. S. et al. (2014). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.
- Singh, M. et al. (2014). Scheme 1 Reagents and conditions: (a) polyphosphoric acid (PPA), 220 C,... ResearchGate.
- Suneel Kumar, B. et al. (2014). Synthesis and Insilico Assessment of Novel Benzothiazole Series against Human DNA Topo Isomerase I. International Journal of Computer Applications, 975, 8887.
- Akol, E. et al. (2015). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.
Sources
- 1. Design, synthesis and biological evaluation of α-substituted isonipecotic acid benzothiazole analogues as potent bacterial type II topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Insilico Assessment of Novel Benzothiazole Series against Human DNA Topo Isomerase I [ijcaonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of the 2-(4-Piperidinyl)-1,3-Benzothiazole Scaffold
Abstract: The 1,3-benzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds targeting a wide array of biological targets. When substituted at the 2-position with a piperidinyl ring, this scaffold's therapeutic potential is significantly amplified, giving rise to derivatives with potent anticancer, neuroprotective, metabolic, and enzyme-inhibiting properties. This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and key structure-activity relationships of 2-(4-Piperidinyl)-1,3-benzothiazole and its analogues. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for novel therapeutic discovery.
The this compound Core: A Privileged Scaffold
The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a cornerstone of many biologically active molecules.[1][2][3] Its rigid, planar structure and electron-rich nature facilitate interactions with various biological macromolecules. The introduction of a piperidine or piperazine ring at the 2-position is a critical design element that enhances this activity. This secondary amine functionality provides a basic center for salt formation, improving solubility and bioavailability. More importantly, it acts as a crucial interaction point, often fitting into specific pockets of enzyme active sites or receptors, a feature essential for the potent neuroprotective and enzyme-inhibiting activities observed in many derivatives.[4][5]
Synthetic Strategies: An Overview
The synthesis of the 2-(substituted)-benzothiazole scaffold is well-established, typically involving the condensation of 2-aminobenzenethiol with a carbonyl-containing compound.[6] Modifications to this core reaction allow for the introduction of the piperidinyl moiety and other functional groups, enabling the creation of diverse chemical libraries for screening.
A generalized synthetic workflow is depicted below. This multi-step process often begins with the reaction of an aniline with potassium thiocyanate to form a 2-aminobenzothiazole intermediate, which can then be further modified.[7] Alternative modern methods utilize various catalysts and one-pot procedures to improve efficiency and yield.[8]
Caption: Generalized synthetic workflow for this compound derivatives.
Key Biological Activities and Mechanisms of Action
The versatility of this scaffold is evident in its broad spectrum of biological activities, spanning multiple therapeutic areas.
Anticancer Properties
Derivatives of the benzothiazole scaffold, particularly those incorporating piperidine or piperazine moieties, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[9][10][11][12]
Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis. Studies on benzothiazole-piperazine derivatives have shown they cause cell cycle arrest at the subG1 phase, a hallmark of apoptotic cell death.[13][14] This targeted approach makes them promising candidates for therapies that can selectively eliminate cancer cells.
Data Summary: In Vitro Cytotoxicity
| Compound Type | Cell Line | Activity (IC50 / GI50) | Reference |
| Piperidine-based acetohydrazide | A549 (Lung) | < 1 mM | [9] |
| Piperidine-based acetohydrazide | HT-29 (Colon) | 0.03 mM | [9] |
| Piperidine-based acetohydrazide | MCF-7 (Breast) | 0.10 mM | [9] |
| Aroyl-substituted piperazine | HUH-7 (Hepatocellular) | Active | [13] |
| Aroyl-substituted piperazine | MCF-7 (Breast) | Active | [13] |
| Aroyl-substituted piperazine | HCT-116 (Colorectal) | Active | [13] |
| Oxadiazole-coupled piperazinyl | A431 (Skin), MCF7, A549 | Potent Cytotoxicity | [11] |
Neuroprotective and Central Nervous System (CNS) Effects
This scaffold has shown remarkable potential in treating neurological disorders, from acute ischemic injury to chronic neurodegenerative diseases like Alzheimer's.
Mechanism 1: JNK Inhibition for Neuroprotection: A notable derivative, AS601245, functions as a potent inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway.[15] Activation of this pathway is heavily implicated in cell death following cerebral ischemia. By inhibiting JNK, AS601245 prevents downstream c-Jun phosphorylation and subsequent apoptosis, thereby promoting neuronal survival. In vivo studies have confirmed its significant neuroprotective effects in models of both global and focal cerebral ischemia.[15]
Caption: Inhibition of the JNK signaling pathway by a benzothiazole derivative.
Mechanism 2: Multi-Target Strategy for Alzheimer's Disease: Hybrid molecules combining the benzothiazole and piperazine/piperidine pharmacophores have been rationally designed as multifunctional agents for Alzheimer's disease (AD).[16] These compounds are engineered to simultaneously inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, and prevent the aggregation of amyloid-beta (Aβ) plaques, two key pathological hallmarks of AD.[4][5][16] The piperazine ring is considered a bioisosteric replacement for the piperidine ring in the established AD drug donepezil, contributing to its effective binding within the enzyme's active site.[5][16]
Data Summary: Anti-Alzheimer's Activity
| Compound | Target Enzyme | Activity (IC50) | Aβ Aggregation Inhibition | Reference |
| Compound 4f | AChE | 23.4 ± 1.1 nM | Yes | [4][5][17] |
| Compound 4f | MAO-B | 40.3 ± 1.7 nM | Yes | [4][5][17] |
| Hybrid Cmpd 12 | AChE | 2.31 µM | 53.30% | [16] |
Metabolic Modulation via PPARδ Agonism
In a distinct therapeutic application, 2-(1-piperidinyl)-1,3-benzothiazole derivatives have been identified as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[18] PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism. Agonism of this receptor is a promising strategy for treating dyslipidemia and hypertriglyceridemia.
One lead compound, 2_8 , demonstrated excellent ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and significant in vivo efficacy in a db/db mouse model, substantially increasing HDL-C ("good cholesterol") levels and decreasing triglycerides and glucose.[18]
Data Summary: PPARδ Agonist Activity
| Compound | PPARδ Agonist Activity (EC50) | In Vivo Effect (db/db mice, 30 mg/kg) | Reference |
| 2_8 | 19.1 nM | ↑ 18.0% HDL-C, ↓ 60.7% Triglycerides | [18] |
| GW501516 (Control) | N/A | ↑ 32.9% HDL-C, ↓ 49.4% Triglycerides | [18] |
Broad-Spectrum Enzyme Inhibition
Beyond the targets mentioned above, the scaffold demonstrates inhibitory activity against a variety of other enzymes:
-
Urease: Derivatives show potent inhibition of urease, an enzyme crucial for the survival of Helicobacter pylori in the stomach. This presents a potential therapeutic avenue for treating peptic ulcers and related gastric conditions.[19][20][21]
-
Fatty Acid Amide Hydrolase (FAAH): Piperidinyl thiazole derivatives incorporating urea and carbamate pharmacophores act as potent, slowly reversible inhibitors of FAAH, an enzyme that degrades endocannabinoids.[22] FAAH inhibition is a validated strategy for developing novel analgesic agents.
-
Dihydropteroate Synthase (DHPS): In the realm of antimicrobials, benzothiazole-sulfonamide derivatives inhibit the bacterial enzyme DHPS, which is essential for folate synthesis. This mechanism gives them broad-spectrum antibacterial activity.[23][24]
Key Experimental Protocols
To facilitate further research, this section details standardized protocols for evaluating the biological activities described above.
Protocol: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
This protocol is used to determine the growth inhibitory effects of a compound on cancer cell lines, as described in studies of benzothiazole-piperazine derivatives.[13][14]
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass, which is directly related to the number of viable cells.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 96-well microtiter plates at the appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Addition: Add the this compound derivatives at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Fixation: Discard the supernatant and gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors, as detailed in studies of benzothiazole derivatives for Alzheimer's disease.[4][5]
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, ATCh (substrate), DTNB, and the test compounds in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of ATCh solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a vehicle control. Calculate the IC50 value (concentration required to inhibit enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a remarkably versatile and potent platform for drug discovery. Its derivatives have demonstrated compelling activity across diverse and challenging therapeutic areas, including oncology, neurodegeneration, and metabolic disorders. The established synthetic routes and clear structure-activity relationships provide a solid foundation for further optimization.
Future research should focus on:
-
Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, such as oral bioavailability and CNS penetration for neuro-targeted agents.
-
Exploring New Targets: Screening existing libraries of these compounds against novel biological targets to uncover new therapeutic applications.
The continued exploration of this privileged scaffold holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.
References
- Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents.
- PMC - PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
- Bentham Science Publishers. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry.
- SciELO. (n.d.). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities.
- PubMed. (n.d.). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
- SciELO. (n.d.). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities.
- RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.
- JOCPR. (n.d.). Synthesis, biological and pharmacological activities of 2-methyl-4Hpyrimido[ 2,1-b][9][14]benzothiazoles.
- ResearchGate. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents.
- IR@RGCB. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research.
- ResearchGate. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives.
- ResearchGate. (n.d.). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities.
- AVESIS. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- JOCPR. (2015). Benzothiazole: Unique and versatile scaffold. Journal of Chemical and Pharmaceutical Research.
- Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
- Wikipedia. (n.d.). Benzothiazole.
- ResearchGate. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- ARKIVOC. (2008). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
- ACS Omega. (2023). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
- PubMed Central. (2023). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents.
- PubMed Central. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease.
- PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
- PubMed Central. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
- PubMed Central. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- PubMed Central. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties.
- ResearchGate. (2023). Synthesis and studying biological activity of new benzothiazole derivatives.
- Semantic Scholar. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES.
- MDPI. (n.d.). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca 2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke.
- Semantic Scholar. (n.d.). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Initial Screening of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives
Executive Summary: The Benzothiazole Core in Modern Drug Discovery
The 1,3-benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives, particularly those substituted at the 2-position with a piperidinyl moiety, have garnered significant interest for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The unique structural and electronic properties of this scaffold allow for diverse interactions with various biological targets.[2] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of novel 2-(4-Piperidinyl)-1,3-benzothiazole derivatives, designed for researchers and drug development professionals. Our focus is on establishing a robust, logical, and efficient screening cascade to identify and prioritize hit compounds with promising therapeutic potential, particularly in the context of oncology.
The Strategic Imperative: Designing a Fit-for-Purpose Screening Cascade
In early-stage drug discovery, the goal is to "fail early, fail often" to conserve resources for the most promising candidates.[5] A well-designed screening cascade is paramount. It is a multi-tiered approach that progressively filters a library of compounds through a series of assays of increasing complexity and biological relevance.[6][7][8] This strategy ensures that resource-intensive experiments are reserved for a small number of well-characterized hits.
Our proposed cascade for benzothiazole derivatives is predicated on identifying compounds with potent and selective anticancer activity. The workflow is designed to first identify cytotoxic agents, then quantify their potency, assess their selectivity for cancer cells over normal cells, and finally, gain preliminary insights into their drug-like properties.
Diagram 1: The Initial Screening Cascade
Caption: A tiered approach for efficient hit identification and validation.
Tier 1: Primary Screening for Cytotoxic Activity
The initial goal is to cast a wide net to identify any compounds within the library that exhibit cytotoxic or anti-proliferative effects against a relevant cancer cell line. A high-throughput, single-concentration screen is the most efficient method.[8]
Assay of Choice: Luminescent Cell Viability (CellTiter-Glo®)
While traditional colorimetric assays like the MTT assay are viable, we recommend a luminescent ATP-based assay, such as Promega's CellTiter-Glo®.[9][10]
-
Causality: The CellTiter-Glo® assay quantifies ATP, which is a direct indicator of metabolically active, viable cells.[11][12] This provides a more sensitive and direct measure of cell health compared to MTT, which relies on mitochondrial reductase activity that can be influenced by confounding factors.[13] The "add-mix-measure" format is also faster and less prone to pipetting errors, making it ideal for high-throughput screening (HTS).[11][12]
Experimental Protocol: Primary HTS with CellTiter-Glo®
-
Cell Plating: Seed a human breast cancer cell line (e.g., MCF-7) into 384-well, opaque-walled plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 25 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add the this compound derivatives from your library to the assay plates at a final concentration of 10 µM. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Equilibrate the plates to room temperature for 30 minutes.[14] Add 25 µL of CellTiter-Glo® Reagent to each well.[12]
-
Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Record luminescence using a plate-based luminometer.
-
Hit Identification: Calculate the percent inhibition for each compound relative to the vehicle controls. Compounds exceeding a defined threshold (e.g., >50% inhibition) are declared "primary hits."
Tier 2: Hit Confirmation, Potency, and Selectivity
Primary hits must be validated. This tier aims to confirm their activity, determine their potency by calculating the half-maximal inhibitory concentration (IC50), and, crucially, assess their selectivity. A compound that kills cancer cells is promising, but one that selectively kills cancer cells while sparing normal cells is a true candidate for development.[15][16]
Dose-Response and IC50 Determination
Primary hits are re-tested over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) against the same cancer cell line (MCF-7). The resulting data is used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50%.
Counter-Screening for Selectivity
-
The Rationale: To gauge selectivity, the confirmed hits are simultaneously screened against a non-cancerous, but related, cell line. For the breast cancer line MCF-7, an ideal counter-screen is the non-tumorigenic breast epithelial cell line, MCF-10A. This allows for the calculation of a Selectivity Index (SI) .
-
Calculating the Selectivity Index (SI): The SI is a critical ratio that provides a quantitative measure of a compound's therapeutic window.[17][18]
| Compound ID | Cancer Cell IC50 (MCF-7, µM) | Normal Cell IC50 (MCF-10A, µM) | Selectivity Index (SI) | Priority |
| BTZ-001 | 0.5 | 1.2 | 2.4 | Medium |
| BTZ-002 | 0.8 | > 30 | > 37.5 | High |
| BTZ-003 | 1.2 | 1.1 | 0.9 | Low |
| BTZ-004 | 5.6 | 25.1 | 4.5 | Medium |
| BTZ-005 | 2.1 | 28.5 | 13.6 | High |
| Doxorubicin | 0.1 | 0.9 | 9.0 | Control |
Table 1: Sample Data for Hit Prioritization. Compounds are prioritized based on both potency (low IC50 in MCF-7) and selectivity (high SI value).
Tier 3: Early ADME/Tox Profiling
Even at this early stage, gaining insight into a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties is invaluable.[20][21] It helps to eliminate compounds with inherent liabilities before significant resources are invested.[5][22] High-throughput in vitro assays are available for this purpose.
Membrane Permeability: The PAMPA Assay
-
Scientific Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion across membranes, which is a key factor in oral bioavailability.[23][24] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment.[24][25] While less complex than cell-based assays like Caco-2, it provides a cost-effective initial ranking of compounds.[23][26]
Mutagenicity: The Ames Test
-
Scientific Rationale: The Ames test is a biological assay used to assess the mutagenic potential of a chemical compound.[27][28] It uses specific strains of bacteria (e.g., Salmonella typhimurium) with mutations that render them unable to synthesize an essential amino acid like histidine.[29][30] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[29][30] A positive result indicates the compound is mutagenic and may be a carcinogen, which is a significant red flag for drug development.[28][31]
Diagram 2: Early ADME/Tox Workflow
Caption: Parallel assessment of key drug-like properties.
Conclusion: From Hit to Lead
This in-depth guide outlines a robust, multi-tiered strategy for the initial screening of this compound derivatives. By systematically evaluating cytotoxicity, potency, selectivity, and early ADME/Tox properties, researchers can efficiently identify and prioritize compounds with the highest potential for further development. The causality-driven selection of assays and the emphasis on quantitative metrics like the Selectivity Index provide a solid foundation for making data-driven decisions. Compounds that successfully navigate this cascade emerge not just as "hits," but as well-characterized starting points for the critical phase of lead optimization.
References
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10). Microbe Online. [Link]
- The Ames Test or Bacterial Reverse Mutation Test. (2024-02-28). Eurofins Australia. [Link]
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Drug Target Review. [Link]
- Video: Ames Test | Explanation, Purpose & Limit
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Ames Test.
- Ames test. Wikipedia. [Link]
- PAMPA Permeability Assay. Technology Networks. [Link]
- In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
- Selectivity Index Definition. Fiveable. [Link]
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
- In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
- Importance of ADME/Tox in Early Drug Discovery. (2022-01-21). X-HEM. [Link]
- Selectivity Index: Significance and symbolism. L'Internaute. [Link]
- Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022-09-23). National Institutes of Health (NIH). [Link]
- MTT Proliferation Assay Protocol. (2025-06-15).
- Cell Viability Assays. (2013-05-01). National Institutes of Health (NIH). [Link]
- Screening Technique Streamlines Search for Anticancer Drug. (2003-03-25). Whitehead Institute. [Link]
- The calculated values of the selectivity index (SI) of some compounds.
- The screening cascade of a typical project pursuing a small molecular...
- Comparison of selectivity index (SI) values of the tested compounds.
- Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023).
- Screening Cascade Development Services.
- Building GPCR screening cascades for lead generation. (2014-05-06). Drug Target Review. [Link]
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025-10-15). PubMed Central. [Link]
- SCREENING OF ANTI CANCER DRUGS. Slideshare. [Link]
- Synthesis, biological and pharmacological activities of 2-methyl-4Hpyrimido[ 2,1-b][23][27]benzothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Publishing. [Link]
- Synthesis, biological evaluation of benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety as potential anti-oxidant and anti-inflammatory agents.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2025-08-05).
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022-05-12). Progress in Chemical and Biochemical Research. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health (NIH). [Link]
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Screening Technique Streamlines Search for Anticancer Drug | Whitehead Institute [wi.mit.edu]
- 16. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]
- 17. fiveable.me [fiveable.me]
- 18. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 21. lifechemicals.com [lifechemicals.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 25. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. microbiologyinfo.com [microbiologyinfo.com]
- 28. Ames test - Wikipedia [en.wikipedia.org]
- 29. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 30. criver.com [criver.com]
- 31. Ames Test | Explanation, Purpose & Limitations - Video | Study.com [study.com]
The Benzothiazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole core, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties confer upon its derivatives the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the benzothiazole scaffold's role in contemporary drug discovery, moving beyond a mere recitation of facts to offer field-proven insights into its application. We will delve into the causality behind experimental choices in the design and synthesis of benzothiazole-based therapeutics, examine their mechanisms of action in key disease areas, provide detailed experimental protocols for their synthesis and evaluation, and explore the predictive power of computational chemistry in optimizing these promising molecules.
The Benzothiazole Core: Physicochemical Properties and Synthetic Versatility
The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, possesses a unique combination of lipophilicity and hydrogen bonding capability, making it an ideal pharmacophore for interacting with diverse biological macromolecules.[1][2] Its planar structure and extended π-electron system facilitate intercalation into DNA and interactions with the active sites of enzymes.[3]
The versatility of the benzothiazole scaffold is further enhanced by the numerous synthetic routes available for its derivatization, allowing for fine-tuning of its physicochemical and pharmacological properties. The most common and adaptable method for synthesizing the benzothiazole core is the condensation reaction between a 2-aminothiophenol and a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acyl chlorides.
General Synthesis of 2-Substituted Benzothiazoles: An Overview
The fundamental strategy for the synthesis of 2-substituted benzothiazoles is depicted below. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the benzothiazole ring.
Caption: General synthetic pathway for 2-substituted benzothiazoles.
Therapeutic Applications of Benzothiazole Scaffolds
The structural adaptability of the benzothiazole core has led to the development of a diverse pipeline of therapeutic agents across multiple disease areas.[1]
Neurodegenerative Diseases: Modulating Neurological Pathways
Benzothiazole derivatives have shown significant promise in the treatment of neurodegenerative disorders, primarily by modulating glutamatergic neurotransmission and dopamine receptor activity.
-
Riluzole: This FDA-approved drug for amyotrophic lateral sclerosis (ALS) exemplifies the neuroprotective potential of the benzothiazole scaffold.[1] Riluzole's mechanism of action is multifaceted; it inhibits the release of glutamate, the primary excitatory neurotransmitter in the central nervous system, by blocking voltage-dependent sodium channels.[4][5] It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further reducing excitotoxicity.[6]
-
Pramipexole: Used in the management of Parkinson's disease, pramipexole is a non-ergot dopamine agonist with high affinity for D2 and D3 dopamine receptors in the striatum.[7][8] By mimicking the action of dopamine, it helps to alleviate the motor symptoms associated with the depletion of dopaminergic neurons.[9][10]
Caption: Mechanism of action of Riluzole and Pramipexole.
Oncology: A Privileged Scaffold for Anticancer Agents
The benzothiazole moiety is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating a multitude of mechanisms to combat cancer cell proliferation.[11][12] These mechanisms include the inhibition of key kinases, induction of apoptosis, and disruption of the cell cycle.[13]
-
Quizartinib: This potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor is approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[1][4] Quizartinib binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and downstream signaling pathways that are crucial for the proliferation of leukemic cells.[4][14]
Quantitative Data on Anticancer Activity of Benzothiazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Quizartinib | MV4-11 (AML) | <0.001 | [4] |
| Compound 7e | HepG2 (Hepatocellular Carcinoma) | 0.625 | [15] |
| Compound 9i | MCF-7 (Breast Cancer) | 3.9 | [16] |
Infectious Diseases: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiazole derivatives have shown significant potential in this area, with broad-spectrum activity against various bacteria and fungi.[2][17]
-
Pibrentasvir: As a component of the FDA-approved combination therapy for Hepatitis C, pibrentasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, which is essential for viral RNA replication.[9][10]
-
Other Antimicrobial Benzothiazoles: Numerous benzothiazole derivatives have demonstrated potent antibacterial activity by inhibiting essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[18]
Experimental Protocols: A Practical Guide
To facilitate further research and development in this field, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzothiazole derivatives.
Synthesis of Quizartinib: A Step-by-Step Protocol
The synthesis of Quizartinib involves a multi-step process, beginning with the reaction of 4-nitrophenol and culminating in the formation of the active drug molecule.[4][19]
-
Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine: 4-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base to yield 4-[2-(4-nitrophenoxy)ethyl]morpholine.[19]
-
Step 2: Synthesis of 4-[2-(4-morpholinyl)ethoxy]aniline: The nitro group of the intermediate from Step 1 is reduced to an aniline via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.[19]
-
Step 3: Formation of the Imidazo[2,1-b][4][7]benzothiazole Core: The aniline from Step 2 undergoes a two-step cyclization process to form the core heterocyclic structure of Quizartinib.[19]
-
Step 4: Final Assembly: The core structure is then reacted with phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate to yield the final Quizartinib molecule.[19]
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][20][21]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[21]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[21]
Caption: Workflow for the MTT cell viability assay.
Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[23]
-
Serial Dilution: Perform serial two-fold dilutions of the benzothiazole derivative in a 96-well plate containing broth.[23]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[23]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[23]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[23][25]
The Role of Computational Chemistry in Benzothiazole Drug Design
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery.[26][27] These methods provide valuable insights into the binding modes of benzothiazole derivatives with their biological targets and help to rationalize and predict their biological activities.[28][29]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that drive binding affinity and selectivity.[27][30] For example, docking studies of benzothiazole derivatives into the ATP-binding pocket of kinases can reveal crucial hydrogen bonds and hydrophobic interactions that can be optimized to enhance inhibitory potency.[31]
-
QSAR: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[32][33] These models can be used to predict the activity of novel benzothiazole derivatives and to guide the design of more potent analogs.[28]
Conclusion and Future Perspectives
The benzothiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to modulate a wide range of biological targets have led to the development of several clinically successful drugs and a rich pipeline of promising candidates. The integration of traditional medicinal chemistry approaches with modern computational tools will undoubtedly accelerate the discovery and development of the next generation of benzothiazole-based therapeutics. As our understanding of the molecular basis of disease deepens, the versatility of the benzothiazole scaffold will ensure its continued prominence in the quest for novel and effective medicines.
References
- The pharmacology and mechanism of action of riluzole. (n.d.). Neurology.org. [Link]
- Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview. (n.d.). GlobalRx. [Link]
- Synthesis of Pibrentasvir. (2018). Thieme Chemistry. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- The pharmacology and mechanism of action of riluzole. (1996). PubMed. [Link]
- Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (2021). Chula Digital Collections. [Link]
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]
- New designed benzothiazoles antimalarial compounds and predicted log IC 50 calculated using the best QSAR model. (2018).
- Synthesis of Quizartinib. (2020). China Academic Journal Electronic Publishing House. [Link]
- Recent insights into antibacterial potential of benzothiazole deriv
- WO2020047182A1 - Process for manufacturing pibrentasvir active drug substance. (2020).
- FDA approved anti-cancer drugs containing benzothiazole as core scaffold. (2022).
- Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. (2006). PubMed. [Link]
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). MDPI. [Link]
- Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. (2021). The Thai Journal of Pharmaceutical Sciences. [Link]
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2020). NIH. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]
- Benzothiazole-based marketed drugs 1–7 (FDA-approved and those under investigation). (2024).
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
- Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. (2020). NIH. [Link]
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2021). NIH. [Link]
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
- Benzothiazoles as potential antiviral agents. (2020). NIH. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024).
- Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (2023). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
- Approved drugs with benzothiazole scaffold. (2023).
- A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB. (2024).
- (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022).
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). PubMed Central. [Link]
- (PDF) Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. (2024).
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2024). NIH. [Link]
- Anticancer activity of benzothiazole derivatives. (2024).
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]
- Benzothiazole derivatives as anticancer agents. (2022). Taylor & Francis Online. [Link]
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Taylor & Francis Online. [Link]
- Antimicrobial Susceptibility Testing. (2023). NCBI Bookshelf. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). WOAH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 7. Desymmetrization of pibrentasvir for efficient prodrug synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. medkoo.com [medkoo.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Quizartinib [cjph.com.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 29. researchgate.net [researchgate.net]
- 30. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. "Group-based quantitative structure and activity relationship on benzot" by Amit S. Tapkir, Sohan S. Chitlange et al. [digital.car.chula.ac.th]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Targets of 2-(4-Piperidinyl)-1,3-benzothiazole and Its Derivatives
This guide provides a comprehensive technical overview of the known and emerging therapeutic targets for the 2-(4-Piperidinyl)-1,3-benzothiazole scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature to elucidate the mechanisms of action, key signaling pathways, and experimental methodologies crucial for advancing research in this area.
Introduction: The Versatile this compound Scaffold
The 1,3-benzothiazole ring system, fused to a piperidinyl moiety at the 2-position, represents a "privileged scaffold" in medicinal chemistry. This structural motif has demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Its derivatives have been extensively investigated for their potential in treating a range of human diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[3][4][5] The versatility of this scaffold lies in the ability to readily modify its structure, allowing for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.
This guide will delve into the specific therapeutic targets that have been identified for derivatives of this compound, with a focus on the underlying molecular mechanisms and the experimental approaches used for their validation.
Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism: A Target for Metabolic Disorders
A significant breakthrough in the therapeutic application of the this compound scaffold has been the discovery of potent and selective agonists of the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[3] PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis.[3] Its activation has been shown to increase high-density lipoprotein cholesterol (HDL-C), making it a promising target for the treatment of dyslipidemia and atherosclerosis.[3]
Mechanism of Action
Derivatives of this compound have been identified through virtual screening and subsequent structural optimization as effective PPARδ agonists.[3] These small molecules bind to the ligand-binding domain of the PPARδ receptor, inducing a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid oxidation and HDL-C metabolism.
The selectivity for PPARδ over other PPAR isoforms (α and γ) is a crucial aspect of the therapeutic potential of these compounds, as it may reduce the risk of side effects associated with the activation of other PPAR subtypes.[3]
Experimental Workflow for Target Validation
The identification and validation of this compound derivatives as PPARδ agonists involve a multi-step experimental workflow:
Caption: Workflow for Identification and Validation of PPARδ Agonists.
-
Cell Culture: Co-transfect HEK293T cells with a PPARδ expression vector and a reporter plasmid containing a PPRE-driven luciferase gene.
-
Compound Treatment: Plate the transfected cells in a 96-well plate and treat with varying concentrations of the this compound test compounds for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for each compound.
Quantitative Data Summary
The following table summarizes the PPARδ agonist activity and selectivity of a lead compound from this class.[3]
| Compound | PPARδ EC50 (nM) | PPARα EC50 (nM) | PPARγ EC50 (nM) | In Vivo Efficacy (HDL-C Increase) |
| 2_8 | 12 | >10000 | >10000 | 18.0% at 30 mg/kg[3] |
Multi-Targeting Strategy for Alzheimer's Disease
The complex and multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs).[1][6] Benzothiazole derivatives, including those with a piperidinyl moiety, have emerged as promising scaffolds for the design of MTDLs targeting key pathological pathways in AD.[1][7]
Identified Targets in Alzheimer's Disease
Research has focused on the simultaneous modulation of several targets involved in AD pathogenesis:
-
Histamine H3 Receptor (H3R): As an antagonist, it can enhance the release of acetylcholine and other neurotransmitters, improving cognitive function.[1][6]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a well-established therapeutic strategy for AD.[1][8][9]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and the degradation of dopamine, offering neuroprotective effects.[1]
Signaling Pathways and MTDL Intervention
The diagram below illustrates the interplay of these targets in the context of AD and how a multi-target benzothiazole derivative can exert its therapeutic effects.
Caption: Multi-Target Intervention in Alzheimer's Disease by Benzothiazole Derivatives.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a self-validating system for assessing the AChE inhibitory activity of test compounds.
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified human AChE in phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, followed by the AChE enzyme solution. Incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Add the ATCI and DTNB solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anticancer Activity: Targeting Proliferation and Survival Pathways
The this compound scaffold has been incorporated into numerous molecules with significant anticancer activity against a range of human cancer cell lines, including breast, lung, and liver cancers.[10][11][12]
Key Anticancer Targets and Mechanisms
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Certain benzothiazole derivatives exhibit high sensitivity towards tumor cells by acting through the aryl hydrocarbon receptor (AhR) signaling pathway.[13] Activation of the AhR pathway in sensitive tumor cells leads to the induction of the microsomal enzyme CYP1A1, which converts the drug into highly reactive metabolites that form DNA adducts, causing cell death.[13]
-
Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce apoptosis in cancer cells.[10][12] This is often associated with an increase in the levels of caspase-3, a key executioner caspase in the apoptotic cascade.[10]
-
Kinase Inhibition: Benzothiazole-based compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4][12]
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC50).
Conclusion and Future Directions
The this compound core structure is a highly valuable pharmacophore in modern drug discovery. Its derivatives have demonstrated significant potential in targeting a diverse range of therapeutic areas, including metabolic disorders, neurodegenerative diseases, and oncology. The ability to function as selective PPARδ agonists, multi-target ligands for Alzheimer's disease, and potent anticancer agents highlights the remarkable versatility of this scaffold.
Future research should focus on further optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Advanced in vivo studies are necessary to translate the promising in vitro findings into effective therapeutic agents. Additionally, exploring novel therapeutic targets for this scaffold could unveil new avenues for the treatment of various other diseases. The continued investigation of this compound and its analogues holds great promise for the development of next-generation therapeutics.
References
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Journal of the Serbian Chemical Society, 76(1), 1-8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKdhj_Pm-cEwQdNK5fp9OJACruA65p-ZAxtGX8ltJpkmnVHtQd-8AaxslmkeMOXsRbWOPwcvDFpNnz4VKc6HzVM5k0zPTA52FgV_9Av8hfsW8KZCn6gnmdYg4ozW0HJBh286zayrp0nD-xbOnYbLGOjWbUTdtrQe3HHZqI37zBQf0cEwXuFuF7i7bS3lXAjY5IngQp_mNAroxaz6vGHnFXnOk=]
- Hafez, D. E., Abdel-Naby, A. W., & El-Dash, Y. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhy-3ZZfVzLBDUQKd4aKpuS_Y--UcQiY5wqJavPUm-RnUAjbuod3qUauptEu13CcdGFIBWP7t-VBJPY2Zi3nHNrLVwnfTLLl1djlI9hKeTNQUXKvsDMg0wiXFtIAOMHNjAJbSGCKo7gC3nbw==]
- Yurttas, L., Genc, B., & Demirayak, S. (2016). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 16(18), 1479-1493. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVbOf-ZaRjzBTwwSU9GT4VnHTk3PjuiDFeJOj_sWMyTMdyBIVC_F09j5p7RLtkSHqL5dDczz6MaKjfjJj3eMeD2SBbcV_53k12aeJpTLy1ejgWZUcx6YDtJ9aytqwejnIXhlIe08H_q2GmMw==]
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN88ZW7WLryLzrP0mgT6G7yi9KnKtPyA31yABYuL3bLjZS-kiBK15ZpEDvtiP9v5oWE_9LrP1kV2jOLpoPM1hHogw1b49lHmE_E2lMEksWuRm7Yv0tHZkZtHbWAxco1y8eYZeFyhksWtCTWtAGRyyOcnmAENqmiYqNGPXZuZCceB8Hzg8=]
- Al-Talib, M., Al-Soud, Y. A., & Al-Masoudi, N. A. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. King Saud University Journal-Science, 23(2), 163-168. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGF8YeT3iR8qO1NTLB1UccedY5geKYz_cXCiKh4VAlfFHYpGJQGFh0cFUn0t4vL3JKcR70jABjRAW7Utf2WDNHPsDSZeRhATyxob-xIGwY2OvNpVTcmOcvdKTFHi3TibUcqGdyYDgAi0IepT-QTZoBZQMZL4LVEvtca9Ty8v7RRbjGJRqUhCsaKFwsmS8muYmOoxHG-CdHNv5mZlr760YTxw3LQis6YrnlPE3U0tdpsPwPrWhxH7zxJpUBuMa7oQ==]
- (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVD9yYV5IY8v2j2GMTaFK84VPgCB6LfMHAIbm5jbCO7RThcmmirpRiyPs9XLCS7d1SfW6T0kKPKTs3M-r_ufb6RBVpB4wy8834cbTetf1GxzcLCVRgAYXuSV3MpzREvaMXGBcBVjdv1FUMdCg=]
- Murty, M. S. R., Nath, R. L., & Anto, R. J. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBp84f43Aue3rML9-AKJr0COsU-is8vzO5gESZBIN2oKNufqH7NHesyrLLxrwFJ9WajxKDpHbKWoMdwXeIyqpbeeJjK6We6WeZfohxrGXXy_6pTdZ5Wg5LsP6Jm0p-TsgLNk-jRyIPe2uL5cQgMce6WVB3BLQeiLiZ4Y4t1Mh9wuaaGygth6R0p1oI81TXgkKdy2VMe38AvJeM4bBF4aMd7mrszg_vfCIsqPB4yc9G3aoR4WkATzz23cdFEKAxtHUUBBfF7IpJg_gJyuF8cIO0cV0Ah3uNF3sWfc57odlcSVv-HuyAwmrR2SPMZZaeR2KewUnNmSzohxvrcL5Qug==]
- Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 154-162. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBwq6872bvzpAQLNiqmsqkLDdd2kVjAekhZJcZYCLv-w42acI84lAql2SZ615t2zAMtcasQhdnQ6Cm6FqZDkWR0IUFQSuBpJk-YFU7V5mkxbxjHrE566FEmTDkwZsOZJZU5yiKuFYxgC4pgoGMkc67atQWxBo25FkN0UeqoN5IShmbsKHnjJlncTO2JbVLdA==]
- Ghidini, E., Pevarello, P., Vulpetti, A., & Amici, R. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Arkivoc, 2008(8), 183-192. [https://vertexaisearch.cloud.google.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC advances, 15(59), 41530-41547. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-h0Jg8MKShSM_5_kdZy_W871ekUfg2dQVfQ_ZUSlp7XtsyoUEMlHkvML5iy7i4nTnLfXsCDjUkHWzf5kBHFIcFPbOPm5Yyh_O2rGDGZFV4XSABemEZsdWb6tn3baOgir1WX_H9eAFCaEmNkc=]
- Bautista-Aguilera, Ó. M., Esteban, G., & Chioua, M. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(20), 4789. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzRysRfm4Zqw5w7EJbXkUtEX_qQticta0batzTNpmvYohyLBq0eqpyQLqqtIT4xyIczZDsoq-tK46RF3F_XvnILzM-Ma_oNOydhfCPvw6Ht1PXdiTuGq17oXBpAFFvI7Dyu2fKxx-nuMEzHr4=]
- Murty, M. S. R., Nath, R. L., & Anto, R. J. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaUBgFUKYa28Iqywh4qgTBvJpk-VvRN7A793YL_mfJced1SBYir8A7kenfX3rtauC3LbMhcc_cMYzgM8WzSG2YQDVDD-fqVK6rLXVYC04a7m0qRB4UWp3hGuS0tA=]
- Li, Y., Wang, Y., & Li, J. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Journal of Molecular Structure, 1301, 137351. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCEj2GJv_AWVer5MDIc8LN7X6j5oPIwTUnHGIGZWGpe88QxTfp4zG_mTkG99KvDdieesJiyxFzvNxhgtoBE2r9YOTgRel48le0dvtNgZLBe_K91vbGFUm56bOLoktDOqayREfiDUZGHQ6sYEw=]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Scilit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhKOzCAmm9YvqW0gtHLu9mQpGH5dJzGQZF2gZVPAcg2VqFyhmc44yRj6N8uNM9FfYuChuGHJy93_JKF1umCQuTyynNM5Bh1SSCcLRwzwF1bnHKOVLYCpdoASN-oGOWRF0FTVrKYrJXDTS66A9qlv5d2My5iLWjpDERuI6xq5E=]
- Demchenko, A., Bobkova, L., Yadlovskiy, O., Buchtiarova, T., & Demchenko, S. (2016). Synthesis and Biological Activity of New[10][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255-268. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZJR9gCLRU6K3NC6bvy4udlPH2asEansp8NLVm0LIkby-wLHy2sf3LI9R8Vs4DGTQ2gOzBHiQTd9lm9o8O7pezWDDoe6ss-nt4GZ7zZ8oB9WuqPdzxRLvNP-zPYyZF_fx8rMHM652pY00mxa9Xc4avaZ5CArRkqZd5M7pm76etx-STbVqH7II-q94AYGBjd2U6bHK2FEIjhsSrZUxHnfeLwT5mavFuwaGtU0dvn2Z8kexj9ViA3A==]
- Singh, N., & Singh, A. K. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 54(2s), s145-s157. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUbv8ntaMrmZvzitusCajbxk4eGOUJElYqpV0HVGX5DXuwbD3CHZq3oIeuY0MLvAEDNaQ2XdhscKBl8JVshWlPkutnsCH3SqJNvSkbHVkMRdOmO0feuX7tdx1PeZ_m-pimDu9xCtxif8XngZqlDuq4T6JmDPcrkxH_yQ==]
- Hafez, D. E., Abdel-Naby, A. W., & El-Dash, Y. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdCr3AbqWMNYPfpK7-uYGqdc8ufnyRuRFwlTFL93tgnr0SFvSfmugNxYwpm7v96MFx3JRXIluifRvduCbONlEYx64sTTseFGF4bKz712l5fnY66M9vl53xOSmr_P-FRUFqqNNEaTeTofWBCd0GyU9yuD0LmFzaDFFNzWvGEAKiJ9XC6D_uYyYoBNZ_ybpSR5sUdb5zb6U7IJGeBcOd4LnMyp-oAJdVE452_n8O7S4Tz5xmZDHdAPpEZF-AkzUTSSIOafHVpmu__trqDgWDf1pYd_94rUKRa6s=]
- Yadav, P., Dahiya, D. P., & G.P., S. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2TRPdiWJLbFMmGqD21QXXX1XUdYmbIr_z3i5t_yegnYDVoKLghA7QDGr4G_eh-kjDS5KiNP4nzfLSdLJn4m68CzwXURLuZj63Y80UyFUBzoFXglr40OKbAsf5iviHvQqkw1ODxnBGsTv7uOIzuTeFgrPcVP54zY6v0TT2f6vT-wAVeDYaxK70j6xxBIhCs1FY4WCuz8RAW5aHJcftokGum-JIS2X9KQ==]
- Kumar, A., Kumar, R., & Kumar, S. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. Bioorganic chemistry, 99, 103823. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvkMo2vPXR99r_DxgP502eI9lHMV5Yx8Ta0evdU6VT2NygzqzxJIeWi_R1EyBeTiAJmB8f9CWYPNAqzjXKphH4Wp8YxL4uAHmGmncYrsMrudpI07t4R956lLCkGtj_gn-stkd-RKReWGTlNA==]
- Kulkarni, S. K. (2012). Synthesis, biological and pharmacological activities of 2-methyl-4H-pyrimido[2,1-b][10][14]benzothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 472-479. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJukDGmwUOnWYTwyBuXPeLU4LEbZSUZ2uvVkq2_pxeOrkhvTevRjNzR6MBzqUGNfT1e9HuzqwnBK7Z19zBCgB8qj-u_vyJeRLwoMfYwB7nHlrZ8ZcM9YJnlPl8s1_ne4Iw5QjGMh6-kCFDZmMSvmud3O1nlAOE1zE9XNYAPlOj01fY1s1mIHSdzFZazaHzCwEp_disOzASR_cjWAfM87IKR-TBSvlPipmZt97LbIdKChczf2fpYZ6T-QlVDbW]
- Singh, A., & Sharma, P. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(10), 837-862. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFivKy09dfALVTiEcAi_maHiJbBnq9f1_vFMVS-rVtGeQ7TtSVBi_AP02E9SRff1rMWf87pvBX5oq-l8qXYD9dxPbiZenchzGE6vH-DB5rg1RQgOrNC6lyn4DVBQX9ZXFzNcC2Cg8xKGRde6ks=]
- Ozkay, U. D., Can, O. D., Ozkay, Y., & Oztürk, Y. (2012). Effect of benzothiazole/piperazine Derivatives on Intracerebroventricular Streptozotocin-Induced Cognitive Deficits. Pharmacological reports : PR, 64(4), 834–847. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmBbLPcNV-CAExJuuiJt69DFanLEXvsSYTXKVdVsLJYwDpvvBn6rcYQxWw_FIAaxtS7UDtqU8ODsmt4hRsWRhR8bnBXFImYOHI6ibZpm3n7RRu2779BhgJez9_thmWwb_BBJQ=]
- Wikipedia. (n.d.). Benzothiazole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbD7rL4jwQYHW63GisXiOB_49WH6M0GNnCD_cfSQdohRD7-mZowsD6nCOp7Z4BtQKwobhG627hOpWgJ3_8Y-6ei79jCA9h577EE7xjwEApJLuKJW7jwdKb5ja9b43K7kCr2My2ng==]
- Kulkarni, S., & Inamdar, S. (2019). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & medicinal chemistry letters, 29(17), 2415-2420. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7TBs5XW9RwzOh4IvegeVzm67gzfTFjsfG8zJNANlpsBmT1VA8kiOH1-0wP7jdwdSs68wcN_g8p6HCESwUyCbRMt-1kAayRAa4iK-LADLL8PTRy4ENdYPXm_IgFLSOouvd_meTJ_6FWyp2Ug==]
- Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 37(5), 1162-1170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWTZibc_X3V01xJGD9EVjCV8OEV70h02NZflblEkPDwPs-rzXWPjarXlqezfqQGmEfRGt4k7pu3NNIdfZC6LWfEpLU-l2a_ffpPGCu1powjZGvJq1WorLPKpWbw6Xhws_m9wPmyVdpWwim_pQHaytjTPhN6LxrP4wTXsvhk4vJbEwclbW03bigo4PcCc26cQlckzptbuXHvydctgvFx1_WX2pKTK7IksGjj6ru4hryVzBIt0cYS3BIjWvhCE3Sxi430chmTw==]
- Keri, R. S., Sasidhar, B. S., & Nagaraja, B. M. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European journal of medicinal chemistry, 89, 207–251. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcBC_aFg0RVIcAHMzPC5NR0OYTP_TSlhV_O8Kd2QN6DUy8YsgcIglzhmoQReajDmbzNlrTv3dexKcp-WLgwTzkcvShKhfEghf_EhGkGwldxUkqvBMHMrNqPd5dXaQT9NaRA8KubxzyPplWBg-Jkb8DbXw0BqrUJO4rjnsJIACcA3GbSFIXXnpnj8ir8zz4hCu0SwQkSy9hKjCNi5U3zPYqkA1_ncAEWD4--4_kmM1F8O8elzP2g0Z-2xsTq0I9Fv316n8-Dm5m_4pA95JM_Kt-SX64Q==]
- Papadopoulou, M. V., Bloomer, W. D., & Rosenzweig, H. S. (1995). Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole derivatives. Journal of medicinal chemistry, 38(10), 1668-1678. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH__mOKTWAmwnRTL82FFcWzCaivMI_XXrxa3n4qgWHS2kBF70a61aeGazZu6eOAIVVQH1c_JzWtPFQBKdkG-qUcNsUPVVL3gvzeiwrjt67LIXwcMKeJuhvYOPlidVFd0hWWbA==]
Sources
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
A Predictive Spectroscopic and Methodological Guide to the Characterization of 2-(4-Piperidinyl)-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 2-(4-Piperidinyl)-1,3-benzothiazole (CAS: 51784-73-7). As a heterocyclic scaffold of significant interest in medicinal chemistry and drug development, unambiguous structural confirmation is paramount.[1] In the absence of publicly available, fully characterized experimental spectra, this document serves as a robust methodological framework for researchers. It details the standard operating procedures for data acquisition and offers a theoretically grounded interpretation of the expected spectroscopic signatures. The predicted data herein is derived from foundational spectroscopic principles and analysis of structurally related analogues, providing a reliable baseline for the empirical validation of newly synthesized batches of this compound.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound linked to a saturated heterocyclic piperidine ring. This structure is a common motif in the development of selective PPARδ agonists and other pharmacologically active agents.[1] The definitive identification of this molecule relies on a synergistic combination of spectroscopic techniques.
-
Molecular Formula: C₁₂H₁₄N₂S
-
Molecular Weight: 218.32 g/mol
-
Monoisotopic Mass: 218.08777 Da
Numbered Molecular Structure
For clarity in spectroscopic assignments, the following IUPAC-based numbering scheme is utilized throughout this guide.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
The primary fragmentation (α-cleavage) is expected at the C2-C4' bond, leading to the detection of the stable benzothiazole cation (m/z 134) or the piperidine fragment cation (m/z 84). [2][3]Loss of a single hydrogen radical from the molecular ion to give a peak at m/z 217 is also a highly probable event.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The presence or absence of characteristic absorption bands provides orthogonal confirmation of the molecular structure.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: No specific preparation is needed for a solid sample. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Place a small amount of the solid sample onto the crystal surface. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Predicted Characteristic IR Absorption Bands
The following table outlines the expected vibrational modes for the compound, based on established IR correlation tables and data from similar benzothiazole structures. [4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3300 - 3250 | Medium | N-H Stretch | Secondary Amine (Piperidine) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Benzene ring) |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (Piperidine) |
| ~1610 | Medium | C=N Stretch | Thiazole Ring |
| 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1440 | Medium | CH₂ Scissoring | Aliphatic (Piperidine) |
| 1350 - 1250 | Medium | C-N Stretch | Aromatic Amine |
| 770 - 730 | Strong | C-H Out-of-Plane Bend | ortho-Disubstituted Benzene |
| ~700 | Weak-Medium | C-S Stretch | Thiazole Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for detailed structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing the N-H proton.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but Recommended): COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation) experiments should be performed for unambiguous assignment.
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum can be divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | d | 1H | H-4 | Deshielded by proximity to the thiazole ring nitrogen. |
| ~7.90 | d | 1H | H-7 | Deshielded by proximity to the thiazole ring sulfur. |
| ~7.50 | t | 1H | H-5 or H-6 | Aromatic proton coupled to two neighbors. |
| ~7.40 | t | 1H | H-6 or H-5 | Aromatic proton coupled to two neighbors. |
| ~3.40 | m | 1H | H-4' | Methine proton, deshielded by direct attachment to the benzothiazole ring. |
| ~3.15 | m | 2H | H-2' (eq), H-6' (eq) | Equatorial protons on carbons adjacent to nitrogen. |
| ~2.75 | m | 2H | H-2' (ax), H-6' (ax) | Axial protons on carbons adjacent to nitrogen, typically more shielded than equatorial. |
| ~2.00 | m | 2H | H-3' (eq), H-5' (eq) | Equatorial protons. |
| ~1.75 | m | 2H | H-3' (ax), H-5' (ax) | Axial protons, typically more shielded. |
| ~1.50-3.00 | br s | 1H | N1'-H | Exchangeable proton, signal may be broad. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Due to molecular symmetry in the piperidine ring, only 9 distinct carbon signals are expected (6 for the benzothiazole moiety and 3 for the piperidine moiety).
| Predicted δ (ppm) | Assignment | Rationale |
| ~170 | C-2 | Imine-like carbon, highly deshielded by adjacent N and S atoms. |
| ~152 | C-7a | Quaternary carbon fused to the thiazole ring. |
| ~134 | C-3a | Quaternary carbon fused to the benzene ring. |
| ~126 | C-5 or C-6 | Aromatic CH carbon. |
| ~125 | C-6 or C-5 | Aromatic CH carbon. |
| ~122 | C-4 or C-7 | Aromatic CH carbon. |
| ~121 | C-7 or C-4 | Aromatic CH carbon. |
| ~45 | C-2', C-6' | Aliphatic CH₂ carbons adjacent to the piperidine nitrogen. [6] |
| ~35 | C-4' | Aliphatic CH carbon attached to the benzothiazole ring. |
| ~31 | C-3', C-5' | Aliphatic CH₂ carbons. [6] |
Conclusion: A Framework for Unambiguous Characterization
This guide establishes a comprehensive predictive and methodological framework for the complete spectroscopic characterization of this compound. The predicted data—including exact mass, key IR absorptions, and detailed ¹H and ¹³C NMR chemical shifts—provide a robust template against which experimental results can be compared. By adhering to the detailed protocols outlined herein, researchers in synthetic chemistry and drug development can confidently verify the identity, purity, and structural integrity of this important heterocyclic compound, ensuring the validity and reproducibility of their scientific findings.
References
- Shafi, S. et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [Link]
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article, if applicable]. Retrieved January 10, 2026.
- LookChem. (n.d.). Isonipecotic acid.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- NIST. (n.d.). Benzothiazole, 2,2'-dithiobis-. NIST Chemistry WebBook.
- University of Wisconsin / ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Arslan, H., & Algul, O. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
- Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5198. [Link]
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. [Link]
- University of California, Davis. (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes.
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- SpectraBase. (n.d.). 2-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]phenol.
- University of California, Santa Barbara. (n.d.). Mass Spectrometry Lecture Notes.
- MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4995. [Link]
- MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4995. [Link]
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
- Unsalan, O., et al. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-methoxybenzamido)phenyl] benzothiazole. Journal of Molecular Structure, 1208, 127885. [Link]
Sources
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidinyl Benzothiazoles
Foreword: The Strategic Convergence of Piperidine and Benzothiazole in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole moiety represents a privileged scaffold, a structural cornerstone in a multitude of biologically active compounds. Its rigid, bicyclic nature and rich electronic properties make it an ideal anchor for engaging with various biological targets. When coupled with the versatile piperidine ring—a ubiquitous feature in many approved pharmaceuticals known for its ability to modulate physicochemical properties and provide key interaction points—a powerful synergistic partnership is formed. The resulting piperidinyl benzothiazole core is a testament to the power of convergent design in creating molecules with finely tuned pharmacological profiles.
This guide is crafted for the discerning researcher and drug development professional. It moves beyond a mere recitation of facts to provide a causal analysis of the structure-activity relationships that govern the efficacy of this chemical class. We will dissect the nuanced interplay between structural modifications and biological outcomes, grounded in field-proven insights and authoritative research. Our exploration will be framed not by a rigid template, but by the inherent logic of SAR studies, examining each component of the scaffold to build a comprehensive understanding of its therapeutic potential.
I. The Piperidinyl Benzothiazole Scaffold: A Blueprint for Versatility
The therapeutic diversity of piperidinyl benzothiazoles is remarkable, with compounds demonstrating efficacy as kinase inhibitors, antimicrobial agents, and modulators of targets in neurodegenerative diseases.[1][2][3] This versatility stems from the distinct regions of the core structure that can be independently modified to optimize interactions with a specific biological target. Our analysis will be structured around these key modification points.
II. Deconstructing the Core: SAR at the Benzothiazole Nucleus
The benzothiazole ring system offers several positions for substitution, with the 2-position being the point of attachment for the piperidine moiety. Modifications at other positions, particularly the 6-position, have been shown to significantly impact biological activity.
2-Position Linkage: The Gateway to Bioactivity
The linkage of the piperidine ring at the 2-position of the benzothiazole is a conserved feature in most active compounds. This specific arrangement correctly orients the piperidine for crucial interactions with target proteins. While piperidine is common, related nitrogenous heterocycles like piperazine have also been successfully employed, sometimes offering advantages in terms of synthetic accessibility or the ability to introduce further diversity.[2][4] For instance, in the development of Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, both piperidine and piperazine linkers were explored, with the piperazine scaffold ultimately chosen for ease of subsequent synthetic modifications.[5]
Substitutions on the Benzene Ring of Benzothiazole
The benzene portion of the benzothiazole core is a prime location for introducing substituents that can modulate electronic properties, hydrophobicity, and steric bulk, thereby influencing target engagement and pharmacokinetic profiles.
-
Anticancer and Kinase Inhibitors: In the context of anticancer agents, particularly kinase inhibitors, substitutions on the benzothiazole ring are critical for achieving potency and selectivity.[6][7][8] Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazole derivatives as p56lck inhibitors have highlighted the importance of descriptors such as subdivided surface area and partial charges, indicating that the overall shape and electronic distribution of the molecule are key determinants of activity.[6] For dual inhibitors of Bcr-Abl kinase, 3D-QSAR models have been developed to understand the different binding modes of benzothiazole-based analogs, providing a roadmap for designing new compounds with enhanced activity against wild-type and mutant kinases.[7]
-
Antimicrobial Activity: The antimicrobial properties of piperidinyl benzothiazoles can also be tuned by substitutions on the benzothiazole ring. Studies have shown that the introduction of specific functional groups can enhance activity against various bacterial and fungal strains.[1][9][10] For example, certain synthesized piperidine-substituted benzothiazole derivatives have demonstrated good antibacterial and antifungal activity.[1][9]
III. The Piperidine Moiety: A Modulator of Potency and Physicochemical Properties
The piperidine ring is far from a passive linker; its conformation and substitution patterns are critical for establishing key interactions within the binding pockets of target proteins.
Substitution on the Piperidine Ring
Introducing substituents onto the piperidine ring can provide additional points of interaction, such as hydrogen bonding or hydrophobic contacts, leading to enhanced potency and selectivity.
-
Targeting Neurodegenerative Diseases: In the development of multi-target-directed ligands for Alzheimer's disease, modifications to the piperidine ring have been shown to influence inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][11] For instance, the length of the spacer connecting the piperidine to another pharmacophoric element can dramatically affect potency.[3] Docking studies have revealed that the piperidine ring can engage in van der Waals interactions within both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.[11]
-
PPARδ Agonism: In the optimization of PPARδ agonists, the arrangement of alkyl side chains on the piperidine ring was found to be crucial for activity.[5] This highlights the importance of stereochemistry in achieving the optimal orientation for receptor activation.
The Role of the Piperidine Nitrogen
The basic nitrogen atom of the piperidine ring often plays a crucial role in forming salt bridges or hydrogen bonds with acidic residues in the target's binding site. This cationic center can be a key anchor point for the ligand. The optimal distance between this cationic center and the aromatic benzothiazole core has been identified as a critical parameter for activity in some cases, such as Hsp90 C-terminal-domain inhibitors.[12]
IV. Experimental Protocols: A Practical Guide
The translation of SAR insights into novel, potent compounds relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of piperidinyl benzothiazoles.
General Synthetic Pathway
A common synthetic route to 2-(piperidin-1-yl)benzothiazoles involves the reaction of a 2-aminobenzothiazole precursor with piperidine, often facilitated by a coupling agent or catalyst.[1][9]
Step-by-Step Synthesis of Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate: [1]
-
Dissolution: Dissolve 5g of ethyl 2-aminobenzo[d]thiazole-6-carboxylate in acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add 1 equivalent of copper(II) bromide and tert-nitrosobutane to the solution.
-
Reaction: Stir the reaction mixture vigorously using a magnetic stirrer for 16 hours at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1.5N HCl, water, and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a temperature below 50°C.
-
Purification: The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Biological Evaluation: In Vitro Antimicrobial Assay
The antimicrobial activity of synthesized compounds is often assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[9]
Step-by-Step Protocol for MIC Determination: [9]
-
Preparation of Media: Prepare Brain Heart Infusion (BHI) agar for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculation: Inoculate the agar plates with the test microorganisms.
-
Well Preparation: Create wells in the agar plates using a sterile cork borer.
-
Compound Application: Add different concentrations of the synthesized compounds (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates for 18 hours at 35°C.
-
Measurement: Measure the diameter of the zone of inhibition around each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
V. Data-Driven Insights: Quantitative SAR
To facilitate a clear comparison of the impact of different structural modifications, quantitative data from various studies are summarized below.
| Compound ID | Modification | Target | IC50/EC50 | Reference |
| 5g | 2-piperazinyl-benzothiazole derivative | hPPARδ | 4.1 nM (EC50) | [2] |
| 9i | Substituted piperidine at 2-position | Hsp90 (antiproliferative in MCF-7) | 3.9 ± 0.1 µM | [12] |
| 3b | Pyrrolidine with 2-methylene spacer | Acetylcholinesterase (AChE) | 0.44 µM | [3] |
| 3o | Piperidine with 5-carbon spacer | Monoamine Oxidase B (MAO-B) | 3.04 µM | [3] |
| 41c | Isatin-clubbed benzothiazole | E. coli | 3.1 µg/mL (MIC) | [13] |
VI. Visualizing the Logic: Workflows and Pathways
To provide a clearer understanding of the processes involved in SAR studies, the following diagrams illustrate key workflows.
Caption: Iterative workflow for SAR studies of piperidinyl benzothiazoles.
VII. Conclusion: Future Directions and Untapped Potential
The piperidinyl benzothiazole scaffold has firmly established itself as a versatile and fruitful starting point for the development of novel therapeutics. The extensive body of research highlights the critical importance of a systematic and iterative approach to SAR, where each modification is a carefully considered hypothesis tested through rigorous biological evaluation.
Future research in this area will likely focus on several key avenues:
-
Multi-Target Ligands: As demonstrated by the work in Alzheimer's disease, designing single molecules that can modulate multiple targets is a promising strategy for complex diseases.[3]
-
Overcoming Resistance: In the fields of oncology and infectious diseases, the development of piperidinyl benzothiazoles that can overcome known resistance mechanisms is a high-priority objective.[7][13]
-
Pharmacokinetic Optimization: A deeper understanding of how structural modifications affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent in vitro activity into in vivo efficacy.
By continuing to apply the principles of medicinal chemistry and leveraging advanced computational tools, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical class.
VIII. References
-
Badiger, A. M., Noolvi, M. N., & Nayak, P. V. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(8), 550-560. Available at: [Link]
-
Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Chemistry, 33(10), 2491-2495. Available at: [Link]
-
Rajesh, R., & Senthilkumar, S. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Asian Journal of Chemistry, 33(4), 899-904. Available at: [Link]
-
Murty, M. S. R., Lekshmi, R. N., & John, A. R. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. Available at: [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Journal of the Saudi Chemical Society, 15(3), 279-285. Available at: [Link]
-
Kato, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. Available at: [Link]
-
Li, S., et al. (2018). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Letters in Drug Design & Discovery, 15(10), 1046-1056. Available at: [Link]
-
Abdel-Aziz, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]
-
Bole, T., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(16), 4986. Available at: [Link]
-
Kato, T. (2023). Discovery and Structure-Activity Relationship Study of 2-Piperazinyl-Benzothiazole Derivatives as Potent and Selective PPARδ Agonists. ResearchGate. Available at: [Link]
-
Li, S., et al. (2018). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Ingenta Connect. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8758. Available at: [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1238. Available at: [Link]
-
Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Pharmaceuticals, 15(11), 1369. Available at: [Link]
-
Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Jxiv. Available at: [Link]
-
Liu, W., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 9062. Available at: [Link]
-
Zhang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4983. Available at: [Link]
-
Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Scilit. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Available at: [Link]
-
Al-Trawneh, S. A., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 115, 105216. Available at: [Link]
-
El-Sayed, N. F., et al. (2021). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1097. Available at: [Link]
-
Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Results in Chemistry, 5, 100898. Available at: [Link]
-
Sarıkaya, S. B. C., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24203-24217. Available at: [Link]
-
Al-Masoudi, N. A., Salih, B., & Al-Soud, Y. A. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(8), 1-5. Available at: [Link]
-
Liu, X., et al. (2018). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 23(10), 2637. Available at: [Link]
-
Youssef, A. M., et al. (2017). Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Letters in Drug Design & Discovery, 14(4). Available at: [Link]
-
Mendieta-Wejebe, J. E., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Pharmaceuticals, 17(10), 1289. Available at: [Link]
-
Kumar, A., et al. (2017). Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 1-5. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives - ProQuest [proquest.com]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Piperidinyl)-1,3-benzothiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the benzothiazole nucleus with a piperidine moiety creates a molecular scaffold of significant interest in medicinal chemistry. 2-(4-Piperidinyl)-1,3-benzothiazole serves as a core structure for developing therapeutics targeting a range of conditions, from metabolic disorders to central nervous system diseases. This guide provides an in-depth exploration of a robust synthetic pathway to this compound, detailed protocols for its comprehensive characterization using modern spectroscopic techniques, and a discussion of its pharmacological relevance and future potential. The methodologies are presented with a rationale rooted in chemical principles, ensuring a reproducible and verifiable process for researchers in the field.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets. The benzothiazole ring system is one such scaffold, a bicyclic heterocycle that forms the core of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] Its rigid structure and potential for varied substitution make it a versatile building block in medicinal chemistry.[5][6]
Complementing the benzothiazole core, the piperidine ring is one of the most prevalent saturated heterocycles found in pharmaceuticals.[7] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations are crucial for optimizing drug-receptor interactions. Furthermore, the basic nitrogen atom of the piperidine ring often plays a key role in aqueous solubility and the ability to cross the blood-brain barrier, making it a staple in the design of CNS-active agents.[8]
The strategic combination of these two scaffolds in This compound yields a molecule with significant therapeutic potential. This specific linkage has been identified as a promising pharmacophore, notably in the development of selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, which have shown efficacy in raising high-density lipoprotein cholesterol (HDL-C) levels in preclinical models.[9] This guide aims to provide a definitive technical resource for the synthesis and rigorous characterization of this valuable compound.
Synthesis of this compound
The most efficient and widely adopted strategy for constructing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carbonyl compound, typically an aldehyde.[10][11][12] This approach is favored for its reliability and high yields. The synthesis of the target molecule is best accomplished via a two-step process involving a protected piperidine precursor, which prevents unwanted side reactions at the piperidine's secondary amine.
Retrosynthetic Analysis & Strategy
The logical disconnection of the target molecule points to 2-aminothiophenol and a piperidine-4-carboxaldehyde derivative as the primary starting materials. To ensure the reaction proceeds exclusively at the aldehyde, the piperidine nitrogen must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Synthetic Pathway: Condensation and Deprotection
The chosen pathway involves the initial synthesis of the Boc-protected intermediate followed by the removal of the Boc group to yield the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate
-
Causality: This step involves the acid-catalyzed condensation of the amine and aldehyde to form a Schiff base (iminium ion), which is then attacked intramolecularly by the thiol group. The resulting dihydrobenzothiazole intermediate is subsequently oxidized to the aromatic benzothiazole. Using an H₂O₂/HCl system provides both the acidic catalyst and the oxidant in a single, efficient step.[5][10]
-
Protocol:
-
To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add tert-butyl 4-formylpiperidine-1-carboxylate (1.05 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of 30% hydrogen peroxide (H₂O₂) (6.0 eq) and concentrated hydrochloric acid (HCl) (3.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate as a solid.
-
Step 2: Synthesis of this compound (Deprotection)
-
Causality: The Boc protecting group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, as it cleanly cleaves the tert-butyl carbamate to release the free amine, carbon dioxide, and tert-butanol. Dichloromethane (DCM) is a common solvent as it is inert to the acidic conditions.
-
Protocol:
-
Dissolve the tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound, typically as a solid. Further purification by recrystallization or chromatography can be performed if necessary.
-
Characterization and Data Analysis
Unambiguous structural confirmation and purity assessment are critical.[13] A combination of spectroscopic methods provides a complete profile of the synthesized molecule.
Caption: Standard workflow for the characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for detailed structural elucidation of organic molecules.[13]
-
¹H NMR Spectroscopy: Provides information on the electronic environment and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the piperidine ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Benzothiazole H-4/H-7 | ~7.9-8.1 | d or dd | ~8.0 | 2H |
| Benzothiazole H-5/H-6 | ~7.3-7.5 | m | - | 2H |
| Piperidine H-4 (CH) | ~3.2-3.4 | tt | ~11.5, ~4.0 | 1H |
| Piperidine H-2/H-6 (CH₂-eq) | ~3.1-3.3 | d | ~12.0 | 2H |
| Piperidine H-2/H-6 (CH₂-ax) | ~2.7-2.9 | t or dt | ~12.0 | 2H |
| Piperidine H-3/H-5 (CH₂-eq) | ~2.0-2.2 | d | ~12.5 | 2H |
| Piperidine H-3/H-5 (CH₂-ax) | ~1.8-2.0 | qd | ~12.5, ~4.0 | 2H |
| Piperidine N-H | ~1.5-2.5 (broad) | s (br) | - | 1H |
-
¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Benzothiazole C-2 (C=N) | ~168-172 |
| Benzothiazole C-3a/C-7a (Quaternary) | ~152, ~134 |
| Benzothiazole C-4 to C-7 (Aromatic CH) | ~121-127 |
| Piperidine C-4 (CH) | ~35-38 |
| Piperidine C-2/C-6 (CH₂) | ~45-48 |
| Piperidine C-3/C-5 (CH₂) | ~32-35 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[13][14]
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: For the molecular formula C₁₂H₁₄N₂S, the calculated monoisotopic mass is approximately 218.0878 Da.[15] The HRMS analysis should yield an [M+H]⁺ ion peak at m/z ≈ 219.0956, confirming the elemental composition.
-
Fragmentation: Key fragments may arise from the cleavage of the piperidine ring or the bond between the two ring systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[13][16]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3250-3350 | Medium, broad |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2950 | Strong |
| C=N Stretch (Thiazole) | 1600-1620 | Medium |
| Aromatic C=C Stretch | 1450-1580 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-S Stretch | 680-720 | Weak-Medium |
Purity Analysis
-
Technique: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final compound.[14]
-
Method: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) and UV detection (e.g., at 254 nm) should be employed.
-
Expected Result: A pure sample will exhibit a single major peak, with purity typically expected to be >98%.
Applications and Future Directions
The this compound scaffold is more than a synthetic curiosity; it is a platform for the development of novel therapeutics.
-
Metabolic Disorders: As mentioned, derivatives of this compound have been identified as potent and selective PPARδ agonists.[9] This mechanism is highly relevant for treating dyslipidemia by raising HDL-C levels and potentially for managing other aspects of metabolic syndrome.
-
Oncology and Neuroprotection: The broader class of 2-substituted benzothiazoles has demonstrated significant potential in oncology and in treating neurodegenerative diseases.[4][17] The piperidine moiety can be further functionalized to modulate physicochemical properties and target affinity, opening avenues for developing new anticancer or neuroprotective agents.
-
Antimicrobial Agents: Benzothiazole derivatives are well-known for their antimicrobial activities.[2][3] The introduction of the piperidine ring could lead to compounds with novel mechanisms of action or improved activity against resistant strains.
Future work should focus on exploring the structure-activity relationship (SAR) by synthesizing analogues with substitutions on both the benzothiazole and piperidine rings. Investigating different N-substituents on the piperidine ring, for instance, could significantly alter the compound's potency, selectivity, and pharmacokinetic profile. The protocols and characterization data outlined in this guide provide a solid and verifiable foundation for such advanced drug discovery efforts.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). National Institutes of Health (NIH). [Link]
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]
- Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (n.d.). RSC Publishing. [Link]
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Full article: Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). Taylor & Francis Online. [Link]
- REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. [Link]
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. [Link]
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2022). Iraqi Journal of Science. [Link]
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). International Journal of Current Research and Review. [Link]
- Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. [Link]
- 2-Piperazin-1-yl-1,3-benzothiazole. (n.d.). PubChem. [Link]
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]
- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021).
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). Semantic Scholar. [Link]
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. (2013). IR@RGCB. [Link]
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
- Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2022). Latin American Journal of Pharmacy. [Link]
- Piperidine nucleus in the field of drug discovery. (n.d.).
- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). BMC Chemistry. [Link]
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed. [Link]
- 2-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]phenol. (n.d.). SpectraBase. [Link]
- The Significance of Piperidine Derivatives in Modern Drug Discovery. (2023). DC Chemicals. [Link]
- Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023).
- 2-(piperidin-4-yl)-1H-1,3-benzodiazole. (n.d.). PubChem. [Link]
- Synthesis and pharmacological properties of benzothiazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole deriv
- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2023). Journal of Cardiovascular Disease Research. [Link]
- Benzothiazole. (n.d.). NIST WebBook. [Link]
- Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-. (n.d.). PubChem. [Link]
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
- Theoretical FT-IR spectrum of benzothiazole. (n.d.).
- Benzothiazole. (n.d.). NIST WebBook. [Link]
- 2-(piperidin-4-yl)-1,3-benzothiazole. (n.d.). PubChemLite. [Link]
- 2-Methyl-4-pyrimido[2,1-b][5][11]benzothiazolone. (n.d.). SpectraBase. [Link]
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
Sources
- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. PubChemLite - 2-(piperidin-4-yl)-1,3-benzothiazole (C12H14N2S) [pubchemlite.lcsb.uni.lu]
- 16. repository.qu.edu.iq [repository.qu.edu.iq]
- 17. ijper.org [ijper.org]
Theoretical and computational studies of benzothiazole derivatives
An In-Depth Technical Guide: Theoretical and Computational Approaches in the Study of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer,[3][4][5][6][7] antimicrobial,[8][9][10][11][12] and anti-inflammatory properties.[13][14] The structural versatility of the benzothiazole scaffold allows for fine-tuning of its physicochemical and biological properties, making it a focal point for designing novel therapeutic agents and functional organic materials.[9][15][16] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the properties of benzothiazole derivatives at the molecular level, thereby accelerating the design and discovery process. We will explore the causality behind the selection of specific computational tools, from quantum mechanics to molecular simulations and QSAR, providing field-proven insights for their practical application.
Part 1: Quantum Chemical Calculations - Unveiling Intrinsic Molecular Properties
The foundation of understanding any molecule's behavior lies in its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose.[17][18] DFT allows us to move beyond simple 2D structures and probe the electron distribution, orbital energies, and reactivity potential that govern the molecule's intrinsic properties.[17]
Core Concepts & Strategic Application
1. Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic properties.[19][20]
-
Causality: The energy of HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability; a smaller gap suggests the molecule is more reactive and can be more easily polarized.[13][21][22] In materials science, this gap is fundamental to tuning the optoelectronic properties of organic semiconductors.[19][23]
2. Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Causality: It allows for the rapid identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[17] This is invaluable in drug design for predicting where a molecule might engage in hydrogen bonding or other non-covalent interactions with a biological target.[24]
3. Global Reactivity Descriptors: Parameters derived from FMO energies, such as chemical hardness (η), softness (σ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity and stability.[13][22]
4. Time-Dependent DFT (TD-DFT): This extension of DFT is crucial for studying the excited-state properties of molecules.
-
Causality: TD-DFT calculations are used to predict electronic absorption (UV-Vis) and emission spectra.[13][25][26] This is essential for designing benzothiazole-based fluorescent probes, where large Stokes shifts are desirable,[26] and for developing new materials for Organic Light-Emitting Diodes (OLEDs).[27]
Protocol: Standard DFT Calculation Workflow
This protocol outlines a typical workflow for analyzing a benzothiazole derivative using Gaussian or a similar quantum chemistry package.
-
Structure Preparation: Build the 3D structure of the benzothiazole derivative using software like GaussView or Avogadro.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and robust method is using the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[13][17][24]
-
Frequency Calculation: Run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive FMO energies, MEP surfaces, and other electronic properties.
-
Excited State Calculation (Optional): If spectroscopic properties are of interest, perform a TD-DFT calculation to predict UV-Vis absorption wavelengths and oscillator strengths.[13][26]
Visualization: DFT Workflow
Caption: A typical workflow for DFT and TD-DFT calculations.
Data Presentation: Quantum Chemical Parameters
The following table illustrates typical data generated from DFT calculations for a series of hypothetical 2-substituted benzothiazole derivatives.
| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| BTZ-01 | -H | -6.21 | -1.15 | 5.06 | 1.45 |
| BTZ-02 | -NH₂ (Donor) | -5.58 | -0.98 | 4.60 | 2.89 |
| BTZ-03 | -NO₂ (Acceptor) | -6.89 | -2.10 | 4.79 | 5.12 |
| BTZ-04 | -CF₃ (Acceptor) | -6.95 | -1.95 | 5.00 | 4.50 |
Note: Electron-donating groups tend to raise HOMO energy, while electron-withdrawing groups lower it. A smaller ΔE, as seen in BTZ-02, suggests higher reactivity.[13]
Part 2: Simulating Biomolecular Interactions
While quantum chemistry reveals a molecule's inherent properties, its therapeutic potential is defined by its interaction with biological targets. Molecular docking and molecular dynamics (MD) simulations are the cornerstones of structure-based drug design, allowing us to predict and analyze these crucial interactions.
Molecular Docking: A Static Snapshot of Binding
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand within the active site of a protein.[9]
-
Causality: Docking is a cost-effective and rapid screening method. It allows researchers to virtually screen large libraries of compounds against a specific protein target (e.g., an enzyme or receptor) to prioritize candidates for synthesis and biological testing.[28] The predicted binding mode provides the first hypothesis for the compound's mechanism of action by identifying key interacting amino acid residues.[29]
Protocol: Molecular Docking Workflow
-
Target & Ligand Preparation:
-
Protein: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Draw the 2D structure of the benzothiazole derivative and convert it to a low-energy 3D conformation.[9] Assign rotatable bonds.
-
-
Grid Generation: Define a "grid box" that encompasses the active site of the protein. The docking algorithm will confine its search for binding poses within this space.
-
Docking Execution: Run the docking simulation using software like AutoDock Vina or Glide. The program will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol).[28]
-
Post-Docking Analysis: Visualize the top-ranked pose. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues. This analysis is critical for understanding the structural basis of binding affinity.
Visualization: Molecular Docking Workflow
Caption: Key stages of a molecular dynamics simulation protocol.
Part 3: Predicting Activity with QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling bridges the gap between chemical structure and biological activity using statistical methods. [30]It is particularly powerful when a 3D structure of the biological target is not available.
-
Causality: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. By building a robust mathematical model, we can predict the activity of novel, unsynthesized compounds. [1]This allows for the intelligent design of new derivatives and the prioritization of synthetic targets, saving significant time and resources.
Key Components of a QSAR Study
-
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). [30]2. Statistical Algorithm: A method, such as Multiple Linear Regression (MLR) [1]or Partial Least Squares (PLS), [31]is used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).
-
Model Validation: This is the most critical step. A QSAR model must be rigorously validated to ensure it is robust and has predictive power. Key metrics include:
-
r² (Coefficient of Determination): Measures the goodness of fit for the training set.
-
q² or r²cv (Cross-validated r²): Measures the internal predictive ability, often using a leave-one-out (LOO) method. [1] * r²_pred (External Validation r²): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. A high r²_pred is the hallmark of a truly predictive model. [30][31]
-
Protocol: QSAR Modeling Workflow
-
Data Collection: Assemble a dataset of benzothiazole derivatives with their corresponding, consistently measured biological activity data (e.g., IC₅₀ or MIC values).
-
Data Curation: Convert biological data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) and divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for all compounds.
-
Model Building: Use a statistical method with the training set to generate a QSAR equation. Often, a variable selection algorithm is used to identify the most relevant descriptors.
-
Validation:
-
Assess the statistical quality of the model using the training set (r²).
-
Perform internal cross-validation (q²).
-
Use the validated model to predict the activity of the test set compounds and calculate r²_pred.
-
-
Interpretation: Analyze the descriptors in the final model to gain insights into the structural features that are important for activity.
Visualization: QSAR Workflow
Caption: A validated workflow for building a predictive QSAR model.
Conclusion and Future Perspectives
The computational and theoretical methodologies discussed herein form an integrated and powerful pipeline for the rational design of novel benzothiazole derivatives. DFT and TD-DFT provide a fundamental understanding of molecular and electronic properties. Molecular docking and MD simulations bridge the gap between the molecule and its biological target, offering insights into binding mechanisms and stability. Finally, QSAR models leverage existing data to predict the activity of new compounds, guiding synthetic efforts.
The future of this field lies in the increasing integration of artificial intelligence and machine learning for more sophisticated QSAR modeling, the use of enhanced sampling techniques in MD simulations to explore complex biological events, and the application of these combined approaches to design multi-target ligands for complex diseases like cancer. [7]By synergistically applying these computational tools, researchers can significantly de-risk and accelerate the journey from initial concept to a viable drug candidate or a high-performance material.
References
- Abd El-Karim, S. S., Anwar, M. M., & Mohamed, H. S. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Egyptian Journal of Basic and Applied Sciences, 10(1), 329–341. [Link]
- Al-Ostath, A., Jaradat, A., Al-Shalabi, E., & Al-Hourani, B. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[21][28]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
- Benci, K., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 14(9), 894. [Link]
- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
- Aicha, Y. A., et al. (2016). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells.
- Mahmood, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. [Link]
- Patel, D. B., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
- Noolvi, M. N., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Chemistry, 6(1), 1-18. [Link]
- Gomaa, M. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6661. [Link]
- Morsy, M. I., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2062. [Link]
- Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11. [Link]
- de Oliveira, R. B., et al. (2022). Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Agricultural Science & Technology, 2(5), 896–908. [Link]
- Badiger, A. M., Noolvi, M. N., & Nayak, P. V. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(8), 550-560. [Link]
- Djoumbissie, M. L. T., et al. (2018). QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development, 5(12), 118-124. [Link]
- Gomaa, M. S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15. [Link]
- Hadanu, R., Idris, S., & Sutapa, I. W. (2015). QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method. Indonesian Journal of Chemistry, 15(1), 7-13. [Link]
- Mini, R., Edward, J. J., & Emmanuel, B. D. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
- Al-Ostath, A., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[21][28]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.
- Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science, 33(7), 101569. [Link]
- Mahmood, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Konan, N. D., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. [Link]
- Konan, N. D., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scilit. [Link]
- Perspic, M., et al. (2019). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 24(18), 3369. [Link]
- Pornsuwan, S., et al. (2017). TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water. Journal of Fluorescence, 27(2), 745-754. [Link]
- Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PMC - PubMed Central. [Link]
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1696-1714. [Link]
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed. [Link]
- Khan, I., et al. (2022).
- Irfan, A., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study.
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents.
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15. [Link]
- Onen, A., et al. (2011). On the properties of new benzothiazole derivatives for organic light emitting diodes (OLEDs): A comprehensive theoretical study.
- Anonymous. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- Anonymous. (2015). Review on Literature Study of Benzothiazole. International Journal of Pharmaceutical Research and Allied Sciences, 4(3), 66-73. [Link]
- Hazra, K. (2024). A Review on Benzothiazole Derivatives and Their Biological Significances.
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]
- Anonymous. (2025). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.
- Anonymous. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Research Square. [Link]
- Anonymous. (2024).
- Ivanova, B. B. (2022). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. Molecules, 27(21), 7247. [Link]
- Anonymous. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science Publishers. [Link]
Sources
- 1. allsubjectjournal.com [allsubjectjournal.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 8. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- 17. scirp.org [scirp.org]
- 18. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sciencepub.net [sciencepub.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
- 25. researchgate.net [researchgate.net]
- 26. TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 29. pubs.acs.org [pubs.acs.org]
- 30. benthamdirect.com [benthamdirect.com]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for Antimicrobial Assays of 2-(4-Piperidinyl)-1,3-benzothiazole
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The benzothiazole nucleus, a heterocyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Benzothiazole derivatives have garnered significant interest in this area due to their demonstrated efficacy against a range of bacterial and fungal strains.[1][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of a specific derivative, 2-(4-Piperidinyl)-1,3-benzothiazole . While extensive data exists for the broader class of benzothiazoles, this guide will provide the foundational protocols to rigorously assess this particular compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature.
Plausible Mechanisms of Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[6] While the precise mechanism for this compound is yet to be elucidated, several validated targets for this class of compounds have been identified:
-
Inhibition of Bacterial Topoisomerases: DNA gyrase and topoisomerase IV are essential enzymes in bacteria that control the topological state of DNA during replication, transcription, and repair. Certain benzothiazole-based compounds have been shown to potently inhibit the ATPase activity of these enzymes, leading to bacterial cell death.[7]
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is a critical structure for maintaining cell integrity and is a well-established target for antibiotics. Some benzothiazole derivatives have been found to interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.
-
Enzyme Inhibition: Various essential microbial enzymes, such as dihydropteroate synthase (DHPS) involved in folate synthesis, can be targeted by benzothiazole compounds.[4][5]
The following diagram illustrates a generalized workflow for investigating the antimicrobial properties of a novel compound like this compound.
Caption: A generalized workflow for the antimicrobial evaluation of a novel compound.
Experimental Protocols
The following are detailed, step-by-step protocols for the essential assays in determining the antimicrobial profile of this compound.
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative assay provides a rapid initial assessment of the antimicrobial activity of the test compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum: Aseptically select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
Application of Disks: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar. Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Microtiter Plate: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its concentration to approximately 1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL. Add 50 µL of sterile broth to well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time and can distinguish between bactericidal and bacteriostatic effects.[10][11]
Materials:
-
This compound
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium. Dilute the culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes in a shaking incubator at 37°C.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]
Data Presentation
Quantitative data from antimicrobial assays should be presented in a clear and organized manner.
Table 1: Hypothetical MIC and MBC Values for this compound
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 25923 | 8 | 16 |
| Escherichia coli | 25922 | 32 | >64 |
| Pseudomonas aeruginosa | 27853 | 64 | >64 |
| Candida albicans | 10231 | 16 | 32 |
Table 2: Hypothetical Time-Kill Assay Data for S. aureus (log10 CFU/mL)
| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 5.3 | 4.6 | 3.9 | 3.0 |
| 6 | 8.9 | 5.1 | 4.0 | 3.1 | <2.0 |
| 8 | 9.2 | 5.0 | 3.5 | <2.0 | <2.0 |
| 24 | 9.5 | 5.2 | <2.0 | <2.0 | <2.0 |
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By following these standardized methods, researchers can generate reliable and reproducible data to characterize the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. These findings will be crucial for guiding further preclinical development of this and other promising benzothiazole derivatives in the fight against infectious diseases.
References
- Emery Pharma. Time-Kill Kinetics Assay. [Link]
- Khan, D. D. A., & Singh, R. (2024).
- Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135431. [Link]
- Mahajan, B. D., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4). [Link]
- Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8821. [Link]
- Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry, 4(4), 439-444. [Link]
- Patel, R. V., & Park, S. W. (2015). Catalytic N-formylation for synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents.
- Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(40), 20996-21007. [Link]
- Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile for versatile activities. European journal of medicinal chemistry, 43(5), 897–905.
- Jyothi, M., et al. (2022). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20, 1-13.
- Hilliard, J. J., et al. (2012). Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases. Antimicrobial Agents and Chemotherapy, 56(6), 3120–3128. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Rani, P., & Srivastava, V. K. (2013). Synthesis and pharmacological activities of benzothiazole derivatives.
- Gautam, N., & Singh, M. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 29-34.
- Catalano, A., et al. (2021). 1,3-Benzothiazoles as Antimicrobial Agents. Antibiotics, 10(8), 986. [Link]
- Haroun, M., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(15), 4983. [Link]
- Microbe Online. (2013).
- Wikipedia. (n.d.). Broth microdilution. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Antimicrobial effect of derivatives of 1,2,4-benzothiadiazin-1,1-dioxide. VII] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: The 2-(4-Piperidinyl)-1,3-benzothiazole Scaffold as a Multi-Target Platform for Neurodegenerative Disease Models
An Application Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), represent a formidable challenge to modern medicine due to their complex, multifactorial pathologies.[1] The traditional "one-target, one-molecule" approach to drug discovery has often fallen short, prompting a shift towards developing Multi-Target-Directed Ligands (MTDLs)—single compounds designed to engage multiple biological targets simultaneously.[2] Within this paradigm, the 2-(4-piperidinyl)-1,3-benzothiazole framework has emerged as a privileged scaffold. This structure synergistically combines the benzothiazole moiety, known for its ability to interact with key enzymes and inhibit protein aggregation, with a piperidine ring, a crucial pharmacophoric element for interacting with the active sites of enzymes like acetylcholinesterase (AChE), similar to the approved AD drug donepezil.[3][4][5]
This guide provides a comprehensive overview of the application of novel compounds based on this scaffold in preclinical neurodegenerative disease models. We will explore the underlying mechanisms of action, present detailed protocols for in vitro and in vivo evaluation, and offer insights into data interpretation, providing researchers with the foundational knowledge to leverage this promising chemical class in their work.
Part I: Mechanism of Action & Key Therapeutic Targets
The therapeutic potential of this compound derivatives stems from their ability to modulate several pathways implicated in neurodegeneration.
Alzheimer's Disease (AD) Models
The pathology of AD is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.[1] Derivatives of this scaffold address these interconnected issues through multiple mechanisms:
-
Cholinesterase Inhibition: The progressive loss of cholinergic signaling is a hallmark of AD.[3] The piperidine moiety can interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE), preventing the breakdown of the neurotransmitter acetylcholine.[2][4] Many derivatives show potent, dual inhibition of both AChE and Butyrylcholinesterase (BuChE).[1]
-
Aβ Aggregation Inhibition: The benzothiazole core can interfere with the aggregation of Aβ peptides into neurotoxic plaques, a central event in the amyloid cascade hypothesis.[4][6]
-
MAO-B Inhibition: Monoamine Oxidase B (MAO-B) is an enzyme that contributes to dopamine metabolism and the production of neurotoxic free radicals.[7] Inhibition of MAO-B by benzothiazole derivatives can reduce oxidative stress and offer neuroprotection.[3][8]
Parkinson's Disease (PD) Models
PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[9] Research has focused on neuroprotective strategies, and benzothiazole derivatives have shown promise by targeting:
-
Casein Kinase-1δ (CK-1δ) Inhibition: CK-1δ is a protein kinase implicated in neuronal cell death pathways. Specific benzothiazole-based inhibitors have been shown to protect dopaminergic neurons in mouse models of PD.[9][10]
-
MAO-B Inhibition: As in AD, MAO-B inhibitors are highly relevant to PD for preventing the breakdown of dopamine and reducing oxidative stress in the dopaminergic system.[8]
Huntington's Disease (HD) Models
HD is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt) that aggregates and causes neuronal death.[11] While research is less extensive than for AD and PD, some benzothiazole compounds, such as riluzole, have been investigated for their ability to inhibit mHtt aggregation.[12]
Part II: Experimental Design & Protocols
General Considerations: Compound Formulation for In Vivo Studies
A critical first step is ensuring proper compound solubilization for consistent delivery. Benzothiazole derivatives are often hydrophobic, requiring specific formulation strategies.
Protocol: Co-Solvent Formulation for Intraperitoneal (IP) or Oral Gavage (p.o.) Administration This protocol is a starting point and should be optimized for the specific derivative.
Materials:
-
Benzothiazole derivative
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile vials, magnetic stirrer, sterile syringe filter (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare a co-solvent vehicle. A common starting ratio is 10-30% PEG 400 in saline. For a 10% PEG 400 solution, mix 1 mL of PEG 400 with 9 mL of sterile saline.[13]
-
Dissolution: Weigh the required amount of the benzothiazole compound and add it to the co-solvent vehicle. For example, to prepare a 10 mg/mL solution, add 100 mg of the compound to 10 mL of the vehicle.
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature until fully dissolved. Gentle warming (37-40°C) may be used to aid dissolution, but the compound's stability at this temperature should be confirmed.[13]
-
Sterilization (for IP): For IP administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.[13]
-
Storage: Store the formulation protected from light at 4°C. Short-term stability should be assessed prior to beginning a long-term study.[13]
Protocol 1: In Vitro Assessment of Multi-Target Activity in an AD Model
Objective: To evaluate a novel this compound derivative for both AChE inhibition and neuroprotection against Aβ-induced toxicity in a single, integrated workflow.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in complete medium (e.g., DMEM/F12 with 10% FBS).
-
To induce a more mature, neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
-
Aβ Oligomer Preparation:
-
Synthesize or purchase Aβ₁₋₄₂ peptide.
-
Prepare oligomeric Aβ by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in cold culture medium and incubate at 4°C for 24 hours to form oligomers. The final concentration used on cells is typically in the low micromolar range (e.g., 1-5 µM).
-
-
Treatment Protocol:
-
Seed differentiated SH-SY5Y cells into 96-well plates.
-
Prepare serial dilutions of the test compound.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Add the prepared Aβ₁₋₄₂ oligomers to the wells (except for control wells).
-
Co-incubate for 24-48 hours.
-
-
Neuroprotection (Cell Viability) Assay:
-
Add MTT or MTS reagent to the wells and incubate according to the manufacturer's protocol.
-
Read the absorbance on a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control. An effective compound will show increased viability in the presence of Aβ.
-
-
AChE Inhibition Assay (Modified Ellman's Method):
-
In a separate plate, or using cell lysates from the treatment plate, perform the Ellman's assay.
-
Add the substrate acetylthiocholine iodide (ATCI) and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow product.
-
Monitor the change in absorbance at 412 nm.
-
Calculate the percentage of AChE inhibition relative to the Aβ-treated control.[2][6]
-
-
Data Analysis:
-
Plot dose-response curves to determine the EC₅₀ for neuroprotection and the IC₅₀ for AChE inhibition.
-
Protocol 2: In Vivo Evaluation in an MPTP Mouse Model of PD
Objective: To assess the neuroprotective efficacy of a lead benzothiazole derivative against dopaminergic neuron loss and motor deficits in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
Step-by-Step Methodology:
-
Animal Model and Grouping:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Randomly assign mice to at least three groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + Test Compound.
-
-
Compound Administration:
-
Begin daily administration of the test compound (formulated as described previously) or vehicle via the chosen route (e.g., IP or p.o.) 3-5 days before MPTP induction and continue throughout the study. Dosing will be determined by prior pharmacokinetic and tolerability studies.[10]
-
-
MPTP Intoxication:
-
On the designated day, administer MPTP-HCl to induce dopaminergic neurodegeneration. A common sub-acute protocol is four intraperitoneal injections of 20 mg/kg MPTP, spaced 2 hours apart. CAUTION: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment (PPE) and safety protocols.
-
-
Behavioral Assessment:
-
Approximately 7 days after MPTP administration, assess motor coordination and balance using the rotarod test.
-
Train mice on the rotarod for 2-3 days prior to MPTP injection.
-
On the test day, measure the latency to fall from an accelerating rotating rod. The MPTP+Vehicle group should show a significant decrease in performance compared to the vehicle control, while an effective compound should ameliorate this deficit.
-
-
Immunohistochemical Analysis:
-
At the end of the study (e.g., Day 14 post-MPTP), euthanize the animals and perfuse with 4% paraformaldehyde (PFA).
-
Collect brains, postfix, and cryoprotect in sucrose solution.
-
Section the brains through the substantia nigra pars compacta (SNpc) and striatum.
-
Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[9]
-
-
Data Analysis and Interpretation:
-
Use unbiased stereology to count the number of TH-positive neurons in the SNpc.
-
Quantify the density of TH-positive fibers in the striatum using optical density measurements.
-
A successful neuroprotective compound will result in a significantly higher number of surviving TH+ neurons in the MPTP+Compound group compared to the MPTP+Vehicle group.
-
Part III: Data Presentation & Interpretation
Summarizing results in a clear, tabular format is essential for comparing the efficacy of different compounds.
Table 1: Example In Vitro Activity Profile of Benzothiazole Derivatives in AD Models
| Compound ID | Target | Activity (IC₅₀ / Kᵢ) | Reference |
| Compound 4f | AChE | 23.4 ± 1.1 nM | [3][6] |
| MAO-B | 40.3 ± 1.7 nM | [3][6] | |
| Compound 12 | AChE | 2.31 µM | [4] |
| Aβ₁₋₄₂ Aggregation | 53.3% Inhibition | [4] | |
| Compound 3s | AChE | 6.7 µM | [1] |
| BuChE | 2.35 µM | [1] | |
| MAO-B | 1.6 µM | [1] | |
| Compound 3h | MAO-B | 0.062 µM | [8] |
Table 2: Example In Vivo Efficacy of a Benzothiazole-based CK-1δ Inhibitor in a PD Model
| Animal Model | Treatment Group | Behavioral Outcome (Rotarod) | Neuropathological Outcome (% TH+ Neuron Survival vs. Control) | Reference |
| MPTP Mouse | MPTP + Vehicle | ↓ 60% latency to fall | ~45% | [9][10] |
| MPTP + Cmpd. 4 | Performance restored to near-control levels | ~85% | [9][10] |
Conclusion
The this compound scaffold represents a highly versatile and potent platform for the development of Multi-Target-Directed Ligands for neurodegenerative diseases. Its derivatives have demonstrated compelling activity against key pathological drivers in AD, PD, and HD models, including enzyme inhibition, anti-aggregation effects, and direct neuroprotection. The protocols detailed in this guide provide a robust framework for researchers to screen and validate novel compounds based on this scaffold. Future work will likely focus on optimizing pharmacokinetic properties, particularly blood-brain barrier permeability, to translate these promising preclinical findings into viable therapeutic candidates.
References
- Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Google Search.
- Hockly, E., et al. (2006). Evaluation of the benzothiazole aggregation inhibitors riluzole and PGL-135 as therapeutics for Huntington's disease. Neurobiology of Disease, 21(1), 228-36.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. (2022).
- Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. MDPI. (2024).
- Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821.
- Morales-Garcia, J. A., et al. (2017). Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. ACS Omega, 2(8), 5215-5220.
- Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents. National Institutes of Health.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. (2023).
- Novel Substituted Benzothiazole Compounds for Treating Huntington's Disease.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
- Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease.
- Singh, M., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 198, 112351.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
- Yurttaş, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24133-24147.
- Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online.
- Synthesis and biological evaluation of benzothiazol-based 1,3,4-oxadiazole derivatives as amyloid β-targeted compounds against Alzheimer's disease. INIS-IAEA.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health.
- Chandra, K., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484.
- Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. Benchchem. (2025).
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. (2022).
Sources
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 4. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Substituted Benzothiazole Compounds for Treating Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the benzothiazole aggregation inhibitors riluzole and PGL-135 as therapeutics for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of 2-(4-Piperidinyl)-1,3-benzothiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Neuroprotection
The benzothiazole nucleus, a fusion of benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The compound 2-(4-Piperidinyl)-1,3-benzothiazole belongs to this versatile class of molecules. Given the established neuroprotective potential of similar benzothiazole structures, it is critical to employ a robust suite of cell-based assays to systematically evaluate its efficacy in mitigating neuronal damage.[3][4]
This guide provides a comprehensive framework for assessing the neuroprotective effects of this compound. We will move beyond simple viability readouts to explore assays that probe specific mechanisms of action, including the mitigation of oxidative stress, inhibition of apoptosis, and promotion of neuronal integrity. The protocols detailed herein are designed for use with common neuronal cell models, such as the human SH-SY5Y neuroblastoma and rat PC12 pheochromocytoma cell lines, which are widely accepted for in vitro studies of neurodegenerative diseases.[5][6][7]
A key aspect of this guide is the focus on building a mechanistic hypothesis. Structurally related benzothiazole compounds have been identified as inhibitors of the c-Jun N-terminal protein kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade that is heavily implicated in stress-induced neuronal apoptosis.[4] Therefore, our experimental design will incorporate assays to investigate the potential modulation of MAPK and other critical neuroprotective pathways like PI3K/Akt and Nrf2.
Part 1: Foundational Assays for Neuroprotection
The initial evaluation of a potential neuroprotective compound involves establishing its baseline cytotoxicity and its ability to protect against a lethal insult. This is typically achieved by first determining a non-toxic concentration range of the compound itself, followed by a cytoprotection assay where cells are pre-treated with the compound before being exposed to a neurotoxin.
Workflow for Foundational Assays
Caption: Foundational workflow for assessing neuroprotective efficacy.
Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT/XTT)
This protocol determines the concentration at which the compound itself becomes toxic to the cells and, subsequently, the effective concentration (EC₅₀) at which it protects cells from a neurotoxin.
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce a tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) forms a purple, insoluble formazan that must be dissolved in a solvent like DMSO before reading the absorbance.[[“]][10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) forms a water-soluble orange formazan, simplifying the protocol by removing the solubilization step.[8][11]
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well, clear-bottom tissue culture plates
-
This compound
-
Neurotoxin (e.g., Hydrogen Peroxide [H₂O₂] or 6-hydroxydopamine [6-OHDA])
-
MTT or XTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture and harvest cells according to standard protocols.[5]
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment (for Cytotoxicity):
-
Prepare serial dilutions of the benzothiazole compound in culture medium.
-
Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate for 24-48 hours.
-
-
Neuroprotection Assay:
-
Pre-treatment: Remove medium and add 100 µL of medium containing non-toxic concentrations of the benzothiazole compound (determined from the cytotoxicity test). Incubate for 2-4 hours.
-
Toxin Addition: Add the neurotoxin to the wells. Do not remove the compound-containing medium.
-
Incubate for an additional 24 hours.
-
-
MTT/XTT Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[[“]][10] Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.
-
For XTT: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL to each well and incubate for 2-4 hours at 37°C.[8]
-
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells.
-
Normalize the data to the untreated control (for cytotoxicity) or the toxin-treated control (for neuroprotection) to get percent viability.
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (e.g., in GraphPad Prism or Excel) to fit a dose-response curve and calculate the IC₅₀ (for cytotoxicity) or EC₅₀ (for neuroprotection).[1][8][18][19]
| Parameter | Description | Typical Value Range |
| Cell Seeding Density | Cells per well in a 96-well plate. | 10,000 - 50,000 |
| H₂O₂ Concentration (SH-SY5Y) | To induce ~50% cell death. | 100 µM - 500 µM for 24h[12][13] |
| 6-OHDA Concentration (PC12) | To induce ~50% cell death. | 100 µM - 250 µM for 24h[14][15][16] |
| Compound Pre-treatment Time | Duration of incubation before toxin. | 2 - 4 hours |
| MTT Incubation Time | Time for formazan development. | 3 - 4 hours[[“]][10] |
| XTT Incubation Time | Time for color development. | 2 - 4 hours[8] |
Part 2: Mechanistic Assays - Uncovering the Mode of Action
Once neuroprotective efficacy is established, the next logical step is to investigate the underlying mechanism. Based on the literature for related compounds, we hypothesize that this compound may act by reducing oxidative stress, inhibiting apoptosis, and modulating key neuroprotective signaling pathways.
Protocol 2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay quantifies the level of oxidative stress within cells. Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[20][21]
Procedure:
-
Seed and treat cells in a 96-well black, clear-bottom plate as described in the neuroprotection assay (Protocol 1.1).
-
At the end of the treatment period, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.[22]
-
Remove the DCFH-DA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).[21]
Protocol 2.2: Apoptosis Detection using Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a luminogenic caspase-3/7 substrate. When added to cells, the reagent causes cell lysis, and the liberated caspases cleave the substrate, generating a "glow-type" luminescent signal that is proportional to caspase activity.[23]
Procedure:
-
Seed and treat cells in a 96-well white-walled plate suitable for luminescence.
-
At the end of the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Protocol 2.3: Neurite Outgrowth Assessment
Principle: Neurite outgrowth is a critical indicator of neuronal health and differentiation. This assay quantifies the ability of the compound to protect against toxin-induced neurite retraction or to promote neurite extension.[15][24]
Procedure:
-
Seed PC12 or SH-SY5Y cells on plates coated with a suitable substrate (e.g., collagen or laminin).
-
For differentiation, treat cells with Nerve Growth Factor (NGF) for PC12 cells or Retinoic Acid (RA) for SH-SY5Y cells for several days.[7][20]
-
Treat the differentiated cells with the benzothiazole compound and/or a neurotoxin as previously described.
-
After the incubation period, fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with a neuronal marker like β-III tubulin and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images using software like ImageJ (with the NeuronJ plugin) or specialized high-content analysis software to quantify total neurite length, number of branches, and number of neurite-bearing cells.[11][25]
Data Analysis: Statistical analysis, such as one-way ANOVA followed by a post-hoc test or a Student's t-test, should be used to compare the different treatment groups.[6][24][25]
Part 3: Probing Key Signaling Pathways
To provide authoritative evidence for the compound's mechanism, it is essential to investigate its effect on key signaling pathways known to be involved in neuroprotection.
Neuroprotective Signaling Cascades
Caption: Key signaling pathways in neuroprotection.
Principle: The activation state of these pathways can be determined by measuring the phosphorylation of key proteins (for MAPK and PI3K/Akt pathways) or the nuclear translocation of transcription factors (for Nrf2) using Western blotting or immunofluorescence.[[“]][10][26]
-
MAPK Pathway: Inhibition of JNK phosphorylation would support the hypothesized mechanism of action.[4]
-
PI3K/Akt Pathway: Increased phosphorylation of Akt is a strong indicator of pro-survival signaling.[[“]][21][27]
-
Nrf2 Pathway: Activation of this pathway leads to the expression of antioxidant enzymes, providing a defense against oxidative stress.[2][26][28]
Protocol 3.1: Western Blot Analysis
-
Culture and treat cells in 6-well plates to generate sufficient protein lysate.
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight. Key antibodies include:
-
Phospho-JNK and Total JNK
-
Phospho-Akt and Total Akt
-
Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band densities and normalize phosphorylated protein levels to total protein levels.
By systematically applying this multi-tiered assay strategy, researchers can build a comprehensive data package to robustly evaluate the neuroprotective efficacy and elucidate the mechanism of action of this compound.
References
- Han, X., et al. (2019). Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells. PubMed Central.
- Stoddard, J., et al. (2022). Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. MDPI.
- da Silva, A. C. S., et al. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. ResearchGate.
- The Assay Scientist. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.
- Research Explained. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube.
- ResearchGate. (n.d.). Effect of 6-OHDA on OD of PC12 cells assessed by MTT.
- Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress.
- Science Gateway. (n.d.). How to calculate IC50.
- ResearchGate. (n.d.). Statistical analysis of the extent of neurite outgrowth in control and HuD-transfected PC12 cells.
- ResearchGate. (n.d.). A quantitative method for analysis of in vitro neurite outgrowth.
- ResearchGate. (n.d.). Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured cells.
- Assay Genie. (n.d.). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation.
- Baker, M., et al. (2007). Analysis of gene expression during neurite outgrowth and regeneration. PubMed Central.
- ResearchGate. (n.d.). 6-Hydroxydopamine (6-OHDA)-induced cytotoxicity of PC12 cells.
- Rego, M. J., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health.
- Tvrda, E., et al. (2015). PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury. PubMed Central.
- ResearchGate. (n.d.). Statistical evaluation of neurite outgrowth.
- ResearchGate. (n.d.). Mechanisms of neuroprotection mediated by the Nrf2 signaling network.
- ResearchGate. (n.d.). PI3K/Akt pathway is involved in the neuroprotective effect of ConBr.
- Catlin, L. W., et al. (2018). Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. PubMed.
- Olajide, O. A., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Springer.
- ResearchGate. (n.d.). (a) Generation of ROS in SH-SY5Y cells treated with H2O2 (1 mM, 30 min).
- Kim, H., et al. (2020). Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PubMed Central.
- MDPI. (2018). PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions.
- ResearchGate. (n.d.). PI3K/Akt signaling pathway for neuroprotection.
- Ding, Y., et al. (2000). Extracellular toxicity of 6-hydroxydopamine on PC12 cells. PubMed.
- Sahu, R. (2021). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate.
- Carboni, S., et al. (2004). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. PubMed.
- Stasiłowicz-Krzemień, A., et al. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. National Institutes of Health.
- National Institutes of Health. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS.
- Thirunavukkarasu, V., et al. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI.
- Kaul, M., et al. (2005). Activation of p38 MAPK is required in monocytic and neuronal cells for HIV gp120-induced neurotoxicity. PubMed Central.
- Sun, H. Y., et al. (2015). Relationship between the MAPK/ERK pathway and neurocyte apoptosis after cerebral infarction in rats. PubMed.
- ResearchGate. (n.d.). The Nrf2-ARE pathway provides neuroprotection in multiple ways.
- R&D Systems. (2013). The MAPK Signaling Pathway. YouTube.
- Taylor & Francis Online. (n.d.). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
Sources
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technical report: Efficient and accurate assessment of neurite outgrowth in spiral ganglion explants using Sholl analysis and repeated measurement ANOVA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. consensus.app [consensus.app]
- 10. assaygenie.com [assaygenie.com]
- 11. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Development of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives for Enhanced Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-(4-Piperidinyl)-1,3-benzothiazole Scaffold
The this compound core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2][3] Its unique combination of a benzothiazole ring—a bicyclic system composed of a benzene ring fused to a thiazole ring—and a piperidine moiety provides a versatile template for drug design.[2] This scaffold's chemical stability, synthetic tractability, and ability to form key interactions with biological targets have led to its investigation in a wide array of therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][4]
The inherent potency of this scaffold can be significantly modulated and improved through targeted chemical modifications. This guide provides a detailed framework for the systematic development of novel derivatives, covering synthetic strategies, structure-activity relationship (SAR) analysis, and essential biological evaluation protocols. The objective is to empower researchers to rationally design and synthesize next-generation compounds with superior potency and optimized pharmacological profiles.
Part 1: Synthetic Strategies & Protocols
The foundation of any drug discovery program is the robust and flexible synthesis of the core scaffold and its analogs. The most common and effective approach involves the condensation of 2-aminothiophenol with appropriate carbonyl-containing compounds.[5][6][7]
Section 1.1: Protocol for Core Scaffold Synthesis
This protocol details the synthesis of the parent compound, 2-(piperidin-4-yl)benzo[d]thiazole, a crucial starting material for further derivatization. The reaction proceeds via the condensation of 2-aminothiophenol with isonipecotic acid.
Protocol 1: Synthesis of 2-(Piperidin-4-yl)benzo[d]thiazole
-
Materials: 2-Aminothiophenol, N-Boc-isonipecotic acid, Polyphosphoric acid (PPA), Dichloromethane (DCM), Methanol (MeOH), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Step 1: Condensation & Cyclization:
-
In a round-bottom flask, combine N-Boc-isonipecotic acid (1.0 eq.) and 2-aminothiophenol (1.1 eq.).
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid) as both a solvent and a dehydrating agent.
-
Heat the mixture to 130-140 °C with stirring for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with Dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(piperidin-4-yl)benzo[d]thiazole.
-
-
Step 2: Boc-Deprotection:
-
Dissolve the purified Boc-protected intermediate from Step 1 in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 2-(piperidin-4-yl)benzo[d]thiazole.
-
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Section 1.2: Key Derivatization Points & Strategies
The this compound scaffold offers three primary points for chemical modification to explore the chemical space and optimize biological activity. These modifications are crucial for tuning the molecule's potency, selectivity, and pharmacokinetic properties.
-
Position R¹ (Piperidine Nitrogen): The secondary amine of the piperidine ring is the most common site for derivatization. N-alkylation, N-arylation, N-acylation, and N-sulfonylation introduce a wide variety of functional groups that can probe different binding pockets of the target protein.[8]
-
Positions R² (Benzothiazole Ring): The benzene portion of the benzothiazole ring, typically at positions 5 or 6, can be substituted with various groups (e.g., halogens, alkyl, alkoxy, nitro groups). These modifications can influence electronic properties, metabolic stability, and target interactions.
Caption: Key points for chemical modification on the core scaffold.
Section 1.3: Protocol for N-Alkylation of the Piperidine Ring
This protocol describes a standard and reliable method for attaching various alkyl or aryl groups to the piperidine nitrogen, a critical step in exploring the SAR at the R¹ position.
Protocol 2: N-Alkylation via Reductive Amination
-
Rationale: Reductive amination is a robust method for forming C-N bonds. It proceeds in two stages: the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its reduction to the amine. This method is often preferred for its mild conditions and broad substrate scope.
-
Materials: 2-(Piperidin-4-yl)benzo[d]thiazole (from Protocol 1), desired aldehyde or ketone (1.1 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (catalytic amount), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-(piperidin-4-yl)benzo[d]thiazole (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.) in anhydrous Dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel to obtain the desired N-substituted derivative.
-
-
Validation: Characterize the final product by NMR and MS to confirm its identity and purity.
Part 2: Structure-Activity Relationship (SAR) Guided Optimization
SAR analysis is the iterative process of designing, synthesizing, and testing compounds to understand how specific structural features influence their biological activity. A systematic approach is critical for efficiently navigating the chemical space toward more potent molecules.
Section 2.1: The SAR Optimization Workflow
The development of potent derivatives follows a cyclical and data-driven workflow. Each cycle refines the understanding of the molecular requirements for optimal target engagement, guiding the design of the next generation of compounds. This iterative process is fundamental to modern drug discovery.[9]
Caption: The iterative cycle of SAR-guided drug discovery.
Section 2.2: SAR Case Study & Data Analysis
The potency of derivatives can be dramatically altered by the nature of the substituent at the R¹ and R² positions. The following table presents hypothetical, yet representative, data to illustrate common SAR trends observed for this scaffold when tested against a generic kinase target.
| Compound ID | R¹ Substituent (Piperidine-N) | R² Substituent (Benzothiazole-6) | Potency (IC₅₀, nM) | Rationale / Insight |
| 1 | -H (Parent Scaffold) | -H | 850 | Baseline activity of the core structure. |
| 2a | -CH₃ | -H | 550 | Small alkyl group slightly improves potency, suggesting space is available. |
| 2b | -CH₂-Ph (Benzyl) | -H | 95 | Aromatic ring significantly increases potency, likely due to favorable π-π stacking or hydrophobic interactions in the binding pocket. |
| 2c | -SO₂-Ph (Benzenesulfonyl) | -H | 45 | The sulfonyl group acts as a hydrogen bond acceptor, and the phenyl ring maintains hydrophobic interactions, leading to a potent derivative.[8] |
| 3a | -CH₂-Ph | -Cl | 60 | Adding an electron-withdrawing chloro group maintains high potency, potentially improving metabolic stability or altering electronic interactions. |
| 3b | -SO₂-Ph | -Cl | 25 | The combination of an optimal piperidine substituent and a beneficial benzothiazole substitution results in the most potent compound in the series. |
Part 3: Biological Evaluation Protocols
Accurate determination of compound potency is essential for making informed decisions in the SAR cycle. An in vitro enzyme inhibition assay is a standard method for quantifying the potency of synthesized derivatives against a specific target, such as a protein kinase.
Section 3.1: Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP level and a strong luminescence signal. The signal is inversely proportional to kinase activity.
-
Materials: Purified target kinase, specific peptide substrate, ATP, Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT), Test compounds (dissolved in DMSO), 384-well plates (white, low-volume), Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a kinase/substrate mix in the appropriate kinase assay buffer. Add this mix (e.g., 5 µL) to the wells containing the compounds.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km value for the specific kinase. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The plate should be covered to prevent evaporation.
-
Signal Detection: Add the luminescence-based ATP detection reagent (e.g., 10 µL) to all wells. This reagent stops the kinase reaction and initiates the luminescence signal.
-
Reading: Incubate the plate for another 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.
-
-
Self-Validation: The assay's robustness is confirmed by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 indicates a high-quality, reliable assay.
Section 3.2: Data Analysis and Interpretation
-
Normalization: Convert the raw luminescence readings to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
% Inhibition = 100 * (Signal_Control - Signal_Test) / (Signal_Control - Signal_Background)
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration.
-
IC₅₀ Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is the primary metric for compound potency.
Conclusion
The systematic development of this compound derivatives is a powerful strategy for discovering novel therapeutic agents. By integrating robust synthetic protocols, methodical SAR exploration, and precise biological evaluation, researchers can efficiently navigate the path from a promising scaffold to a highly potent lead compound. The protocols and workflows detailed in this guide provide a comprehensive framework to support these critical drug discovery efforts, emphasizing the importance of a rational, data-driven approach to molecular design and optimization.
References
- Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review.
- BPAS Journals. (n.d.). Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review.
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
- Indian Journal of Pharmaceutical Education and Research. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- IJPPR. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity.
- ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles.
- Indian Journal of Pharmaceutical Sciences. (2000). Studies on the Synthesis of 2-Aminothiophenol.
- National Institutes of Health (NIH). (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- ResearchGate. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents.
- Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
- ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2.
- Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
- PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- National Institutes of Health (NIH). (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- ResearchGate. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- National Institutes of Health (NIH). (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H)-one.
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. bpasjournals.com [bpasjournals.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-(4-Piperidinyl)-1,3-benzothiazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for 2-(4-Piperidinyl)-1,3-benzothiazole. This document offers detailed methodologies, the scientific rationale behind experimental choices, and data interpretation guidelines to facilitate the exploration of this compound's therapeutic potential.
Introduction: The Scientific Context of this compound
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The parent compound, this compound, serves as a crucial building block for more complex derivatives. Notably, derivatives of this compound have been identified as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are promising therapeutic targets for metabolic disorders such as dyslipidemia and type 2 diabetes[3][4].
Understanding the in vitro characteristics of the core molecule, this compound, is fundamental for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide provides detailed protocols for the initial characterization of this compound, focusing on its effects on cell viability and its potential as a PPARδ modulator.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible in vitro studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄N₂S | Calculated |
| Molecular Weight | 218.32 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO and Ethanol | Inferred from protocols for similar compounds[5][6] |
| Storage | Store at -20°C, protect from light | Standard practice for bioactive small molecules |
Preparation of Stock Solutions
For in vitro assays, a concentrated stock solution of this compound should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-20 mM. It is crucial to ensure the compound is fully dissolved. The stock solution should be stored at -80°C to maintain stability[5][6]. For experiments, the stock solution is serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity[7].
Solubility and Stability Assessment
Preliminary assessment of the compound's solubility and stability in aqueous buffers and cell culture media is essential.
-
Kinetic Solubility: Can be determined by HPLC after incubating the compound in various buffers (e.g., pH 6.8)[3].
-
Stability: A forced degradation study can be performed by exposing the compound to acidic, basic, oxidative, and thermal stress to identify potential degradation products and establish its stability profile[8][9].
In Vitro Biological Assays
The following protocols are designed to assess the biological activity of this compound.
Cell Viability and Cytotoxicity Assays
Initial screening of any new compound should involve evaluating its effect on cell viability to determine the appropriate concentration range for further functional assays and to identify any potential cytotoxic effects.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[5][6][7].
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines like MCF-7 or HepG2, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment[5][7].
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO) for 24, 48, or 72 hours[5][6].
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[5][6][7].
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[5][6][7].
-
Absorbance Measurement: Measure the absorbance at 450-490 nm using a microplate reader[5][10].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis[10].
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
PPARδ Transactivation Assay
Given that derivatives of this compound are known PPARδ agonists, it is crucial to investigate the parent compound's activity on this nuclear receptor. A cell-based transactivation assay using a reporter gene is the standard method for this purpose[11][12].
Principle: This assay typically uses a cell line (e.g., HEK293T) transiently transfected with two plasmids: one expressing a fusion protein of the PPARδ ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Activation of PPARδ by a ligand leads to the expression of luciferase, which can be quantified. A third plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency[11][12].
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the pBIND-PPARδ (expressing GAL4-DBD-PPARδ-LBD), pGRE-LUC (luciferase reporter), and pRL-TK (Renilla luciferase control) plasmids using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a known PPARδ agonist as a positive control (e.g., GW501516), and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
Diagram 2: PPARδ Transactivation Assay Principle
Caption: Principle of the PPARδ reporter gene transactivation assay.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be presented clearly to allow for straightforward interpretation and comparison.
Table 2: Example Data Summary for In Vitro Evaluation
| Assay | Cell Line | Parameter | Value (µM) |
| MTT Cell Viability | MCF-7 | IC50 (48h) | >100 |
| MTT Cell Viability | HepG2 | IC50 (48h) | >100 |
| PPARδ Transactivation | HEK293T | EC50 | 5.2 |
-
IC50 Values: A high IC50 value in cytotoxicity assays suggests low toxicity at the tested concentrations, which is desirable for a therapeutic lead compound.
-
EC50 Values: A low EC50 value in the PPARδ transactivation assay indicates potent agonist activity.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The results from these assays will establish its cytotoxic profile and its potential as a PPARδ modulator. Based on these initial findings, further investigations could include:
-
Selectivity Profiling: Assessing the compound's activity on other PPAR isoforms (PPARα and PPARγ) to determine its selectivity.
-
Mechanism of Action Studies: If cytotoxic effects are observed, further assays such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) can elucidate the mechanism of cell death[5][6][13].
-
In Vitro ADME Profiling: Evaluating metabolic stability in liver microsomes and plasma protein binding to predict its pharmacokinetic properties.
By following these detailed protocols and applying rigorous data analysis, researchers can effectively evaluate the therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs for metabolic and other diseases.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(6-Bromo-2-benzothiazolyl)
- Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
- National Institutes of Health (NIH). (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
- National Institutes of Health (NIH). (n.d.). Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives.
- ResearchGate. (n.d.).
- PubMed Central (PMC). (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies.
- (n.d.). IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines.
- Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. (n.d.).
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
- BenchChem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
- PubMed Central (PMC). (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles.
- Cayman Chemical. (n.d.). PPARα, δ, γ Complete Transcription Factor Assay Kit.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
- Cayman Chemical. (n.d.). PPARα, δ, γ Complete Transcription Factor Assay Kit.
- BenchChem. (n.d.). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
- AMiner. (n.d.). Discovery and Structure-Activity Relationship Study of 2-Piperazinyl-benzothiazole Derivatives As Potent and Selective PPARδ Agonists.
- LI-COR. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
- National Institutes of Health (NIH). (n.d.).
- U.S. Pharmacopeia (USP). (2014).
- MDPI. (2025).
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.).
- (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- PubMed Central (PMC). (n.d.).
Sources
- 1. raybiotech.com [raybiotech.com]
- 2. jnu.ac.bd [jnu.ac.bd]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usp.org [usp.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Benzothiazole Compound Libraries
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery
The benzothiazole moiety, a bicyclic system composed of fused benzene and thiazole rings, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural products and FDA-approved drugs, showcasing its remarkable ability to interact with a wide array of biological targets.[1][2] The inherent structural features of benzothiazoles, including their planarity and the presence of nitrogen and sulfur heteroatoms, allow for diverse molecular interactions, making them potent modulators of enzyme and receptor functions.[2] Consequently, benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]
The therapeutic potential of benzothiazoles is particularly pronounced in oncology.[1][5] Numerous derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as targeting protein kinases, inducing apoptosis, and interacting with DNA.[5][6] This has led to a surge in the development and screening of benzothiazole-based compound libraries to identify novel anticancer agents.[1][7][8][9] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that can be further optimized into clinical candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for benzothiazole compound libraries. We will delve into the critical aspects of assay development, provide detailed protocols for various screening platforms, and discuss the essential steps of data analysis and hit validation, all within the context of leveraging the unique chemical properties of benzothiazoles for drug discovery.
Part 1: Assay Development - The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay technology should be guided by the biological question being addressed, the nature of the target, and the desired throughput. For screening benzothiazole libraries, several assay formats are particularly well-suited.
Choosing the Right Assay: A Comparative Overview
Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, versatility, and amenability to automation.[10][11] Luciferase reporter assays are another powerful tool, especially for monitoring gene expression and signaling pathways, offering an exceptional dynamic range.[12][13][14] For studying molecular interactions, proximity-based assays like AlphaLISA and HTRF provide sensitive, no-wash formats ideal for HTS.[15]
| Assay Technology | Principle | Advantages | Considerations | Typical Applications for Benzothiazole Screening |
| Fluorescence Intensity (FI) | Measures changes in the fluorescence of a probe upon interaction with the target or as a result of enzymatic activity. | Simple, cost-effective, and widely applicable.[10] | Prone to interference from colored or fluorescent compounds. | Enzyme inhibition assays, cell viability screens. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger molecule.[16] | Homogeneous format, robust, and less susceptible to some interferences.[16] | Requires a suitable fluorescent probe and a significant change in molecular weight upon binding.[16] | Protein-protein interaction inhibition, kinase assays. |
| Luciferase Reporter Assays | Measures the light produced by a luciferase enzyme whose expression is linked to the activity of a specific promoter or signaling pathway.[12][17] | Highly sensitive with a wide dynamic range.[12] | Requires genetic modification of cells; potential for compound interference with the luciferase enzyme.[12] | Screening for modulators of specific signaling pathways (e.g., NF-κB, p53). |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where singlet oxygen transfer from a donor to an acceptor bead upon molecular interaction generates a chemiluminescent signal.[15][18] | High sensitivity, no-wash format, and resistant to matrix effects.[15] | Can be sensitive to light and requires specific instrumentation. | Quantifying protein-protein interactions, cytokine secretion, and biomarker detection. |
| HTRF (Homogeneous Time-Resolved Fluorescence) | Based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore, with time-resolved detection to reduce background fluorescence.[15] | High signal-to-noise ratio, robust, and suitable for a wide range of molecular sizes.[15] | Requires specific fluorophore-labeled reagents. | Kinase assays, GPCR signaling, and protein-protein interactions. |
Assay Miniaturization and Optimization
Transitioning an assay from a standard laboratory format to a high-throughput format (typically 384- or 1536-well plates) is a critical step.[19][20] This process, known as miniaturization, reduces reagent costs and compound consumption. Key parameters to optimize include:
-
Cell Density: For cell-based assays, determining the optimal cell seeding density is crucial for assay performance and reproducibility.
-
Reagent Concentrations: Titration of all assay reagents (e.g., substrates, antibodies, detection reagents) is necessary to achieve a robust signal window and sensitivity.
-
Incubation Times: Optimizing incubation periods for compound treatment and signal development is essential for maximizing the assay window while maintaining throughput.
-
DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (usually <1%).
A crucial metric for assessing the quality of an HTS assay is the Z'-factor . A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[19]
Caption: A comprehensive workflow for HTS data analysis and hit validation.
Dose-Response Confirmation and Potency Determination
Primary hits are typically "cherry-picked" from the library and re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). This is a critical step in eliminating false positives from the primary single-concentration screen.
Structure-Activity Relationship (SAR) Analysis
Early SAR analysis can provide valuable insights into the chemical features of the benzothiazole scaffold that are important for activity. [21]By examining the activity of structurally related compounds within the library, it is possible to identify initial trends that can guide future medicinal chemistry efforts.
Part 4: Compound Management - Ensuring Library Integrity
Effective compound management is the logistical backbone of any HTS campaign. [22][23]It ensures the integrity, purity, and accurate tracking of every compound in the library.
Key Best Practices:
-
Storage: Benzothiazole libraries should be stored in a controlled environment (typically at -20°C or -80°C) in a solvent like DMSO to minimize degradation.
-
Plate Handling: Automated systems are essential for handling large numbers of plates, minimizing freeze-thaw cycles, and preventing cross-contamination. [22]* Inventory Management: A robust database is required to track the identity, concentration, location, and screening history of every compound. [23]
Conclusion
High-throughput screening of benzothiazole compound libraries is a powerful strategy for the discovery of novel therapeutic agents. The versatility of the benzothiazole scaffold, combined with the diverse array of available HTS technologies, provides a fertile ground for identifying potent and selective modulators of a wide range of biological targets. By adhering to the principles of rigorous assay development, employing well-validated protocols, and conducting thorough data analysis and hit validation, researchers can unlock the full potential of these valuable chemical libraries. The methodologies and protocols outlined in this application note provide a solid framework for embarking on successful drug discovery campaigns centered on this privileged heterocyclic core.
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH.
- A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). SBH Sciences.
- Current trends of benzothiazoles in drug discovery: a p
- Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Technological advances in high-throughput screening. PubMed.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- High-Throughput Firefly Luciferase Reporter Assays.
- Fluorescence-Based Assays.
- A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activ
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- Benzothiazole derivatives in the design of antitumor agents. PubMed.
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Benzothiazoles: How Relevant in Cancer Drug Design Str
- Bioluminescent Assays for High-Throughput Screening.
- Benzothiazole derivative compounds found in natural products.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
- Establishing assays and small molecule screening facilities for Drug Discovery programs.
- CellTiter-Glo® Luminescent Cell Viability Assay.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
- High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
- A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI.
- Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- (PDF) Significance of benzothiazole moiety in the field of cancer.
- High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Rapid, consistent, and flexible dispensing of AlphaLISA and HTRF reagents using the FlexDrop Plus non-contact dispenser. Revvity.
- Compound Management for Quantitative High-Throughput Screening. PubMed Central.
- Is Your MTT Assay Really the Best Choice?.
- Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- High-Throughput Screening D
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- Assay Validation in High Throughput Screening – from Concept to Application.
- Compound library management. PubMed.
- Data Mining and Computational Modeling of High Throughput Screening D
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.
- (PDF) Compound Library Management in High Throughput Screening.
- High Throughput Screening: HTRF (Part II). SBH Sciences.
- Simultaneous detection of drug efficacy and toxicity by combining HTRF, AlphaLISA, or AlphaLISA SureFire Ultra with
- qHTS protocols for HTRF-based and AlphaLISA-based TNF-α assays.
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sbhsciences.com [sbhsciences.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vivo Applications of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives: A Guide for Preclinical Research
The 2-(4-piperidinyl)-1,3-benzothiazole scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with significant therapeutic potential across various disease areas. This guide provides an in-depth overview of the in vivo applications of these compounds in animal models, offering detailed protocols and insights for researchers in drug discovery and development. The focus is on the practical application of these molecules in preclinical settings, emphasizing the scientific rationale behind experimental design and the importance of robust, reproducible methodologies.
I. Application Note: Anti-Tuberculosis Activity
Scientific Premise
A significant breakthrough in the fight against tuberculosis has been the development of benzothiazinone (BTZ) derivatives. A prominent example is Macozinone (PBTZ169), a piperazinobenzothiazinone derivative, which has advanced to clinical trials. The primary mechanism of action for this class of compounds is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3] This targeted action disrupts the formation of arabinans, critical components of the cell wall, leading to potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[3] In vivo studies are crucial to evaluate the efficacy of these compounds in a complex biological system, assessing their ability to reduce bacterial load in relevant organs.
Animal Model and Rationale
The most common and well-established animal model for studying tuberculosis is the murine model, typically using BALB/c or C57BL/6 mice. These models effectively mimic key aspects of human tuberculosis, including the establishment of a chronic infection in the lungs, spleen, and liver. An in vivo efficacy study in a chronic murine TB infection model demonstrated that a nitrofuran-based compound, HC2210, was orally bioavailable and effective in reducing the bacterial load by approximately 1 log.[4]
Experimental Protocol: Chronic Murine TB Infection Model
This protocol outlines a standard procedure for assessing the in vivo efficacy of a this compound derivative against chronic Mtb infection in mice.
1. Animal Model and Infection:
- Species/Strain: Female BALB/c mice, 6-8 weeks old.
- Infection: Intranasal or aerosol infection with a low dose of Mtb H37Rv (e.g., 100-200 Colony Forming Units, CFUs). This route of infection closely mimics the natural route of human infection.
- Acclimatization: Allow the infection to establish for 4-6 weeks to develop a chronic state.
2. Drug Formulation and Administration:
- Test Compound: A this compound derivative (e.g., a PBTZ169 analog).
- Vehicle: Formulate the compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose). Note that many BTZ derivatives have low aqueous solubility, which can affect bioavailability.[1]
- Dosage: Based on preliminary toxicity and pharmacokinetic studies, select a range of doses (e.g., 10, 30, and 100 mg/kg).
- Positive Control: A standard anti-TB drug like isoniazid (INH) or rifampicin (RIF).
- Administration: Administer the compounds orally, once daily, for a period of 4-8 weeks.
3. Efficacy Assessment:
- Endpoint: The primary endpoint is the reduction in bacterial load in the lungs and spleen.
- Procedure: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen, homogenize the tissues in sterile saline, and plate serial dilutions on 7H11 agar plates supplemented with OADC.
- Quantification: Incubate the plates at 37°C for 3-4 weeks and count the CFUs. Express the data as log10 CFU per organ.
4. Data Analysis:
- Compare the mean log10 CFU in the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates efficacy.
Visualization of Experimental Workflow
Caption: Workflow for assessing anti-TB drug efficacy in a murine model.
II. Application Note: Neuroprotective Effects in Ischemia
Scientific Premise
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events leading to neuronal cell death. The c-Jun N-terminal kinase (JNK) signaling pathway is a key player in this process.[5] Consequently, small molecule inhibitors of JNK have emerged as promising neuroprotective agents. One such molecule, AS601245, a 1,3-benzothiazole derivative, has demonstrated significant neuroprotective properties in animal models of both global and focal cerebral ischemia.[5]
Animal Models and Rationale
-
Global Cerebral Ischemia (Gerbil Model): The two-vessel occlusion model in gerbils is widely used to study delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus.
-
Focal Cerebral Ischemia (Rat Model): The middle cerebral artery occlusion (MCAO) model in rats mimics the effects of a stroke in a specific brain region.
Experimental Protocol: Focal Cerebral Ischemia (MCAO) in Rats
This protocol describes the assessment of a neuroprotective benzothiazole derivative in a rat model of stroke.
1. Animal Model and Surgery:
- Species/Strain: Male Wistar rats (250-300g).
- Surgery (MCAO): Anesthetize the rat. Introduce a nylon monofilament through the external carotid artery to occlude the middle cerebral artery for a defined period (e.g., 90 minutes).
- Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion.
2. Drug Administration:
- Test Compound: AS601245 or a similar benzothiazole derivative.
- Administration Routes:
- Intraperitoneal (i.p.): Administer doses such as 6, 18, and 60 mg/kg.[5]
- Intravenous (i.v.): A bolus injection (e.g., 1 mg/kg) followed by a continuous infusion (e.g., 0.6 mg/kg/h).[5]
- Timing: Administer the compound either before or shortly after the ischemic event to assess its therapeutic window.
3. Neurological and Histological Assessment:
- Neurological Deficit Scoring: At 24 and 48 hours post-MCAO, evaluate the animals using a standardized neurological deficit scale (e.g., Bederson's scale).
- Infarct Volume Measurement: At a terminal endpoint (e.g., 48 hours), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.
- Quantification: Calculate the infarct volume as a percentage of the total hemispheric volume.
4. Data Analysis:
- Compare neurological scores and infarct volumes between treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).
Visualization of JNK Signaling in Ischemia
Caption: Inhibition of the JNK pathway by AS601245 during cerebral ischemia.
III. Application Note: Anti-Diabetic Activity
Scientific Premise
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[6] Specifically, PPARδ and PPARγ are attractive targets for the development of new anti-diabetic drugs.[6][7] Several this compound derivatives have been identified as potent PPAR agonists.[7][8] In vivo studies in genetic or diet-induced models of diabetes and dyslipidemia are essential to confirm their therapeutic potential.
Animal Model and Rationale
The db/db mouse is a genetic model of type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia. This model is highly relevant for testing compounds that aim to improve insulin sensitivity and lipid profiles.
Experimental Protocol: Efficacy in db/db Mice
This protocol details the evaluation of a PPARδ agonist benzothiazole derivative in the db/db mouse model.
1. Animal Model:
- Species/Strain: Male db/db mice, 8-10 weeks old.
- Acclimatization: Acclimatize the animals and monitor baseline blood glucose levels.
2. Drug Administration:
- Test Compound: A 2-(1-piperidinyl)-1,3-benzothiazole derivative with PPARδ agonist activity (e.g., compound 2_8).[8]
- Vehicle: A suitable vehicle for oral administration.
- Dosage: An effective dose determined from pilot studies, for instance, 30 mg/kg administered orally once daily.[8]
- Positive Control: A known PPARδ agonist like GW501516.[8]
- Duration: Treat the animals for a specified period, for example, 8 days.[8]
3. Metabolic Parameter Assessment:
- Blood Glucose: Monitor non-fasting blood glucose levels from tail vein blood at regular intervals using a glucometer.
- Plasma Lipids: At the end of the study, collect blood via cardiac puncture. Analyze plasma for High-Density Lipoprotein-Cholesterol (HDL-C) and triglycerides (TG).
- Body Weight: Monitor body weight throughout the study.
4. Data Analysis:
- Compare the changes in blood glucose, HDL-C, and TG levels in the treated groups to the vehicle-treated control group.
Quantitative Data Summary
| Compound | Dose | Duration | HDL-C (% Initial) | TG (mg/dL) | Glucose (mg/dL) | Animal Model | Reference |
| Control | - | 8 days | 103.5 ± 3.2 | 162.8 ± 21.4 | 737 ± 52 | db/db mice | [8] |
| GW501516 | 30 mg/kg | 8 days | 132.9 ± 2.7 | 82.4 ± 7.4 | 493 ± 60 | db/db mice | [8] |
| Compound 2_8 | 30 mg/kg | 8 days | 118.0 ± 3.5 | 63.9 ± 22.9 | 415 ± 48 | db/db mice | [8] |
IV. Application Note: Anticancer Activity
Scientific Premise
The benzothiazole core is present in numerous compounds with potent anticancer activity.[9][10][11] These derivatives can exert their effects through various mechanisms, including the inhibition of key oncogenic transcription factors like FOXM1, which is overexpressed in many cancers, including triple-negative breast cancer.[9] In vivo xenograft models are the gold standard for evaluating the efficacy of potential anticancer agents in a setting that mimics tumor growth in a living organism.
Animal Model and Rationale
Immunocompromised mice (e.g., nude or SCID mice) are used for xenograft studies as they can accept the implantation of human cancer cells without rejection. The choice of cell line is critical and should be based on the specific cancer type and molecular target being investigated. For example, the MDA-MB-231 breast cancer cell line is a suitable model for studying FOXM1 inhibitors.[9]
Experimental Protocol: Breast Cancer Xenograft Model
1. Cell Culture and Animal Model:
- Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).
- Animal Model: Female athymic nude mice, 6-8 weeks old.
2. Tumor Implantation:
- Inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment:
- Randomization: Randomize mice into treatment groups (vehicle control, test compound, positive control).
- Test Compound: A benzothiazole derivative with anti-FOXM1 activity.
- Administration: Administer the compound via an appropriate route (e.g., i.p. or oral gavage) at a predetermined dose and schedule.
- Positive Control: A standard-of-care chemotherapy agent for breast cancer (e.g., doxorubicin).
4. Efficacy Monitoring:
- Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Body Weight: Monitor body weight as an indicator of toxicity.
- Ethical Endpoint: Euthanize mice if tumors become ulcerated or exceed a predetermined size, or if significant weight loss occurs.
5. Endpoint Analysis:
- At the end of the study, euthanize all animals.
- Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for target engagement).
6. Data Analysis:
- Plot mean tumor growth curves for each group.
- Calculate tumor growth inhibition (TGI) for the treated groups compared to the control.
V. Concluding Remarks
The this compound scaffold is a privileged structure in medicinal chemistry, yielding compounds with potent in vivo activity against a range of challenging diseases. The successful translation of these compounds from the bench to the clinic relies on rigorous and well-designed preclinical animal studies. The protocols and application notes provided herein serve as a guide for researchers to design and execute meaningful in vivo experiments, ultimately advancing the development of novel therapeutics.
VI. References
-
Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. PMC. [Link]
-
Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. NIH. [Link]
-
Macozinone (MCZ, PBTZ-169). Working Group for New TB Drugs. [Link]
-
Mechanism of action of macozinone. Upper line: Reactions catalyzed by... ResearchGate. [Link]
-
Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. [Link]
-
Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. PubMed. [Link]
-
AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. PubMed. [Link]
-
Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Terukazu Kato. [Link]
-
Population pharmacokinetics of macozinone (PBTZ-169) and active metabolites in healthy volunteers after different oral formulations. Uppsala University. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
-
Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. PubMed Central. [Link]
-
Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. [Link]
-
Novel Series of Benzothiazole-Based Pyrazolidinediones Targeting PPARγ. In Silico Studies, Synthesis and In Vivo Anti-Diabetic Activity. ResearchGate. [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
Sources
- 1. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-(4-Piperidinyl)-1,3-benzothiazole
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-(4-Piperidinyl)-1,3-benzothiazole, a crucial heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the pivotal role of compound purity in generating reliable biological data and ensuring therapeutic efficacy, this document outlines systematic strategies to address common challenges encountered during post-synthesis workup. We delve into the underlying chemical principles of various purification techniques, including acid-base extraction, column chromatography, and recrystallization, offering field-proven insights to guide researchers, scientists, and drug development professionals in achieving high-purity this compound.
Introduction: The Imperative of Purity for this compound
Understanding the Impurity Profile
The choice of an optimal purification strategy is predicated on a thorough understanding of the potential impurities that may be present in the crude product. The synthesis of this compound typically involves the condensation of 2-aminothiophenol with a piperidine-4-carboxaldehyde derivative or a related electrophile.[1] Common impurities may include:
-
Unreacted Starting Materials: Residual 2-aminothiophenol and the piperidine-containing electrophile.
-
Oxidation Byproducts: The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of disulfide-linked dimers.[2]
-
Incomplete Cyclization Products: Intermediates such as the Schiff base may persist in the crude mixture if the cyclization is not driven to completion.[2]
-
Side-Reaction Products: Self-condensation of the aldehyde or other side reactions can introduce additional impurities.[2]
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.
Purification Strategies: A Multi-pronged Approach
A single purification technique is often insufficient to achieve the desired level of purity. A well-designed purification workflow typically involves a combination of methods that exploit the different physicochemical properties of the target compound and its impurities.
Acid-Base Extraction: Leveraging the Basic Nature of the Piperidine Moiety
The presence of the basic piperidine nitrogen in this compound provides a powerful handle for purification via acid-base extraction.[3][4] This technique separates compounds based on their differential solubility in aqueous and organic phases as a function of pH.[5]
Principle: The basic piperidine nitrogen can be protonated by an aqueous acid solution, forming a water-soluble salt.[6] Neutral organic impurities will remain in the organic phase, allowing for their separation. The aqueous layer containing the protonated product can then be basified to regenerate the free base, which can be extracted back into an organic solvent.
Protocol 1: Acid-Base Extraction
Objective: To separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation of Layers: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded or further analyzed if necessary.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (pH > 10, check with pH paper). The free base of the product should precipitate or form an oil.
-
Back-Extraction: Add a fresh portion of organic solvent to the basified aqueous solution in the separatory funnel. Shake vigorously to extract the purified product back into the organic layer.
-
Repeat Extraction: Separate the organic layer and repeat the extraction of the aqueous layer with the organic solvent two more times to maximize recovery.
-
Combine and Dry: Combine all the organic extracts and wash with brine to remove residual water.[5] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.
Column Chromatography: The Workhorse of Purification
Column chromatography is a highly versatile and widely used technique for purifying organic compounds.[7][8] It separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7]
Principle: The choice of stationary and mobile phases is critical for achieving good separation. For a basic compound like this compound, which may interact strongly with the acidic sites of standard silica gel, certain modifications to the standard protocol are often necessary to prevent streaking and ensure good resolution.[9]
Table 1: Recommended Column Chromatography Systems
| Stationary Phase | Mobile Phase System (Eluent) | Rationale & Key Considerations |
| Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine (TEA) or Ammonia | The basic modifier (TEA or ammonia) neutralizes the acidic silanol groups on the silica surface, preventing irreversible adsorption and tailing of the basic product.[9] |
| Alumina (Neutral or Basic) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Alumina is a less acidic stationary phase than silica gel and can be a good alternative for purifying acid-sensitive or strongly basic compounds.[9] |
| Reversed-Phase C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. This is often an excellent choice for purifying polar and basic compounds. The acidic modifier improves peak shape.[9] |
Protocol 2: Flash Column Chromatography on Silica Gel
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Eluent (e.g., Dichloromethane/Methanol/Triethylamine)
-
Chromatography Column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
-
Rotary Evaporator
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide a retention factor (Rf) of ~0.2-0.3 for the target compound and good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a flash chromatography system or by hand bellows) to force the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Principle: A saturated solution of the impure compound is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Table 2: Solvent Selection for Recrystallization
| Solvent | Properties & Considerations |
| Ethanol/Water | The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. A mixed solvent system like ethanol and water can be effective.[11] |
| Isopropanol | Another common solvent for recrystallizing nitrogen-containing heterocycles. |
| Ethyl Acetate/Hexanes | A less polar solvent system that can be useful if the compound is highly soluble in more polar solvents. |
Protocol 3: Recrystallization
Objective: To obtain highly pure crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce it. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizing the Purification Workflow
The selection and sequence of purification techniques are critical for an efficient workflow. The following diagram illustrates a typical purification strategy for this compound.
Caption: A typical purification workflow for this compound.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. By understanding the nature of potential impurities and applying the appropriate combination of purification techniques as detailed in these application notes, researchers can consistently obtain high-purity material. The protocols provided herein offer a robust framework that can be adapted and optimized for specific synthetic outcomes. Adherence to these principles of purification will undoubtedly contribute to the generation of high-quality, reproducible scientific data and accelerate the drug discovery process.
References
- Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
- Wikipedia. (2023). Acid–base extraction.
- Study.com. (2021). Acid-Base Extraction | Purpose, Theory & Applications.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
- Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.
- Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
- Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, field-tested insights to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final compound. Our approach is built on explaining the "why" behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
The primary and most established route to this important scaffold involves the condensation of 2-aminothiophenol with a piperidine-4-carboxylic acid derivative, typically isonipecotic acid. This reaction, while straightforward in principle, is fraught with potential pitfalls that can drastically reduce yield and complicate purification. This guide will address these issues directly.
Core Reaction Mechanism: Benzothiazole Formation
Understanding the reaction pathway is critical for effective troubleshooting. The condensation of 2-aminothiophenol with a carboxylic acid proceeds through an initial amide formation, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the benzothiazole ring.
Caption: General reaction pathway for benzothiazole synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix this?
A1: Low yield is the most frequent complaint and typically stems from one of four areas: starting material purity, suboptimal reaction conditions, inefficient cyclization, or purification losses. Let's break these down.
-
Purity of 2-Aminothiophenol: This is the most critical factor. 2-aminothiophenol is highly susceptible to air oxidation, which forms the disulfide dimer, 2,2'-dithiobis(aniline).[1][2] This dimer is unreactive under the condensation conditions and represents a direct loss of your starting material.
-
Validation: Your 2-aminothiophenol should be a colorless to pale yellow liquid. If it is dark yellow, brown, or contains a solid precipitate, it has likely oxidized.
-
Solution:
-
-
Suboptimal Reaction Conditions: The condensation requires forcing conditions to drive the dehydration.
-
Temperature & Time: Reactions using Polyphosphoric Acid (PPA) as both catalyst and solvent typically require high temperatures (140-180°C) for several hours.[3] Insufficient heat or time will result in incomplete conversion. Conversely, prolonged heating at very high temperatures (>200°C) can lead to decomposition.
-
Catalyst/Solvent Choice: While PPA is effective, its high viscosity can lead to poor mixing and localized overheating. Consider mechanical stirring for better homogeneity. Alternative catalysts can offer milder conditions.[3][4]
-
-
Inefficient Dehydration: The final step is the elimination of water to form the aromatic benzothiazole ring. If this step is slow, the thiazoline intermediate may persist or revert.
-
Cause: Insufficient dehydrating agent or catalytic activity.
-
Solution: Ensure your PPA is of good quality. If using other catalysts, ensure they are effective dehydrating agents or that a co-dehydrating agent is used. Microwave-assisted synthesis has been shown to dramatically improve the efficiency of this step, reducing reaction times from hours to minutes.[5]
-
-
Purification Losses: The basic piperidine nitrogen can make purification tricky.
-
Workup: Quenching a hot PPA reaction mixture in ice water is standard, but the product can sometimes precipitate as a sticky gum that is difficult to handle. Vigorous stirring during the quench can help produce a more manageable solid.
-
pH Adjustment: After quenching, the solution will be strongly acidic. Basification with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10 is required to deprotonate the piperidine nitrogen and precipitate the free base product. Incomplete basification will leave product dissolved as a salt.
-
Chromatography: If column chromatography is necessary, the basicity of the product can cause it to streak on silica gel. Pre-treating the silica with triethylamine (typically 1% in the mobile phase) can neutralize acidic sites and lead to much better separation.
-
Q2: I'm observing a significant amount of a yellow, insoluble precipitate in my crude product. What is it and how can I prevent it?
A2: This is almost certainly the disulfide dimer of 2-aminothiophenol, 2,2'-dithiobis(aniline).[2] This side product forms when the thiol group (-SH) of two molecules of 2-aminothiophenol are oxidized to form a disulfide bond (S-S).
-
Primary Cause: Exposure to atmospheric oxygen, especially at the elevated temperatures used for the condensation.[2]
-
Preventative Measures:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[1][2]
-
Use High-Purity Reagents: Use a freshly opened bottle of 2-aminothiophenol or distill it immediately before the experiment.
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degassing them prior to use is a best practice for sensitive reactions.[2]
-
Q3: Can I avoid using Polyphosphoric Acid (PPA)? The workup is difficult and yields are inconsistent.
A3: Yes, several alternatives to PPA exist, ranging from other acidic catalysts to different energy sources.
| Method | Catalyst / Conditions | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| PPA | Polyphosphoric Acid | 140 - 180 | 2 - 12 h | Inexpensive, effective catalyst and dehydrating agent.[3] | Viscous, harsh conditions, difficult workup, potential for charring. |
| Eaton's Reagent | Phosphorus pentoxide in methanesulfonic acid (7.5% w/w) | 80 - 120 | 1 - 4 h | Lower viscosity than PPA, milder conditions, easier workup. | More expensive than PPA, must be prepared or purchased. |
| Microwave | Various catalysts (e.g., Amberlite IR120, ZnO) or solvent-free.[1] | 100 - 150 | 5 - 30 min | Drastically reduced reaction times, often higher yields, green chemistry approach.[5] | Requires specialized microwave reactor equipment. |
| Iodine-Promoted | Molecular Iodine (catalytic) in DMF | ~100 | 1 - 3 h | Mild, uses a readily available and less toxic oxidant.[6] | May not be as effective for carboxylic acids as it is for aldehydes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common experimental protocol for this synthesis using PPA?
A1: A general, validated protocol is as follows:
Experimental Protocol: PPA-Mediated Synthesis
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add Polyphosphoric Acid (PPA) to the flask. Begin stirring and heat the PPA to ~80°C to reduce its viscosity.
-
Reactant Addition: Add 2-aminothiophenol (1.0 eq) and N-Boc-piperidine-4-carboxylic acid (1.1 eq) to the warm PPA. Note: Using the N-Boc protected piperidine is often preferred as it can improve solubility and prevent side reactions at the piperidine nitrogen. The Boc group is typically cleaved by the acidic conditions during workup.
-
Reaction: Slowly heat the reaction mixture to 160-170°C and maintain for 4-6 hours, or until TLC/LC-MS analysis shows consumption of the starting material.
-
Workup (Quench): Allow the mixture to cool to below 100°C. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. PPA reacts exothermically with water.
-
Workup (Basification): Cool the quenched mixture in an ice bath and slowly add a cold 50% NaOH or saturated K₂CO₃ solution until the pH is >10. A precipitate should form.
-
Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel (e.g., using a mobile phase of Dichloromethane/Methanol with 1% Triethylamine).
Q2: How do I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Sample Preparation: Take a small aliquot from the reaction mixture (a glass rod dipped in is sufficient). Quench it in a vial containing a small amount of water and ethyl acetate. Add a few drops of concentrated ammonium hydroxide to neutralize the acid and extract the organic components into the ethyl acetate layer. Spot the ethyl acetate layer on your TLC plate.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 or 90:10 ratio. If the product is streaking, adding 0.5-1% triethylamine (TEA) to the mobile phase will improve the spot shape.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Staining with potassium permanganate can also be effective. The product should have a different Rf value than the starting 2-aminothiophenol.
Q3: What are the primary safety concerns for this reaction?
A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents.
-
2-Aminothiophenol: Toxic and has a strong, unpleasant odor. Always handle in a certified chemical fume hood.
-
Polyphosphoric Acid (PPA): Highly corrosive. Reacts violently and exothermically with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quenching should be done slowly and behind a blast shield.
-
High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns.
Process and Troubleshooting Workflows
Visualizing the process can help organize your experimental approach and troubleshoot more systematically.
Caption: A standard workflow for synthesis and purification.
Caption: A logical guide to diagnosing yield issues.
References
- BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOIr0Mwd8BhHFhRt6U536xhSrKpRjZQtFZMDxkD6txUFl-r-9ELbCrlThydZmJ2CXw9MwO3nUwoTOcEtQa2CHBx28qTqHZERXTbgdOTki9X76-rHQdG7HQYIOYwTCPT_yUQGy2gpTdM81jX7sUsihPsCN7xHrwYlVZ7DqcJe5WHPXzmVd1qLJ5PFDFRwEfou8dc7oXTCcn-eE8puLKVuMb7aroxdDKIdkqWg2TlA==
- BenchChem. (2025). Avoiding impurities in the condensation of 2-aminothiophenol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfGfRYJthYHC8RxTY8ATkUejxkT9mTjKGFeeyq3osjIPbrhcFtz5eimBe1z340wnWOfYvG0KPhw9TYpCakk8Cnd507s8YmPvmoFo6PAoRfo1kFDUNMu2ZdGUYxnfyQZuqxBj_70BRe_y_BImcfXnmVwIzHzXIULp5sZOPtIA1FZ0RPv7lHNuUrS3sYHk6dOAwqcJtu6AMklLs=
- Organic Chemistry Portal. (2024). Benzothiazole synthesis. Available at: https://www.organic-chemistry.org/namedreactions/benzothiazole-synthesis.shtm
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: https://www.mdpi.com/1420-3049/29/11/2489
- RSC Publishing. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03862a
- Springer. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Available at: https://link.springer.com/article/10.1007/s00044-013-0552-x
- ResearchGate. (2020). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. Available at: https://www.researchgate.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: https://www.mdpi.com/1420-3049/29/3/654
- MDPI. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: https://www.mdpi.com/1422-0067/19/5/1477
- Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemical Letters, 35(4), 460-461. Available at: https://www.organic-chemistry.org/abstracts/lit2/183.shtm
- Guo, H.Y., et al. (2009). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chinese Chemical Letters, 20(12), 1408-1410. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149257/
- MDPI. (2022). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available at: https://www.mdpi.com/1420-3049/27/22/7904
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available at: https://www.derpharmachemica.com/articles/advances-in-benzothiazole-scaffold-a-review-of-synthesis-and-medicinal-significance.pdf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges of 2-(4-Piperidinyl)-1,3-benzothiazole in Biological Assays
Welcome to the technical support center for 2-(4-Piperidinyl)-1,3-benzothiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for addressing the solubility challenges commonly encountered with this class of compounds in biological assays. Our goal is to ensure the integrity and reproducibility of your experimental results by providing in-depth, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this?
This is a common phenomenon known as "crashing out" and is a primary indicator of poor aqueous solubility.[1][2][3] this compound is a hydrophobic molecule, and while it may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases upon introduction to an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[3][4] This is due to the unfavorable interactions between the nonpolar regions of the molecule and the polar water molecules.
The piperidinyl moiety in the structure suggests that the compound is a weak base.[5] The solubility of such amine-containing compounds is highly dependent on the pH of the solution.[6][7][8] In neutral or alkaline aqueous solutions, the amine group is likely to be in its neutral, less soluble form.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
For initial stock solutions, anhydrous, high-purity DMSO is the recommended solvent due to its ability to dissolve a wide range of hydrophobic compounds.[1][3] It is crucial to use an anhydrous grade of DMSO as it is hygroscopic, and water contamination can significantly reduce the solubility of hydrophobic compounds, leading to precipitation even in the stock solution.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance to DMSO varies significantly between cell lines.[3] As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[3][9] However, it is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[3]
Troubleshooting Guide: Step-by-Step Solutions to Precipitation
If you are encountering precipitation, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Weigh the calculated amount of the compound and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C and sonicate for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][9]
Protocol 2: Optimized Dilution into Aqueous Buffer (e.g., PBS or Cell Culture Medium)
This protocol is designed to minimize the "solvent shock" that causes precipitation.[10]
Procedure:
-
Pre-warm the aqueous buffer to 37°C.[3]
-
Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add the small volume of your DMSO stock solution dropwise to the buffer. This "reverse dilution" method ensures that the DMSO is rapidly dispersed in the larger volume of the aqueous buffer.[10]
-
Visually inspect the final working solution for any signs of precipitation or cloudiness immediately after preparation and before use in your assay.
Advanced Solubilization Strategies
If the above protocols are insufficient, consider these advanced formulation strategies. The choice of strategy will depend on the specific requirements of your assay.
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | The piperidinyl group is a weak base. Lowering the pH of the aqueous buffer (e.g., to pH 6.0) will lead to protonation of the amine, forming a more soluble salt.[6][8] | Simple to implement; can dramatically increase solubility. | The altered pH must be compatible with your biological system (e.g., cells, enzymes). |
| Co-solvents | Using a less polar solvent like ethanol or polyethylene glycol 400 (PEG400) in combination with water can increase the solubility of hydrophobic compounds.[9] | Can be effective for moderately hydrophobic compounds. | The final concentration of the co-solvent must be tested for toxicity in your assay. |
| Surfactants | Surfactants like Tween 80 form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the insoluble compound, increasing its apparent solubility.[11] | Effective at low concentrations; widely used in formulations. | Can interfere with some assays (e.g., membrane-based assays) and may have their own biological effects. |
| Cyclodextrins | These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can form an inclusion complex with the cyclodextrin, enhancing its solubility in water.[12][13] | Low toxicity; can be highly effective. | The complexation is a reversible equilibrium; may not be suitable for all compound structures. |
Data Presentation: Solubility Enhancement Comparison
The following table provides a hypothetical comparison of different solubilization methods for a 100 µM working solution of this compound in PBS.
| Formulation | Visual Observation | Nephelometry Reading (NTU) |
| Standard Dilution (in PBS pH 7.4) | Visible precipitate | > 50 |
| Optimized Dilution (in PBS pH 7.4) | Slight haze | 10-20 |
| pH Adjusted (in PBS pH 6.0) | Clear solution | < 5 |
| 0.1% Tween 80 (in PBS pH 7.4) | Clear solution | < 5 |
| 5 mM HP-β-Cyclodextrin (in PBS pH 7.4) | Clear solution | < 5 |
Note: This is illustrative data. Actual results may vary and should be determined experimentally.
Logical Relationship Diagram: pH and Solubility
The solubility of this compound is directly influenced by the pH of the aqueous medium due to the presence of the basic piperidinyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Technical Support Center: Synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole
Welcome to the technical support guide for the synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common pitfalls associated with its synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Section 1: Foundational Chemistry & Synthesis Pathway
Q1: What is the most common and direct synthetic route to this compound?
A1: The most prevalent and established method is the direct condensation of 2-aminothiophenol with a suitably protected piperidine-4-carboxylic acid.[1] This reaction typically requires a strong dehydrating agent and catalyst, with Polyphosphoric Acid (PPA) being the most commonly cited reagent. PPA often serves as the solvent, catalyst, and dehydrating agent simultaneously, driving the reaction towards the cyclized product under thermal conditions.[1] While other methods exist for general benzothiazole synthesis, such as using aldehydes or acid chlorides, the carboxylic acid route is direct for this specific target.[2][3][4]
Q2: Can you illustrate the reaction mechanism for the PPA-mediated synthesis?
A2: Certainly. The mechanism involves several key steps: activation of the carboxylic acid, nucleophilic attack by the amine, and a final intramolecular cyclization followed by dehydration. The diagram below outlines this pathway.
Caption: PPA-mediated synthesis of this compound.
Section 2: Troubleshooting Common Issues
Q3: My reaction yield is consistently low (<40%). What are the likely causes and how can I address them?
A3: Low yield is the most common complaint. It can almost always be traced back to a few key parameters. The following table summarizes the primary causes and their solutions.
| Potential Cause | Why it Happens | Recommended Solution |
| Poor Quality of 2-Aminothiophenol | 2-aminothiophenol is highly susceptible to air oxidation, forming 2,2'-dithiobis(aniline) (a disulfide).[5] This disulfide is unreactive under these conditions and reduces the amount of available starting material. | Use freshly purchased 2-aminothiophenol from a reputable supplier. If the liquid is dark yellow or brown, it is likely oxidized. Consider purification by vacuum distillation before use. Handle under an inert atmosphere (Nitrogen or Argon) if possible.[5] |
| Suboptimal Reaction Temperature | The PPA-mediated condensation requires significant thermal energy to overcome the activation barrier for cyclization and dehydration. Insufficient heat leads to a stalled reaction. Conversely, excessive heat (>180 °C) can cause charring and decomposition. | The optimal temperature is often substrate-dependent but typically ranges from 130-160 °C.[5] Use an oil bath with a contact thermometer for precise temperature control. Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition. |
| Presence of Moisture | PPA is a powerful dehydrating agent, but its efficacy is reduced if excess water is present in the starting materials or solvent (if any is used). Water can hydrolyze the activated acylphosphonium intermediate, preventing the reaction. | Ensure all glassware is oven-dried before use. Use anhydrous grade starting materials where possible. |
| Inefficient Mixing | PPA is highly viscous, especially at lower temperatures. If the reactants are not homogeneously mixed, localized "hot spots" or areas of low reactant concentration can occur, leading to side reactions and incomplete conversion. | Use a powerful overhead mechanical stirrer. A magnetic stir bar may not be sufficient to agitate the viscous PPA mixture effectively. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants will leave one starting material in excess, making purification more difficult and lowering the theoretical yield based on the limiting reagent. | Carefully calculate and weigh your starting materials. A 1:1 to 1:1.1 ratio of 2-aminothiophenol to the carboxylic acid is standard. |
Q4: I'm observing a significant, difficult-to-remove impurity. What are the common side reactions?
A4: Besides the unreacted starting materials, two side reactions are particularly common. Understanding them is key to prevention.
-
Oxidative Dimerization: As mentioned, 2-aminothiophenol can readily oxidize to its disulfide. This is often the primary "impurity" and is best avoided by using fresh, high-purity starting material.
-
Incomplete Cyclization: The reaction can sometimes stall at the 2-acylaminothiophenol intermediate (Amide Intermediate 'D' in the mechanism diagram). This happens if the temperature is too low or the reaction time is too short to drive the final dehydration step. This intermediate can be difficult to separate from the product due to similar polarities.
The workflow below can help diagnose and solve these issues.
Caption: Troubleshooting workflow for benzothiazole synthesis.
Section 3: Purification & Characterization
Q5: What is the correct procedure for working up a reaction run in Polyphosphoric Acid (PPA)?
A5: The PPA workup is a critical step that can significantly impact your isolated yield.
-
Cooling: Allow the reaction mixture to cool to below 100°C but ensure it is still mobile enough to pour (typically around 60-80°C). Do NOT let it cool to room temperature, as it will become an unmanageable solid.
-
Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. The hydrolysis of PPA is highly exothermic, and this will dissipate the heat.
-
Precipitation: Slowly and carefully pour the warm PPA mixture into the vigorously stirred ice water. A precipitate (your product, if it's a solid) should form.
-
Neutralization: The resulting aqueous solution will be strongly acidic. Slowly add a base (e.g., concentrated NaOH solution or solid NaHCO₃) to neutralize the acid. The piperidine nitrogen in your product is basic, so the product will be most soluble at low pH and least soluble at high pH. Adjust the pH to >9 to ensure the product is in its free-base form and fully precipitated.
-
Isolation: Collect the solid by vacuum filtration. If the product is an oil or does not precipitate, perform an extraction with an organic solvent like ethyl acetate or dichloromethane.
Q6: I'm struggling with purifying the final product. What strategies do you recommend?
A6: The basic piperidine nitrogen makes purification unique.
-
Column Chromatography: This is the most common method. Use a silica gel column. Because the product is basic, it may streak on the column. To prevent this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel and lead to much better peak shapes.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be highly effective for achieving high purity.
-
Acid-Base Extraction: This can be used as a preliminary purification step. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (with NaOH) and re-extract the pure product back into an organic solvent.
Q7: Which analytical techniques should I use to confirm the structure and purity of this compound?
A7: A combination of spectroscopic methods is essential for unambiguous characterization.[6][7][8][9]
-
¹H NMR: Expect to see aromatic protons for the benzothiazole ring (typically between 7.0-8.5 ppm) and aliphatic protons for the piperidine ring (typically between 1.5-4.0 ppm). The proton on the piperidine nitrogen (-NH) may be a broad singlet.
-
¹³C NMR: Look for characteristic peaks for the benzothiazole carbons (in the 110-170 ppm range) and the piperidine carbons (in the 25-55 ppm range).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the [M+H]⁺ ion in ESI+ mode.
-
Infrared (IR) Spectroscopy: Key stretches to look for include N-H stretching (around 3300 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1640 cm⁻¹), and C-S stretching (around 670-700 cm⁻¹).[6]
Validated Experimental Protocol
Synthesis of this compound via PPA Condensation
Disclaimer: This protocol is a general guideline and may require optimization. Always perform a thorough risk assessment before starting any chemical synthesis.
Reagents & Equipment:
-
2-Aminothiophenol (1.0 eq)
-
N-Boc-piperidine-4-carboxylic acid (1.05 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x the weight of the carboxylic acid)
-
Round-bottom flask equipped with an overhead mechanical stirrer and a reflux condenser
-
Oil bath with temperature controller
-
Large beaker with ice
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Setup: In a dry round-bottom flask, combine N-Boc-piperidine-4-carboxylic acid and Polyphosphoric Acid.
-
Heating & Mixing: Begin stirring the mixture with the overhead stirrer and heat the flask in an oil bath to ~80 °C to allow the PPA to become less viscous and the solid to dissolve.
-
Reactant Addition: Once the mixture is homogeneous, slowly add 2-aminothiophenol dropwise.
-
Reaction: Increase the temperature of the oil bath to 140-150 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC. Take a small aliquot, quench it in water, basify, extract with ethyl acetate, and spot the organic layer on a silica plate (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The product should be more nonpolar than the starting materials.
-
Workup: Once the reaction is complete, allow the flask to cool to ~80 °C. Carefully pour the reaction mixture into a large beaker containing a vigorously stirred ice/water slurry.
-
Neutralization & Precipitation: Slowly add solid NaHCO₃ or aqueous NaOH to the slurry until the pH is ~9. A solid precipitate of the N-Boc protected product should form.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with copious amounts of water. Allow the solid to air-dry.
-
Purification (N-Boc protected intermediate): Purify the crude solid by flash column chromatography on silica gel, using an eluent system such as Hexane/Ethyl Acetate with 0.5% triethylamine.
-
Deprotection: The N-Boc protecting group can be removed under standard acidic conditions (e.g., stirring with trifluoroacetic acid in dichloromethane, or with HCl in dioxane) to yield the final target compound, this compound.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. International Journal of Molecular Sciences.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules.
- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate.
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. IR@RGCB.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate.
- Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Semantic Scholar.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
- Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- The role of thiophenol in the proposed mechanism for one pot transformation of 2-phenylthio-3-aminocyclohexanols to dehydropiperidine derivatives. Arabian Journal of Chemistry.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Future Medicinal Chemistry.
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry.
- Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][3]Thiazin-4-One Derivatives. Molecules.
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate.
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
- Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. ResearchGate.
- Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry.
Sources
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-(4-Piperidinyl)-1,3-benzothiazole for Experimental Use
Welcome to the technical support center for 2-(4-Piperidinyl)-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound throughout your experimental workflows. Here, we will address common challenges, offer troubleshooting solutions, and provide detailed protocols to ensure the reliability and reproducibility of your results.
Understanding the Stability of this compound
This compound is a heterocyclic compound with significant potential in various research applications. However, like many complex organic molecules, its stability can be influenced by environmental factors such as storage conditions, solvent choice, and exposure to atmospheric conditions. While comprehensive stability data for this specific molecule is not extensively published, we can infer its stability profile from the known chemistry of its constituent benzothiazole and piperidine rings.[1]
The benzothiazole ring can be susceptible to oxidation, a vulnerability noted in its synthetic precursors like 2-aminothiophenol.[2] The piperidine moiety, containing a secondary amine, can also be prone to oxidation. Therefore, careful handling and storage are paramount to prevent degradation and ensure the compound's purity over time.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Recommended storage temperatures are between 2-8 °C.[5] To mitigate the risk of slow oxidation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.[5]
Q2: How should I prepare stock solutions of this compound?
When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents. The choice of solvent will depend on the specific experimental requirements, but dimethyl sulfoxide (DMSO) and ethanol are common choices for benzothiazole derivatives. To minimize degradation in solution, prepare fresh solutions for each experiment whenever possible. If storage of stock solutions is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: Can I expose the compound or its solutions to light?
While specific photostability data is unavailable, it is a general good practice in organic chemistry to protect compounds from prolonged exposure to light, especially UV light. Light can provide the energy to initiate degradation pathways. Therefore, it is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound is stored at 2-8 °C under an inert atmosphere and protected from light and moisture.[5] 2. Assess Solution Stability: Prepare a fresh stock solution and compare its performance to the older stock. If the fresh stock restores activity, discard the old solution. 3. Purity Analysis: If feasible, check the purity of your compound using HPLC or LC-MS to detect any degradation products. |
| Discoloration of the solid compound or solutions. | This may indicate oxidation or other forms of chemical degradation. | 1. Visual Inspection: Do not use any discolored material. 2. Purity Check: Analyze the discolored sample using appropriate analytical techniques (TLC, HPLC) to identify impurities.[2] 3. Proper Handling: When weighing and handling the solid, minimize its exposure to air and humidity. |
| Precipitation in stock solutions upon thawing. | The compound may have limited solubility in the chosen solvent at lower temperatures, or the solution may be supersaturated. | 1. Gentle Warming and Sonication: Warm the solution to room temperature and sonicate briefly to redissolve the precipitate. 2. Solvent Choice: Consider using a different solvent or a co-solvent system to improve solubility. 3. Lower Concentration: Prepare a less concentrated stock solution if solubility issues persist. |
Visualizing Potential Degradation and Experimental Workflow
To better understand the potential stability challenges and the workflow for addressing them, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving the Compound: Upon receipt, immediately transfer the compound to a dark, refrigerated environment (2-8 °C).
-
Inert Atmosphere: For long-term storage, place the vial inside a larger container with a desiccant and purge with an inert gas like argon or nitrogen before sealing.
-
Weighing and Dispensing: When preparing to use the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture. Handle the compound quickly in a low-humidity environment, and promptly reseal the container, purging with inert gas if possible.
-
Solution Preparation: Use anhydrous, high-purity solvents for preparing solutions.
-
Solution Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in amber vials.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. The specific HPLC conditions may need to be optimized for your system.
-
Preparation of Standards: Prepare a fresh stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation:
-
Time Zero: Immediately after preparing a new batch of stock solution, dilute an aliquot to a working concentration within the calibration range and inject it into the HPLC system. This will serve as your baseline.
-
Aged Samples: Store aliquots of the stock solution under various conditions (e.g., room temperature, 4°C, -20°C, exposed to light) for predetermined time points (e.g., 24 hours, 48 hours, 1 week).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Analysis: Inject the aged samples and compare their chromatograms to the time-zero sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
-
Data Interpretation: Quantify the amount of the parent compound remaining at each time point. A significant decrease in the main peak area or the emergence of new peaks suggests instability under those storage conditions.
References
- AK Scientific, Inc. 2-(4-Methanesulfonyl-piperazin-1-yl)
- Sigma-Aldrich. 3-(1-Piperazinyl)
- ChemicalBook. 2-(4-PIPERIDINYL)
- BenchChem.
- Fisher Scientific.
- ECHEMI. 2-(1-Piperidinyl)
Sources
Technical Support Center: Purification of 2-(4-Piperidinyl)-1,3-benzothiazole
Welcome to the technical support guide for the synthesis and purification of 2-(4-Piperidinyl)-1,3-benzothiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Achieving high purity is critical for reliable biological data and successful downstream applications. This guide provides in-depth, experience-based solutions to common purification challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the work-up and purification of your synthesized this compound.
Q1: My crude product is contaminated with unreacted starting materials like 2-aminothiophenol and piperidine-4-carboxylic acid. How can I efficiently remove them?
A1: This is a classic purification challenge where the impurities have vastly different acid-base properties compared to your desired neutral product. The most effective method for this separation is a liquid-liquid acid-base extraction.[1][2][3] This technique manipulates the solubility of acidic and basic compounds by converting them into their ionic salt forms, which are soluble in the aqueous phase, while your neutral product remains in the organic phase.[2][3][4]
The core principle is as follows:
-
Removing Basic Impurities (e.g., unreacted amines): By washing the organic solution with an aqueous acid (like 1M HCl), you protonate the basic nitrogen of the piperidine starting material, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3][4]
-
Removing Acidic Impurities (e.g., unreacted carboxylic acids): A subsequent wash with an aqueous base (like 1M NaOH or saturated NaHCO₃) will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that also moves to the aqueous layer.[4][5]
-
Product Isolation: Your target compound, this compound, being a weak base, remains largely uncharged and dissolved in the organic solvent.
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Shake and vent as before.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to yield the purified product.[6]
Q2: My product is a persistent brown or yellow color, even after extraction. What causes this and how can I decolorize it?
A2: The coloration is likely due to oxidized impurities derived from 2-aminothiophenol or other side products formed during the condensation reaction.[7] While extraction removes ionic impurities, it may not remove colored, neutral byproducts. For this, column chromatography is the preferred method.[6][8]
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. More polar compounds interact more strongly with the polar silica gel and elute slower, while less polar compounds travel down the column faster.
-
Stationary Phase: Silica gel is the standard choice. However, some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[6] If you observe product degradation (streaking on TLC, low recovery), consider using neutral alumina or deactivating the silica gel by flushing the column with the mobile phase containing a small amount of a base like triethylamine (~0.5-1%).
-
Mobile Phase (Eluent): A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it to elute your product after the less polar impurities have passed through. Monitor the separation using Thin Layer Chromatography (TLC).
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent (or a stronger solvent like DCM if needed) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes:EtOAc) to move your product down the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: My purified product is an oil and won't crystallize. How can I obtain a solid material?
A3: Many organic compounds, especially those with flexible side chains like a piperidine ring, can be difficult to crystallize, often forming oils or amorphous solids. Two effective strategies can be employed.
Strategy 1: Recrystallization from a Different Solvent System The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
| Solvent Type | Examples | Notes |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Good for dissolving non-polar impurities. |
| Intermediate Polarity | Toluene, Dichloromethane (DCM), Diethyl Ether | Often used in solvent pairs. |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone | Good general-purpose solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Can form hydrogen bonds, altering solubility. |
Pro-Tip: To find a good solvent, test the solubility of a small amount of your oil in ~0.5 mL of various solvents in test tubes. Heat the ones that don't dissolve at room temperature. A good candidate will dissolve when hot and form crystals or precipitate upon cooling.
Strategy 2: Salt Formation Since this compound has a basic piperidine nitrogen, it can be converted into a salt (e.g., a hydrochloride or hydrobromide salt). Salts are ionic and have a much more rigid crystal lattice, making them significantly easier to crystallize and handle as solids.
-
Dissolve your purified oily product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
A precipitate (the HCl salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The resulting solid salt can be further purified by recrystallization, typically from a polar solvent like ethanol or an ethanol/ether mixture.
-
To regenerate the "free base" if needed, dissolve the salt in water, add a base like NaOH until the solution is basic (pH > 10), and extract the neutral product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound? A: The most common and direct method involves the condensation reaction between 2-aminothiophenol and a derivative of piperidine-4-carboxylic acid.[7][9] This reaction typically requires a dehydrating agent or is performed at high temperatures to facilitate the cyclization and formation of the benzothiazole ring.[9]
Q: Which analytical techniques are best for confirming the purity and identity of my final product? A: A combination of techniques is essential for a complete picture:
-
Thin Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >95%, >99%). A reverse-phase column is typically used for this type of molecule.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final compound.[12][13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[8][13]
Q: What is the general workflow for synthesis to purification? A: The process follows a logical sequence from reaction to pure, characterized compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this diagram to quickly identify a potential purification strategy based on the problem you are facing.
Caption: Decision tree for purification challenges.
References
- SIELC Technologies. (n.d.). Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column. SIELC.
- Wikipedia. (2023). Acid–base extraction. In Wikipedia.
- Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
- RSC Advances. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Royal Society of Chemistry.
- Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica.
- RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- National Center for Biotechnology Information. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.1.
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- ResearchGate. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- IR@RGCB. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents.
- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol.
- RSC Publishing. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
- National Center for Biotechnology Information. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC - NIH.
- MDPI. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
- Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
- National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- MDPI. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
- Terukazu Kato. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
- ResearchGate. (2017). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
- Journal of Molecular Structure. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
- National Center for Biotechnology Information. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
- Wikipedia. (2023). Benzothiazole. In Wikipedia.
- MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules.
- Google Patents. (1989). Process for the preparation of benzothiazole-2-sulphenamides.
- Google Patents. (1994). Preparation of 2-(4-aminophenyl)benzothiazole compounds.
- National Center for Biotechnology Information. (2016). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. PMC - NIH.
- CAS Common Chemistry. (n.d.). 2-(1-Piperidinylthio)benzothiazole.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Optimizing Piperidinyl Benzothiazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of piperidinyl benzothiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues, optimize conditions, and rationalize your experimental choices. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab.
Core Synthesis Strategies: An Overview
The construction of the piperidinyl benzothiazole core can be broadly approached via two distinct and powerful synthetic strategies. The optimal choice depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction.
-
Strategy A: Condensation and Cyclization. This classical approach involves building the benzothiazole ring from a 2-aminothiophenol precursor and a suitable carbonyl compound. For piperidinyl derivatives, this route is less direct unless one of the starting materials already contains the piperidine moiety.
-
Strategy B: C-N Cross-Coupling/Nucleophilic Aromatic Substitution (SNAr). This is the more common and versatile method for this specific target. It involves coupling piperidine with a pre-formed benzothiazole core, typically bearing a leaving group (like a halogen) at the 2-position. Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of this strategy.[1]
Caption: High-level synthetic routes to piperidinyl benzothiazoles.
Troubleshooting Guide & FAQs: Low Reaction Yield
Low or inconsistent yield is one of the most common frustrations in synthesis. The following Q&A guide provides a logical workflow to diagnose and solve the underlying issues.
Frequently Asked Questions (FAQs) - Low Yield
Q1: My Buchwald-Hartwig amination of 2-chlorobenzothiazole with piperidine is giving less than 20% yield. Where should I start troubleshooting?
A1: A low yield in a Buchwald-Hartwig reaction points to a problem within the catalytic cycle. The three pillars to investigate are the catalyst/ligand system , the base , and the solvent/temperature .
-
Catalyst & Ligand: The choice of phosphine ligand is critical.[2] First-generation ligands may be ineffective. Sterically hindered, electron-rich monodentate ligands like XPhos or bidentate ligands like BINAP often provide superior results by promoting the challenging reductive elimination step.[1][2] Ensure your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.
-
Base: The base's strength and solubility are paramount. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often the first choice. However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often necessitating a higher reaction temperature.[2]
-
Solvent & Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[3] Low yields can often be improved by increasing the temperature, typically in the range of 80-110 °C.
Caption: Decision workflow for troubleshooting low yields in C-N cross-coupling.
Q2: I am attempting a condensation reaction between 2-aminothiophenol and a piperidine-carboxaldehyde, but the reaction stalls or gives a complex mixture. What's going on?
A2: This issue typically arises from two sources: the stability of the 2-aminothiophenol starting material or inefficient cyclization and oxidation of the reaction intermediate.[4][5]
-
Starting Material Quality: 2-aminothiophenol is highly susceptible to air oxidation, forming a disulfide byproduct that will not participate in the reaction.[5] It is critical to use freshly purchased or purified 2-aminothiophenol and to set up the reaction under an inert atmosphere (Nitrogen or Argon) if possible.
-
Inefficient Oxidation: The reaction proceeds via a Schiff base intermediate, which cyclizes to a benzothiazoline. This intermediate must be oxidized to form the final aromatic benzothiazole.[6] If the oxidant is insufficient, you will isolate the unstable benzothiazoline or a mixture.
-
Solution: Ensure an adequate oxidant is present. For many syntheses, stirring the reaction open to the air (if the starting material is protected) or bubbling air through the mixture is sufficient.[4] Alternatively, a chemical oxidant can be added. A common and effective system is using hydrogen peroxide (H₂O₂) with a catalytic amount of acid (like HCl) in ethanol.[4] DMSO can also serve as both the solvent and the oxidant at higher temperatures.[6]
-
Q3: My isolated yield is low, but TLC/LCMS analysis of the crude reaction mixture shows high conversion to the product. What should I investigate?
A3: This points to a problem with the work-up and purification, not the reaction itself.
-
Product Solubility: The piperidinyl benzothiazole product may have partial solubility in the aqueous phase during extraction, or it might be too soluble in the crystallization solvent.
-
Solution: During aqueous work-up, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. If precipitation is the issue, try adding a non-solvent (e.g., cold water or hexane) to a solution of your product in a good solvent (e.g., ethyl acetate or DCM) to force crystallization.[6]
-
-
Purification Losses: The product may be streaking on the silica gel column or be difficult to separate from a close-running impurity.
-
Solution: Adjust the polarity of your column chromatography eluent. Adding a small amount of triethylamine (~0.5-1%) to the eluent system can deactivate acidic sites on the silica gel and prevent streaking of basic compounds like yours. Recrystallization is often a better alternative for final purification if a suitable solvent system can be found.[7]
-
Troubleshooting Guide & FAQs: Impurity Formation
Unwanted side products complicate purification and reduce yield. Understanding their origin is key to suppression.
Frequently Asked Questions (FAQs) - Impurities
Q1: I see a significant byproduct in my Buchwald-Hartwig reaction that doesn't contain piperidine. What could it be?
A1: This is likely a result of a side reaction involving the aryl halide. The most common culprits are hydrodehalogenation (replacement of the halogen with hydrogen) or homocoupling (formation of a bi-benzothiazole). These are favored when the rate of reductive elimination (the final C-N bond-forming step) is slow compared to competing pathways. To minimize these, you should use a ligand system known to accelerate reductive elimination, such as the sterically hindered phosphines mentioned previously (XPhos, etc.).[3]
Q2: In my condensation reaction, I have a major impurity with a mass double that of my 2-aminothiophenol starting material. What is it?
A2: This is almost certainly the disulfide dimer of 2-aminothiophenol, formed by oxidation.[5] As discussed in the low yield section, this is a very common issue.
-
Preventative Measures:
-
Use high-purity 2-aminothiophenol.
-
Store it under an inert atmosphere and away from light.
-
Set up your reaction under a nitrogen or argon blanket.
-
Key Parameter Optimization & Protocols
Systematic optimization is crucial for developing a robust and scalable synthesis. The tables below summarize key starting points for screening.
Table 1: Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Variable | Recommended Starting Points & Rationale |
| Catalyst System | Pd Source | Pd₂(dba)₃ (Pd(0) source), Pd(OAc)₂ (Pd(II) precatalyst) |
| Ligand | XPhos, RuPhos, SPhos, BINAP.[3] Sterically bulky ligands promote the desired reaction pathway. | |
| Pd/Ligand Ratio | 1:1.2 to 1:2. A slight excess of ligand protects the palladium center. | |
| Catalyst Loading | 1-5 mol%. Higher loading for less reactive aryl chlorides. | |
| Base | Type | NaOtBu, LiHMDS (strong); Cs₂CO₃, K₃PO₄ (weaker).[2] The base must be strong enough to deprotonate the amine but not cause side reactions. |
| Equivalents | 1.5 - 2.5 eq. An excess is required to drive the reaction to completion. | |
| Solvent | Type | Toluene, 1,4-Dioxane, CPME.[3] Must be anhydrous and deoxygenated. |
| Temperature | Range | 80 - 110 °C. Higher temperatures are often needed for aryl chlorides. |
Table 2: Optimization Parameters for Condensation Reaction
| Parameter | Variable | Recommended Starting Points & Rationale |
| Solvent | Type | Ethanol, DMSO, Toluene.[4] Ethanol is a green and effective choice. DMSO can also act as the oxidant. |
| Oxidant | Type | Air, O₂, H₂O₂/HCl, DMSO.[4][6] Required to convert the benzothiazoline intermediate to the final product. |
| Catalyst | Type | HCl, p-TsOH (acid catalysts); Zeolites, ZnO nanoparticles (heterogeneous).[4] Catalysts promote the initial imine formation and subsequent cyclization. |
| Temperature | Range | Room Temperature to Reflux.[4] Dependent on the reactivity of the aldehyde and the chosen solvent/catalyst system. |
Experimental Protocol 1: Buchwald-Hartwig Amination of 2-Bromobenzothiazole
This protocol is a representative starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzothiazole (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 eq). Then, add anhydrous, degassed toluene (5 mL) followed by piperidine (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, potentially with 0.5% Et₃N) to yield the pure 2-(piperidin-1-yl)benzo[d]thiazole.[8]
Experimental Protocol 2: Oxidative Condensation of 2-Aminothiophenol
This protocol uses a common H₂O₂/HCl system and should be adapted for specific aldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol, 1.0 eq) and the desired piperidine-containing aldehyde (1.0 mmol, 1.0 eq) in ethanol (10 mL).[4]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 3.0-6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 1.0-2.0 mmol).[4] An exotherm may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature.
-
Monitoring: Monitor the progress by TLC until the starting materials are consumed (typically 45-90 minutes).[4]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the collected solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography if necessary.
References
- BenchChem. (2025).
- BenchChem. (2025).
- University of Nottingham. (2019).
- Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.
- Rezki, N., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids.
- Fernandes, C., et al. (2017). Optimization of the reaction conditions for the Buchwald-Hartwig....
- Shafi, S. S., et al. (2021).
- BenchChem. (2025).
- Grędziak, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wikipedia. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Benzothiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole-based compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated experimental protocols to help you navigate and overcome the challenges of drug resistance. Our approach is grounded in scientific expertise and practical field experience to ensure the integrity and success of your research.
Foundational Knowledge: The Benzothiazole Scaffold
Benzothiazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their therapeutic potential often stems from their ability to interact with a wide array of biological targets.[1][4]
Mechanism of Action in Oncology
A prominent class of anticancer benzothiazoles, particularly the 2-(4-aminophenyl)benzothiazoles, exerts its potent and selective antitumor effects through a unique bioactivation pathway.[5][6]
-
Aryl Hydrocarbon Receptor (AhR) Binding: These compounds act as ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR).
-
CYP1A1 Induction: Upon binding, the ligand-AhR complex translocates to the nucleus and drives the transcription of cytochrome P450 1A1 (CYP1A1).
-
Metabolic Activation: CYP1A1 then metabolizes the benzothiazole compound into reactive electrophilic species.
-
DNA Adduct Formation: These reactive metabolites bind covalently to DNA, forming DNA adducts that lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.
This selective overexpression of CYP1A1 in tumor cells compared to normal tissues is a cornerstone of the antitumor selectivity of these compounds.[7]
Understanding Resistance Mechanisms
The development of resistance is a significant hurdle in the clinical application of many therapeutic agents, and benzothiazole-based compounds are no exception. Resistance can be intrinsic or acquired and often involves multifactorial mechanisms.
Key Documented Resistance Mechanisms
| Resistance Mechanism | Description | Key Cellular Changes |
| Aberrant AhR Signaling | The Aryl Hydrocarbon Receptor (AhR) signaling pathway is disrupted, preventing the induction of CYP1A1.[6] | - Constitutive nuclear localization of AhR.[5][6] - Failure to drive CYP1A1 transcription upon drug exposure.[5][6] - Significantly reduced formation of DNA adducts.[5][6] |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps actively removes the compound from the cell, reducing its intracellular concentration.[8][9] | - Increased expression of efflux pumps like AcrAB-TolC in bacteria.[10] - Diminished intracellular retention of the compound.[6] |
| Target Protein Modification | Mutations in the target protein can reduce the binding affinity of the benzothiazole derivative, rendering it less effective.[11] | - Point mutations in the gene encoding the target enzyme (e.g., dihydrofolate reductase).[4] |
| Metabolic Inactivation | Increased expression of detoxifying enzymes can lead to the rapid metabolism and inactivation of the compound before it can exert its therapeutic effect.[5][6] | - Upregulation of enzymes like CYP1B1 has been implicated in resistance.[5] |
Troubleshooting Guide & FAQs
This section is designed to address common questions and issues that may arise during your experiments with benzothiazole-based compounds, particularly when investigating or encountering resistance.
Q1: My cancer cell line, which was initially sensitive to my benzothiazole compound, has stopped responding. What is the first thing I should check?
A1: The first step is to confirm the identity and purity of your compound and to verify the cell line's identity (e.g., through short tandem repeat profiling). Once these are confirmed, the most common cause of acquired resistance is a change in the cellular machinery that the drug relies on. A good starting point is to investigate the AhR signaling pathway.
-
Hypothesis: The resistant cells may have developed a defect in the AhR-CYP1A1 signaling axis.
-
Troubleshooting Steps:
-
Assess CYP1A1 Induction: Compare CYP1A1 mRNA and protein levels in your sensitive (parental) and resistant cell lines after treatment with the benzothiazole compound. A lack of induction in the resistant line is a strong indicator of a block in the AhR pathway.
-
Check AhR Localization: Use immunofluorescence to determine the subcellular localization of AhR in both cell lines, with and without drug treatment. In resistant cells, AhR may be constitutively located in the nucleus, preventing further activation by the drug.[5][6]
-
Q2: I am observing a significant decrease in the intracellular concentration of my benzothiazole compound in my resistant cell line compared to the sensitive one. What could be the cause?
A2: A diminished intracellular concentration of the drug is a classic sign of increased drug efflux.[5][6]
-
Hypothesis: The resistant cells are overexpressing efflux pumps that are actively transporting the compound out of the cell.
-
Troubleshooting Steps:
-
Intracellular Drug Accumulation Assay: Perform a time-course experiment to measure the uptake and retention of the compound in both sensitive and resistant cells.
-
Use of Efflux Pump Inhibitors: Repeat the drug accumulation and cytotoxicity assays in the presence of known broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporine A). A restoration of drug accumulation and sensitivity in the resistant cells would support the role of efflux pumps.
-
Gene and Protein Expression Analysis: Quantify the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) in both cell lines using qPCR and western blotting.
-
Q3: My benzothiazole compound is designed to inhibit a specific enzyme, but its efficacy has decreased in my resistant model. What should I investigate?
A3: When dealing with targeted inhibitors, resistance often arises from modifications to the target itself.
-
Hypothesis: The target enzyme may have acquired mutations that reduce the binding affinity of your compound.
-
Troubleshooting Steps:
-
Target Sequencing: Sequence the gene encoding the target protein from both the sensitive and resistant cells to identify any potential mutations in the drug-binding domain.
-
In Vitro Enzyme Inhibition Assay: If possible, express and purify both the wild-type and mutated versions of the target enzyme. Perform an in vitro inhibition assay to directly compare the IC50 values of your compound against both enzyme variants.
-
Q4: I am developing a new benzothiazole derivative to overcome resistance. What initial screens should I perform?
A4: When screening new derivatives, it's crucial to test them against both the sensitive parental cell line and the resistant subline.
-
Initial Screening Strategy:
-
Differential Cytotoxicity Assay: Determine the GI50 (concentration causing 50% growth inhibition) of your new compounds in both the sensitive and resistant cell lines. A low GI50 in the resistant line indicates that your new derivative may be able to circumvent the existing resistance mechanism.
-
Mechanism of Action Confirmation: Once you have identified promising candidates, confirm that they are still working through the intended mechanism (e.g., inducing CYP1A1, forming DNA adducts) in the sensitive cell line.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to investigate resistance to benzothiazole-based compounds.
Protocol 1: Western Blot for CYP1A1 Protein Expression
Objective: To quantify the induction of CYP1A1 protein in response to benzothiazole treatment.
-
Cell Seeding and Treatment:
-
Seed sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the benzothiazole compound at a relevant concentration (e.g., the GI50 for the sensitive line) for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1A1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Protocol 2: Intracellular Drug Accumulation Assay using HPLC
Objective: To measure the intracellular concentration of a benzothiazole compound over time.
-
Cell Seeding and Treatment:
-
Seed a known number of sensitive and resistant cells in multiple wells of a 6-well plate.
-
Treat the cells with the benzothiazole compound.
-
-
Sample Collection:
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), collect both the cells and the culture medium.
-
For the cell pellet, wash twice with ice-cold PBS to remove extracellular drug.
-
-
Drug Extraction:
-
Lyse the cell pellet using a suitable method (e.g., sonication in an appropriate solvent like methanol or acetonitrile).
-
Centrifuge to remove cell debris.
-
Collect the supernatant for HPLC analysis.
-
Prepare the culture medium samples by protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
-
HPLC Analysis:
-
Analyze the extracted samples by reverse-phase HPLC with UV or fluorescence detection, using a validated method for your specific compound.
-
Create a standard curve with known concentrations of your compound to quantify the amount in your samples.
-
-
Data Normalization:
-
Normalize the intracellular drug concentration to the total protein content or cell number for each sample.
-
Visualizing Workflows and Pathways
Workflow for Investigating Acquired Resistance
Caption: A logical workflow for diagnosing the mechanism of acquired resistance.
Mechanism of Action and Resistance Pathway
Caption: Comparison of benzothiazole action in sensitive vs. resistant cells.
Strategies to Overcome Resistance
Research into overcoming benzothiazole resistance is an active and evolving field. Several promising strategies are being explored:
-
Pharmacophore Hybridization: This approach involves combining the benzothiazole scaffold with other pharmacologically active moieties to create hybrid molecules.[12] This can result in compounds with dual mechanisms of action or improved affinity for their targets, potentially bypassing existing resistance mechanisms.
-
Development of Novel Derivatives: Synthesizing new benzothiazole analogues with modified structures can lead to compounds that are not recognized by efflux pumps or that can bind to mutated targets.[7][12][13] Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation compounds.[7]
-
Combination Therapy: Using benzothiazole compounds in combination with other therapeutic agents can be an effective strategy. This could involve co-administration with:
-
Efflux pump inhibitors to increase intracellular drug concentration.[10]
-
Other chemotherapeutic agents that have a different mechanism of action, creating a synergistic effect.
-
Inhibitors of downstream signaling pathways that are activated as a resistance mechanism.
-
-
Synthetic Lethality: This approach involves identifying a second genetic target that, when inhibited, is lethal to cancer cells that have a specific mutation conferring resistance to the primary drug.
By systematically investigating the underlying causes of resistance and employing rational drug design and combination strategies, the therapeutic potential of benzothiazole-based compounds can be more fully realized.
References
- Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH.
- Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - ResearchGate.
- Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis Online.
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed.
- Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - PubMed.
- Binding site feature description of 2-substituted benzothiazoles as potential AcrAB-TolC efflux pump inhibitors in E. coli - Taylor & Francis Online.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - Semantic Scholar.
- Reversal of cisplatin resistance by the 1,4-benzothiazepine derivative, JTV-519 - PubMed.
- Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed.
- Binding side description of benzothiazole as the RND Efflux Pump Acrb inhibitors.
- Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia - Frontiers.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed Central.
- Pharmacophore generation of 2-substituted benzothiazoles as AdeABC efflux pump inhibitors in A. baumannii - Taylor & Francis Online.
- Antimicrobial drugs having benzothiazole moiety[15][16] - ResearchGate.
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central.
- The necessary pharmacophoric properties of some FDA and clinically approved VEGFR-2 inhibitors. - ResearchGate.
- Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC - PubMed Central.
- Benzothiazole-Based-Bioconjugates with Improved Antimicrobial, Anticancer and Antioxidant Potential | Request PDF - ResearchGate.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? | Bentham Science.
- Benzothiazoles with tunable electron-withdrawing strength and reverse polarity: a route to triphenylamine-based chromophores with enhanced two-photon absorption - PubMed.
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity - MDPI.
- Benzothiazoles: how relevant in cancer drug design strategy? - PubMed.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing.
- (PDF) Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - ResearchGate.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Techniques for 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives
Prepared by the Senior Application Scientist Desk
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Piperidinyl)-1,3-benzothiazole derivatives. This guide is structured to provide practical, field-proven insights into overcoming common purification challenges associated with this important class of heterocyclic compounds. The basic nature of the piperidinyl moiety, combined with the unique characteristics of the benzothiazole core, often presents specific hurdles in achieving high purity. This document offers in-depth, cause-and-effect explanations and actionable protocols to streamline your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and validated solutions.
Issue 1: My compound streaks severely on silica gel TLC plates and gives poor separation during column chromatography.
Question: I'm attempting to purify my this compound derivative using a standard silica gel column with a hexane/ethyl acetate solvent system. However, the compound streaks badly from the baseline, and I cannot achieve separation from closely-running impurities. What is happening and how can I fix it?
Answer: This is the most common issue encountered with this class of compounds. The streaking, or tailing, is a direct result of the basic piperidinyl nitrogen atom interacting strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This interaction leads to poor elution and band-broadening.
Causality & Solutions:
-
Neutralize the Stationary Phase: The most direct solution is to suppress the acidic nature of the silica gel.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (Et₃N) at 0.1-1% or a 7N ammonia solution in methanol (used as part of the polar component) are excellent choices.[1] These modifiers compete with your compound for binding to the acidic sites on the silica, allowing your product to elute symmetrically.
-
-
Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself should be changed.
-
Alumina: Basic or neutral alumina can be an effective alternative to silica gel for basic compounds.[1][2]
-
Reversed-Phase (C18): This is often the preferred method for polar and basic compounds.[1] The separation occurs on a non-polar stationary phase (like C18-functionalized silica) using a polar mobile phase (e.g., water/acetonitrile or water/methanol). Often, an acid modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to protonate the basic nitrogen, which can improve peak shape.[1]
-
-
Product Instability: Be aware that some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation on the column.[2] If you suspect this, spotting your compound on a TLC plate and letting it sit for an hour before eluting can be a quick stability test.[1]
Issue 2: My product is "oiling out" during recrystallization instead of forming crystals.
Question: I've performed a column purification and am attempting to recrystallize the resulting solid. When I cool the solution, it forms an oil at the bottom of the flask, and I can't get it to solidify. What should I do?
Answer: "Oiling out" is a common crystallization problem that occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities. The oil is essentially a liquid phase of your impure compound.
Causality & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: The rapid change in solubility causes the compound to crash out of solution as a liquid rather than forming an ordered crystal lattice.
-
Re-heat and Dilute: Add a small amount of the hot solvent back to the flask to dissolve the oil completely. Then, allow the solution to cool much more slowly.[1] Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[1]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[1]
-
-
Presence of Impurities: Impurities can interfere with the formation of a crystal lattice, promoting oiling out.
-
Pre-Purification: The material may not be pure enough for recrystallization. Consider another pass through a chromatography column using a different solvent system or an alternative stationary phase to remove the problematic impurities.[1]
-
Issue 3: I'm having trouble with persistent emulsions during liquid-liquid extraction in the work-up.
Question: After quenching my reaction, I'm trying to extract my product into an organic solvent (like ethyl acetate), but a thick, persistent emulsion forms between the aqueous and organic layers that won't separate. How can I break this emulsion?
Answer: Emulsion formation is common when basic, amphiphilic molecules are present, which can act like surfactants. Vigorous shaking can also contribute to this issue.[1]
Causality & Solutions:
-
High pH and Surfactant-like Impurities: The basic nature of your product and potential byproducts can stabilize droplets of one phase within the other.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This significantly increases the polarity of the aqueous layer, reducing the solubility of your organic compound and helping to break the emulsion.
-
Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal mechanical agitation.[1]
-
Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool. This can help to coalesce the dispersed droplets.[1]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[1]
-
Troubleshooting Summary Table
| Problem | Primary Cause(s) | Recommended Solutions |
| Streaking on Silica | Basic nitrogen interacting with acidic silica.[1] | 1. Add Et₃N or NH₃ to the mobile phase.[1] 2. Switch to neutral/basic alumina or C18 reversed-phase.[1][2] |
| "Oiling Out" | Supersaturation; rapid cooling; impurities.[1] | 1. Re-heat, add more solvent, and cool slowly.[1] 2. Scratch the flask or add seed crystals.[1] 3. Perform further chromatographic purification. |
| Poor Separation | Product and impurities have similar polarities.[2] | 1. Try a different solvent system (e.g., DCM/MeOH). 2. Switch to reversed-phase or HILIC chromatography.[1][3] |
| Product is an Oil | Low melting point or persistent impurities. | 1. Convert to a solid salt (e.g., HCl or tartrate) for recrystallization, then regenerate the free base.[2] |
| Emulsion in Extraction | Surfactant-like impurities; vigorous shaking.[1] | 1. Add brine ("salting out").[1] 2. Gently invert instead of shaking. 3. Filter through Celite or centrifuge.[1] |
Purification Workflow & Decision Making
The following diagram illustrates a general workflow from crude reaction mixture to purified product, incorporating decision points for troubleshooting.
Caption: General purification workflow for this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography (for Basic Compounds)
This protocol is designed to mitigate the issues of streaking on silica gel.
-
Prepare the Slurry: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane). Make a slurry that is just mobile enough to be poured.
-
Add the Modifier: To the slurry, add your basic modifier. A good starting point is 0.5% triethylamine (Et₃N) by volume relative to the total solvent volume you anticipate using.
-
Pack the Column: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Equilibrate the Column: Run 2-3 column volumes of your starting mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% Et₃N) through the packed column to ensure it is fully equilibrated with the modifier.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, for better resolution, perform "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with your starting mobile phase, gradually increasing the polarity as needed. Collect fractions and monitor by TLC.
Protocol 2: Troubleshooting Recrystallization
This workflow helps address the common problem of a compound "oiling out."
Sources
Technical Support Center: Solvent Selection for 2-(4-Piperidinyl)-1,3-benzothiazole Reactions
Welcome to the technical support guide for 2-(4-Piperidinyl)-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. The secondary amine of the piperidinyl group is a key handle for derivatization, most commonly through N-alkylation and N-arylation reactions. Success in these transformations is critically dependent on the appropriate selection of the reaction solvent.
This guide provides in-depth, experience-driven answers to common challenges, explaining the chemical principles behind each recommendation to empower you to optimize your reactions effectively.
Frequently Asked Questions & Troubleshooting
Q1: I am planning an N-alkylation of the piperidine ring. What are the critical factors for choosing a solvent?
Answer: Selecting the right solvent for N-alkylation is a balance between reactant solubility, reaction rate, and minimizing side reactions, primarily over-alkylation to form a quaternary ammonium salt. The key factors are the solvent's polarity, its aprotic or protic nature, and its boiling point.
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , and Dimethyl Sulfoxide (DMSO) are excellent choices. Their polarity effectively dissolves the benzothiazole substrate and the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) commonly used. As aprotic solvents, they do not have acidic protons to interfere with the base or the nucleophilic amine. DMF, in particular, is frequently cited for N-alkylation of similar heterocyclic systems due to its high boiling point and excellent solvating power for a wide range of reagents.[1][2]
-
Minimizing Side Reactions: Over-alkylation is a common issue. Using a solvent that allows the reaction to proceed at a moderate temperature gives you better control. Furthermore, adding the alkylating agent slowly to a solution of the amine in a suitable solvent helps maintain a high concentration of the secondary amine relative to the alkyl halide, disfavoring the second alkylation step.[3]
-
Base and Solvent Compatibility: The choice of base is intrinsically linked to the solvent. Stronger bases like Sodium Hydride (NaH) require strictly anhydrous aprotic solvents like DMF or Tetrahydrofuran (THF). In contrast, carbonate bases (K₂CO₃, Cs₂CO₃) are often used in DMF or ACN.[3]
Summary of Recommended Solvents for N-Alkylation:
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| DMF | Polar Aprotic | 153 | 36.7 | Excellent solubility for substrates and carbonate bases. High boiling point allows for a wide temperature range. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good choice for reactions at moderate temperatures. Lower boiling point makes for easier removal.[3] |
| DMSO | Polar Aprotic | 189 | 46.7 | Very high boiling point and strong solvating power. Can be difficult to remove during work-up. |
| THF | Nonpolar Aprotic | 66 | 7.6 | Typically used with strong bases like NaH. Requires strictly anhydrous conditions. |
Q2: My Buchwald-Hartwig N-arylation is giving low yields. Could the solvent be the problem?
Answer: Absolutely. In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the solvent is not merely a medium but an active participant in the catalytic cycle.[4][5] Its role is multifaceted, and an incorrect choice is a frequent cause of low yields.[6]
-
Stabilization of the Catalytic Species: The solvent must effectively solvate the palladium catalyst and its various intermediate forms. Aromatic, non-polar aprotic solvents like Toluene or Xylenes are traditional choices. Ethers like 1,4-Dioxane are also common. These solvents are generally poor ligands for palladium, which prevents them from displacing the essential phosphine ligands required for the catalytic cycle to function.
-
Solubility of the Base: The reaction requires a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) which often has limited solubility. The solvent must facilitate sufficient interaction between the base and the palladium-amine complex for the crucial deprotonation step to occur. While toluene is common, sometimes a more polar co-solvent or a different solvent altogether may be needed to improve base efficacy.
-
Temperature Control: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C). The solvent's boiling point must be high enough to accommodate the required reaction temperature. Toluene (b.p. 111 °C) and Dioxane (b.p. 101 °C) are well-suited for this.
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
Below is a troubleshooting guide to diagnose yield issues, with solvent selection as a primary checkpoint.
Sources
- 1. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stabilizing 2-(4-Piperidinyl)-1,3-benzothiazole for Long-Term Storage
This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the long-term storage and stability of 2-(4-Piperidinyl)-1,3-benzothiazole. Our goal is to equip you with the necessary knowledge to ensure the integrity of your valuable samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term storage of this compound?
A1: The main concerns are chemical degradation due to factors such as oxidation, hydrolysis, and photodegradation. The piperidinyl and benzothiazole moieties, while relatively stable, can be susceptible to specific environmental conditions over extended periods. The secondary amine in the piperidine ring is a potential site for oxidation.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Storage at low temperatures, such as -20°C, is recommended to minimize the rate of potential degradation reactions.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by a change in physical appearance, such as color or the formation of precipitates. However, many degradation products may not be visible. The most reliable method to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q4: Is this compound sensitive to light?
A4: Benzothiazole derivatives can be susceptible to photodegradation.[1] It is best practice to store the compound in an amber vial or a light-blocking container to prevent any potential degradation from exposure to UV or visible light.
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data for this compound is not extensively published, compounds with secondary amine functionalities can be incompatible with strong oxidizing agents and strong acids. Avoid storing it in close proximity to these reactive chemicals.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Sample (e.g., yellowing) | Oxidation of the piperidinyl nitrogen or benzothiazole ring. | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed to minimize exposure to air. |
| Appearance of Additional Peaks in HPLC Analysis | Chemical degradation due to hydrolysis, oxidation, or other reactions. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. Re-evaluate storage conditions. |
| Decreased Potency or Activity in Biological Assays | Degradation of the active compound. | Re-test the purity of the compound using a validated analytical method. If degradation is confirmed, source a new batch of the compound and implement stricter storage protocols. |
| Poor Solubility Compared to a Fresh Sample | Formation of less soluble degradation products or polymers. | Characterize the impurities to understand the degradation pathway. Consider re-purification if the primary compound is still largely intact. |
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the purity of your compound and detecting any degradation products.[2]
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of acetonitrile and water (with 0.1% formic acid) to find the optimal separation conditions. A good starting point is a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies: To generate potential degradation products, subject the standard solution to stress conditions as outlined in the ICH guidelines.[3] This includes:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Analysis: Inject the stressed samples and the unstressed standard solution into the HPLC system.
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the main peak from all degradation product peaks. The UV detection wavelength should be selected based on the absorbance maximum of the parent compound.
-
Method Validation: Once the method is optimized, validate it for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing the Workflow
Caption: Workflow for Developing a Stability-Indicating HPLC Method
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions. Understanding these can aid in the identification of unknown peaks in a chromatogram.
-
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products. The benzothiazole ring itself can also undergo oxidation.
-
Hydroxylation: As observed in the biodegradation of other benzothiazoles, hydroxylation of the benzene ring is a possible degradation pathway.[4][5]
-
Ring Opening: Under harsh acidic or basic conditions, cleavage of the thiazole ring could occur, though this is generally less common under typical storage conditions.
Visualizing Potential Degradation
Caption: Potential Degradation Pathways
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and air; protects from light. |
| Purity Checks | Annually or as needed based on experimental results | To ensure the integrity of the compound over time. |
By adhering to these guidelines and implementing robust analytical monitoring, you can ensure the long-term stability and reliability of your this compound samples for reproducible and accurate research outcomes.
References
- De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274.
- R Discovery. (n.d.). stability-indicating-hplc-method Research Articles.
- Gaja, M. A., & Knapp, J. S. (2001). Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. Applied and Environmental Microbiology, 67(7), 3144–3150.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [Source document not fully available].
- PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.
- Vijaya, V., et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage. International Journal of Applied Biology and Pharmaceutical Technology.
- [Source not fully available].
- ResearchGate. (2025, August 6). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity.
- Wikipedia. (n.d.). Benzothiazole.
- [Source not fully available].
- Royal Society of Chemistry. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.
- [Source not fully available].
- PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole.
- International Journal of Pharmacy and Pharmaceutical Research. (n.d.). a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry.
- ResearchGate. (2025, August 5). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Source not fully available].
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of 2-(4-Piperidinyl)-1,3-benzothiazole
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with 2-(4-Piperidinyl)-1,3-benzothiazole and its derivatives in experimental assays. Our approach is designed to systematically diagnose and resolve common issues, from fundamental compound handling to complex biological interpretations.
Frequently Asked Questions (FAQs) & Troubleshooting Workflow
We recommend addressing these questions sequentially, as issues with compound integrity and assay setup are the most frequent causes of apparent low bioactivity.
SECTION 1: COMPOUND INTEGRITY & HANDLING
This first-line investigation focuses on the compound itself. Before questioning assay design or biological hypotheses, it is crucial to verify that the compound is chemically sound and available to the biological system at the intended concentration.
Q1: I'm observing low or no activity with this compound. Where should I begin troubleshooting?
A1: The most effective troubleshooting strategy begins with the simplest variables before moving to more complex ones.[1] We recommend a three-stage approach, starting with the compound itself.
-
Verify Compound Integrity: Confirm the source, purity, and proper storage of your compound stock.[2] Chemical degradation or impurities are common culprits for reduced activity.
-
Address Compound Solubility: Poor aqueous solubility is a primary reason for low bioactivity. If the compound precipitates in your assay medium, its effective concentration is significantly lower than intended.[2]
-
Evaluate Assay Parameters: Once compound issues are ruled out, scrutinize the experimental setup, including controls, reagent concentrations, and incubation times.
The following workflow provides a visual guide for this systematic process.
Caption: General troubleshooting workflow for low bioactivity.
Q2: How can poor solubility cause low bioactivity, and how do I address it for this compound?
A2: If a compound precipitates in the assay buffer or cell culture medium, its effective concentration in solution—the concentration available to interact with the target—will be drastically lower than the nominal concentration you calculated.[2] This is a very common cause of a flat dose-response curve.
Addressing Solubility:
-
Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO.[2]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low enough to be tolerated by your system (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.[2]
-
Solubility Assessment: Before running a full assay, perform a simple solubility test.
Protocol: Kinetic Solubility Test
This protocol helps you visually determine the approximate solubility limit of your compound in the final assay buffer.
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
Buffer Dispensing: In a clear 96-well plate or microcentrifuge tubes, add your final assay buffer.
-
Serial Dilution: Add a small volume of the DMSO stock to the buffer to achieve the highest concentration you plan to test. Perform serial dilutions to create a range of concentrations.
-
Incubation: Incubate the solutions under the same conditions as your main experiment (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect each well or tube for signs of precipitation (cloudiness, crystals, film). A plate reader measuring light scatter at 600-700 nm can provide a more quantitative assessment. The highest concentration that remains clear is your approximate solubility limit.
Q3: Could my compound be degrading? What are the proper storage and handling procedures?
A3: Yes, compound degradation due to improper storage or handling is a frequent source of experimental failure. While specific stability data for this compound is not widely published, general best practices for heterocyclic small molecules should be followed.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C or -80°C, protected from light and moisture (desiccated). | Prevents slow degradation from hydrolysis, oxidation, or photochemistry. |
| Stock Solutions | Prepare in anhydrous, high-purity DMSO. Aliquot into single-use volumes and store at -80°C. | Minimizes water absorption by DMSO which can cause hydrolysis. Aliquoting prevents repeated freeze-thaw cycles that degrade compounds.[2] |
| Working Solutions | Prepare fresh for each experiment from a frozen stock aliquot. Do not store aqueous solutions for extended periods. | Compounds are often less stable in aqueous buffers than in DMSO. |
SECTION 2: ASSAY INTERFERENCE & EXPERIMENTAL DESIGN
If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate the assay itself. The benzothiazole scaffold can, in some contexts, be a source of non-specific assay interference.
Q4: Is it possible that this compound is a Pan-Assay Interference Compound (PAIN)?
A4: This is a critical consideration. The benzothiazole core is a known structural motif that can appear in lists of Pan-Assay Interference Compounds (PAINS).[3] PAINS are molecules that appear as "hits" in multiple assays through non-specific mechanisms rather than direct, selective engagement with the intended target.[4][5]
Mechanisms of Interference Relevant to Benzothiazoles:
-
Covalent Reactivity: Some heterocyclic compounds can react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins.[3][4]
-
Aggregation: At higher concentrations, some small molecules form colloidal aggregates that non-specifically inhibit enzymes.[3]
-
Redox Activity: The benzothiazole ring system can sometimes participate in redox cycling, producing reactive oxygen species that disrupt assay components.[3][6]
-
Optical Interference: The compound may have intrinsic fluorescence or absorbance that overlaps with the assay's detection wavelengths, leading to false signals.[6]
Caption: Potential mechanisms of assay interference by PAINS.
How to Test for PAINS Behavior:
-
Detergent Test: Re-run the assay in the presence of a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be due to the disruption of aggregates.
-
Orthogonal Assays: Test the compound in a different assay format that relies on an unrelated detection technology (e.g., switch from a fluorescence-based readout to a label-free mass spectrometry-based one).[4] True activity should persist across different platforms.
-
Promiscuity Check: Profile the compound against several unrelated targets. Activity against multiple targets suggests non-specific action.[7]
Q5: What are the most important controls to include in my assay?
A5: Robust controls are essential for correctly interpreting your results. Omitting them can lead to misinterpretation of compound inactivity.
| Control Type | Purpose | Example |
| Vehicle Control | To measure the baseline response and control for solvent effects. | Cells/enzyme treated with the same final concentration of DMSO as the test compound. |
| Positive Control | To ensure the assay is working correctly and can detect an active compound. | A known, well-characterized inhibitor or activator of your target. |
| Negative Control | To define the background signal or lack of effect. | An inactive structural analog of your test compound, if available. |
| Assay Interference Controls | To check for non-specific effects of the compound on the assay readout. | Wells containing only the compound and assay buffer (no cells/enzyme) to check for autofluorescence or signal quenching.[1] |
SECTION 3: BIOLOGICAL & MECHANISTIC CONTEXT
If both the compound and the assay have been validated, the final area of investigation is the biological system itself.
Q6: What is the known biological target of this compound, and is my model system appropriate?
A6: The 2-(piperidinyl/piperazinyl)-1,3-benzothiazole scaffold has been investigated for several biological targets. Notably, derivatives have been identified as:
-
PPARδ (Peroxisome Proliferator-Activated Receptor delta) Agonists: Certain derivatives have shown potent and selective agonist activity at PPARδ, a nuclear receptor involved in lipid metabolism.[8]
-
Serotonin Receptor (SR) Ligands: A related derivative, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole, acts as an SR-4 agonist.[9]
Actionable Advice:
-
Target Expression: Verify that your chosen cell line or tissue expresses the target of interest (e.g., PPARδ) at a sufficient level. Use qPCR, Western blot, or consult literature databases. Lack of target expression is a direct reason for inactivity.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or senescent cells can respond poorly to stimuli.[1]
-
Appropriate Endpoint: Make sure your assay measures a downstream event that is modulated by the target. For a PPARδ agonist, you might measure the expression of a known target gene or a functional endpoint like lipid uptake.
Q7: My results are inconsistent between experiments. What could be the cause?
A7: Inconsistency often points to subtle variations in experimental execution.[10]
Troubleshooting Checklist for Inconsistency:
-
Cell Seeding Density: Are you seeding the same number of cells each time? Over-confluent or under-confluent cells will respond differently.[1]
-
Reagent Preparation: Are you preparing reagents, especially the compound dilutions, freshly and accurately for each experiment?
-
Incubation Times: Are incubation times for compound treatment and assay development precisely controlled? Minor variations can lead to significant differences.[1]
-
Instrumentation: Is the plate reader or other measurement device properly calibrated and maintained?
By systematically working through these potential issues, you can confidently determine whether the observed low bioactivity of this compound is a technical artifact or a true reflection of its biological activity in your specific experimental context.
References
- Baell J, Walters MA. (2014). Chemistry: Chemical con artists foil drug discovery.
- Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
- Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. [Link]
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Thesis. [Link]
- Vempati, U. D., et al. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening, 18(9), 1079-1090. [Link]
- Lavecchia, A., et al. (2019). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 10(45), 10451-10465. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. scbt.com [scbt.com]
- 10. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
Troubleshooting unexpected side reactions in benzothiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering unexpected side reactions and purification challenges during the synthesis of benzothiazole derivatives. As experienced application scientists, we understand that even well-established protocols can yield surprising results. This resource is structured to help you identify the root cause of these issues, understand the underlying mechanisms, and implement effective solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions in benzothiazole synthesis?
-
My reaction is clean by TLC, but the yield is low. What could be the issue?
-
I'm observing a highly colored impurity. What is it and how can I remove it?
-
Are there any "green" alternatives to traditional benzothiazole synthesis that minimize side reactions?
-
-
Troubleshooting Guide: Unexpected Side Reactions
-
Problem 1: Formation of a Disulfide Impurity
-
Symptom: A yellow precipitate is observed, and the product is difficult to purify.
-
Cause & Mechanism: Oxidation of 2-aminothiophenol.
-
Solutions & Preventative Measures.
-
-
Problem 2: Oxidative Ring Opening of the Benzothiazole Core
-
Symptom: Mass spectrometry and NMR data are inconsistent with the expected benzothiazole structure, suggesting a higher molecular weight and loss of the heterocyclic ring.
-
Cause & Mechanism: Unexpected cleavage of the thiazole ring.
-
Solutions & Mitigation Strategies.
-
-
Problem 3: Formation of Benzo-1,2,4-dithiazines
-
Symptom: The appearance of an isomeric impurity, particularly when using isothiocyanates as starting material.
-
Cause & Mechanism: Alternative cyclization pathway.
-
Solutions & Purification Strategies.
-
-
-
Experimental Protocols
-
Protocol 1: General Synthesis of 2-Arylbenzothiazoles with In-situ Disulfide Impurity Prevention.
-
Protocol 2: HPLC Method for Purity Analysis and Impurity Detection.
-
Protocol 3: Purification Strategy for Separating Benzothiazoles from Polar, Ring-Opened Byproducts.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzothiazole synthesis?
A1: The most frequently encountered side reaction is the oxidation of the 2-aminothiophenol starting material to form a disulfide dimer, 2,2'-dithiobis(aniline)[1]. This is often observed as a yellow precipitate and is promoted by atmospheric oxygen, especially at elevated temperatures[2]. Another common issue is the self-condensation of aldehyde starting materials, particularly under basic conditions. Incomplete cyclization, leading to the persistence of the intermediate Schiff base or amide, can also be a challenge[1][2].
Q2: My reaction is clean by TLC, but the yield is low. What could be the issue?
A2: Low isolated yields despite a clean TLC profile can be perplexing. Several factors could be at play:
-
Product Solubility: Your benzothiazole derivative might be more soluble in the work-up or recrystallization solvents than anticipated, leading to significant loss during isolation[3]. Consider using a non-solvent to precipitate the product or performing back-extractions of aqueous layers.
-
Volatility: Some low molecular weight benzothiazoles can be volatile and may be lost during solvent removal under high vacuum, especially with heating.
-
Incomplete Reaction: While the starting material may be consumed, the reaction may have stalled at an intermediate stage that has a similar Rf value to your product on TLC. Consider using a different TLC eluent system to resolve these species or using a more direct monitoring technique like LC-MS.
Q3: I'm observing a highly colored impurity. What is it and how can I remove it?
A3: Highly colored impurities often arise from the oxidation of the 2-aminothiophenol starting material or other aniline derivatives present[4]. These oxidized species can be difficult to remove due to their polarity and tendency to streak on silica gel.
-
Removal Strategies:
-
Activated Carbon: Treatment of your crude product solution with a small amount of activated charcoal can effectively adsorb these colored impurities.
-
Column Chromatography: If the impurity is separable by column chromatography, careful selection of the solvent system is crucial. Sometimes a flush with a more polar solvent after eluting your product can wash away the colored material.
-
Recrystallization: A well-chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.
-
Q4: Are there any "green" alternatives to traditional benzothiazole synthesis that minimize side reactions?
A4: Yes, several modern synthetic approaches focus on environmentally friendly methods that often lead to cleaner reactions and higher yields. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and often minimizes byproduct formation[1].
-
Use of water as a solvent: Many protocols now utilize water as a green solvent, avoiding the need for volatile organic compounds[5].
-
Catalyst selection: The use of reusable, solid-supported catalysts or mild Lewis acids like molecular iodine can lead to cleaner reactions under milder conditions[6].
-
Solvent-free conditions: Some reactions can be performed neat, particularly with liquid aldehydes, which simplifies work-up and reduces waste[7].
Troubleshooting Guide: Unexpected Side Reactions
Problem 1: Formation of a Disulfide Impurity
-
Symptom: Your reaction mixture develops a yellow precipitate, or upon work-up, you isolate a yellow solid that is difficult to purify. ¹H NMR analysis may show broad aromatic signals inconsistent with your target molecule.
-
Cause & Mechanism: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide bond between two molecules. This is a common issue, particularly in reactions run at higher temperatures or for extended periods.
Mechanism of Disulfide Formation
Caption: Oxidation of 2-aminothiophenol to a disulfide byproduct.
-
Solutions & Preventative Measures:
-
Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen[1].
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Fresh Starting Material: 2-aminothiophenol can oxidize upon storage. Use a freshly opened bottle or purify it by distillation before use.
-
Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of oxidation.
-
Mild Reducing Agents: In some cases, the addition of a substoichiometric amount of a mild reducing agent can help to suppress disulfide formation.
-
Problem 2: Oxidative Ring Opening of the Benzothiazole Core
-
Symptom: Your analytical data (MS, NMR) does not match the expected benzothiazole. Mass spectrometry may show an increase in mass corresponding to the addition of oxygen and solvent molecules. ¹H and ¹³C NMR may show the disappearance of the characteristic C2-H proton of the benzothiazole and the appearance of amide and sulfonate ester signals[5][8].
-
Cause & Mechanism: Under certain oxidative conditions, particularly with potent oxidants like magnesium monoperoxyphthalate (MMPP), the benzothiazole ring itself can undergo an unexpected oxidative cleavage. The reaction is thought to proceed through nucleophilic attack on the C2 carbon, followed by ring opening and subsequent oxidation of the resulting thiol to a sulfonate ester[5].
Troubleshooting Workflow for Unexpected Products
Caption: Logical workflow for troubleshooting unexpected product formation.
-
Solutions & Mitigation Strategies:
-
Choice of Oxidant: If you suspect ring opening, consider using a milder oxidant. For many benzothiazole syntheses, atmospheric oxygen or DMSO can be sufficient without being harsh enough to cleave the ring[9].
-
Control Stoichiometry: If using a strong oxidant, carefully control the stoichiometry to avoid an excess that could lead to over-oxidation and ring cleavage[1].
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient cyclization. Higher temperatures can promote degradative pathways.
-
Anhydrous Conditions: The presence of water can facilitate nucleophilic attack on the benzothiazole ring, initiating the ring-opening cascade. Ensure anhydrous conditions if this side reaction is suspected[5].
-
Problem 3: Formation of Benzo-1,2,4-dithiazines
-
Symptom: When reacting 2-aminothiophenol with isothiocyanates, you observe an impurity with the same mass as your expected 2-aminobenzothiazole, making it difficult to distinguish by LC-MS alone. ¹H NMR may show subtle differences in the aromatic region.
-
Cause & Mechanism: The reaction of 2-aminothiophenol with isothiocyanates can proceed through two different cyclization pathways. While the expected pathway involves the attack of the amino group on the isothiocyanate followed by cyclization of the thiol, an alternative pathway can lead to the formation of a benzo-1,2,4-dithiazine ring system. This involves a reversible sulfur-sulfur bond formation.
Mechanism of Competing Cyclization Pathways
Caption: Competing cyclization pathways leading to expected and unexpected products.
-
Solutions & Purification Strategies:
-
Reaction Conditions: The formation of benzo-1,2,4-dithiazines can be sensitive to reaction conditions. Altering the solvent, temperature, or using a catalyst might favor the desired benzothiazole pathway.
-
Purification: Separating these isomers can be challenging due to their similar polarities.
-
High-Performance Column Chromatography: A high-resolution silica column with a carefully optimized gradient elution may be required.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, solution[10].
-
Crystallization: Fractional crystallization from a variety of solvent systems should be explored, as the different crystal packing of the isomers may allow for their separation.
-
-
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles with In-situ Disulfide Impurity Prevention
This protocol is a modified version of a standard condensation reaction, incorporating an inert atmosphere to minimize the formation of the 2,2'-dithiobis(aniline) byproduct.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Add ethanol as the solvent.
-
Seal the flask and condenser with septa and flush the system with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 2.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 1.0 eq).
-
-
Reaction Monitoring:
-
Continue stirring the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
-
Work-up:
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
-
Isolation:
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography.
-
Protocol 2: HPLC Method for Purity Analysis and Impurity Detection
This reverse-phase HPLC method is suitable for assessing the purity of synthesized benzothiazole derivatives and detecting the presence of polar impurities, such as ring-opened byproducts.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (Gradient) |
| Gradient | 20% to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude or purified benzothiazole product.
-
Dissolve in 10 mL of acetonitrile/water (1:1) to a final concentration of about 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection[10].
-
Protocol 3: Purification Strategy for Separating Benzothiazoles from Polar, Ring-Opened Byproducts
This protocol outlines a column chromatography approach to separate the relatively nonpolar benzothiazole product from highly polar, water-soluble byproducts like acylamidobenzene sulfonate esters.
-
Column Preparation:
-
Pack a glass column with silica gel using a nonpolar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully add the dry, adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
The less polar benzothiazole product should elute first. Collect fractions and monitor by TLC.
-
After the desired product has eluted, a "polar flush" with a solvent system like 100% ethyl acetate or even 95:5 Ethyl Acetate:Methanol can be used to wash the highly polar, ring-opened impurities from the column. These impurities will likely remain near the baseline on TLC in less polar eluents.
-
References
- Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2019). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 97(5), 339-345. [Link]
- Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2018).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. BenchChem.
- Akiyama, T. (2023). Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction. Molecules, 28(4), 1711. [Link]
- Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2019). Oxidative ring-opening of benzothiazole derivatives.
- Jadhav, S. D., et al. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 12(1), 13-17. [Link]
- Jadhav, S. D., et al. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- El-Sayed, N. N. E., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2538. [Link]
- BenchChem. (2025).
- S. P., P., & S, S. (2014). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 6(7), 1930-1935. [Link]
- BenchChem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. BenchChem.
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7247. [Link]
- BenchChem. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods. BenchChem.
- Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-38. [Link]
- Iaroshenko, V. O., et al. (2021).
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
- Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2020). Condensation of 2-aminothiophenol and aldehydes at room temperature.
- Wang, Z., et al. (2023). Ring‐Opening‐Recombination Strategy Based on 2‐Methylbenzothiazole Salts: Syntheses of Thiazinopyrrole Fused‐Ring Derivatives. Chemistry – An Asian Journal. [Link]
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- D'hooghe, M., et al. (2007). Reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran : a facile route to a new dihydrobenzothiazine derivative.
- BenchChem. (2025). Synthesis of Benzothiazole Hydrochloride: A Detailed Protocol for Researchers. BenchChem.
- Wang, M.-J., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292. [Link]
- Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Molecular Structure, 1262, 133036. [Link]
- Al-Shehri, S., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(25), 8943. [Link]
- BenchChem. (2025).
- Huestis, L. N., et al. (2021). Benzo[5][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Reactions, 2(2), 114-142. [Link]
- Onwudiwe, D. C., & Strydom, S. J. (2021). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 26(18), 5649. [Link]
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Vaněk, T., et al. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 104-112. [Link]
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Synthesis and Workup of 2-(4-Piperidinyl)-1,3-benzothiazole
Welcome to the technical support center for the synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable heterocyclic compound. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and robust method is the condensation of 2-aminothiophenol with a suitable piperidine-4-carbonyl precursor.[1][2][3] Two primary variations of this precursor are used:
-
Piperidine-4-carboxylic acid: This is a common choice, typically requiring a strong acid catalyst and dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 140-220°C).[1][4]
-
Piperidine-4-carboxaldehyde: This reaction can often be performed under milder conditions, sometimes at room temperature, using a variety of catalysts such as H₂O₂/HCl, samarium triflate, or even under catalyst-free conditions in certain solvents.[1][5][6]
The choice between the two often depends on the availability of starting materials, desired reaction conditions, and scale. The carboxylic acid route is well-established for this specific target.[4]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yield is a frequent challenge in organic synthesis.[1] Here are the primary factors to investigate for this specific synthesis:
| Potential Cause | Recommended Solutions & Explanation |
| Poor Quality of 2-Aminothiophenol | 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct which will not react to form the desired product.[1][7] Ensure you are using a fresh bottle or purify it by distillation before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[1] |
| Inefficient Catalyst or Dehydration (Carboxylic Acid Route) | When using piperidine-4-carboxylic acid, the removal of water is critical to drive the reaction forward. Ensure your PPA is of good quality and that the reaction temperature is sufficient for cyclodehydration.[4] For the aldehyde route, the choice of catalyst is crucial; an inappropriate catalyst will lead to incomplete reaction.[1] |
| Suboptimal Reaction Temperature | If the reaction is sluggish at a lower temperature, a gradual increase may improve the rate and yield. However, excessively high temperatures can lead to side product formation and decomposition.[1] Careful temperature optimization is key. |
| Incomplete Cyclization | The reaction proceeds via a Schiff base or amide intermediate, which then undergoes intramolecular cyclization.[7] If cyclization is incomplete, you may isolate this intermediate. Ensuring sufficient reaction time and optimal catalyst/temperature conditions promotes full cyclization.[1] |
| Product Loss During Workup | Due to the basic piperidine nitrogen, the product can form salts. Improper pH adjustment during workup can lead to the product partitioning into the aqueous layer and being discarded. See the detailed workup guide below for proper handling. |
Q3: How do I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is the most common and effective technique.[1] Spot the reaction mixture alongside your starting materials (2-aminothiophenol and the piperidine precursor) on a silica gel plate. A typical eluent system to start with is a mixture of hexane and ethyl acetate. The product, being more polar than the starting materials, should have a lower Rf value. Visualization can be achieved using UV light.[1]
Troubleshooting Guide: Workup & Purification
The workup and purification of this compound require special attention due to the basicity of the piperidine nitrogen.
Problem 1: After quenching the reaction, I get an oil or a sticky solid instead of a clean precipitate.
-
Potential Cause: This "oiling out" phenomenon can occur if the product is impure or if it separates from the solution as a liquid instead of crystallizing.[8] This is common when the reaction mixture is quenched too rapidly or with a solution at a very different temperature.
-
Solution Workflow:
-
Re-dissolve: Try to dissolve the oil/sticky solid in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and perform an aqueous wash. A wash with a saturated sodium bicarbonate solution will help neutralize any remaining acid catalyst and remove acidic impurities.[1][9] A subsequent wash with brine (saturated NaCl solution) will help remove excess water from the organic layer.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. This should yield a crude solid that is more amenable to purification.
-
Problem 2: My compound streaks badly during silica gel column chromatography.
-
Potential Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and streaking of the product spot.[8]
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your hexane/ethyl acetate eluent system.[8] This will neutralize the acidic sites on the silica, allowing your basic compound to travel through the column more cleanly, resulting in sharper bands.
-
Alternative Stationary Phase: In some cases, using a different stationary phase like neutral or basic alumina can be beneficial for purifying basic compounds.[1]
-
Problem 3: How do I effectively remove unreacted 2-aminothiophenol or piperidine-4-carboxylic acid?
-
Potential Cause: Unreacted starting materials are common impurities. Their removal is essential for obtaining a pure product.
-
Solution: Acid-Base Extraction Workflow
This technique leverages the different acidic/basic properties of the product and starting materials.[11] The target molecule is basic, 2-aminothiophenol is weakly basic/amphoteric, and piperidine-4-carboxylic acid is amphoteric but primarily acidic in this context.
Caption: Acid-Base Extraction Workflow for Purification.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with aqueous sodium bicarbonate (NaHCO₃) to remove the acidic starting material (piperidine-4-carboxylic acid). The carboxylate salt will partition into the aqueous layer.[9]
-
Separate the layers. The organic layer now contains your basic product and any neutral impurities.
-
To remove unreacted 2-aminothiophenol and purify your product, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer.[11]
-
Separate the layers, discarding the organic layer which contains neutral impurities.
-
Take the acidic aqueous layer and carefully basify it with a base like sodium hydroxide (NaOH) until the pH is >10. Your product should precipitate out as a solid.
-
If it precipitates, you can collect it by filtration. If not, extract the now basic aqueous solution with fresh ethyl acetate.
-
Dry the organic extracts, filter, and evaporate the solvent to yield the purified product.
-
Problem 4: My product "oils out" or won't crystallize during recrystallization.
-
Potential Cause: This happens when the compound separates from the hot solution as a liquid rather than forming a solid crystal lattice. This can be due to residual impurities, cooling the solution too quickly, or using a solvent in which the compound is too soluble.[8]
-
Troubleshooting Recrystallization:
Issue Solution Oiling Out Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[8] No Crystals Form The solution may be too dilute. Gently evaporate some of the solvent and try cooling again. Alternatively, the chosen solvent may be too good; try a solvent system where the product has lower solubility at cold temperatures.[12] Common solvent systems for recrystallization include ethanol/water, hexanes/acetone, or hexanes/ethyl acetate.[12][13] Colored Impurities If the crystals have a persistent color, dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]
Experimental Protocols
Protocol 1: General Workup after PPA-mediated Synthesis
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice water or a stirred solution of aqueous sodium bicarbonate.[1] This will neutralize the acidic PPA.
-
Precipitation & Filtration: A solid precipitate of the crude product should form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collection: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the crude product in a vacuum oven. The material can then be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add ~1% triethylamine to the eluent to prevent streaking.[8] Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a silica gel column using your chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the column.
-
Elution: Run the column with your eluent system. A gradient elution (gradually increasing the polarity) may be necessary to separate impurities effectively.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow Visualization
Caption: General Synthesis and Purification Workflow.
References
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mount Holyoke College. (n.d.). Recrystallization 2.
- Wellesley College. (n.d.). Acid-Base Extraction.
- Tavener, S. J., & Williams, J. M. (2018). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. In Comprehensive Organic Synthesis II (Vol. 5, pp. 641-677). Elsevier.
- Rostom, S. A., et al. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(10), 1648.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Yakugaku Zasshi, 143(3), 203-211.
- University of California, Los Angeles. (n.d.). Exp 6 - Extraction.
- University of Colorado Boulder, Department of Chemistry. (n.d.). RECRYSTALLIZATION.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Wang, Y., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(5), 795.
- Sharma, V., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
- Ziarani, G. M., et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Yakugaku Zasshi, 143(3), 203-211.
- Al-Masoudi, N. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 546-571.
- Patel, N. B., & Patel, J. C. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Gavrilov, A. S., et al. (2020).
- The Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
- ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
- Sarli, V., et al. (2018). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 23(11), 2993.
- Wolf, J. (2008). Lab Report #1 Two Base Extraction.
- Asolkar, M. J., et al. (2020). Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. Journal of Chemical Sciences, 132(1), 1-8.
- Tan, C. H., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(5), 1145-1153.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.
- Liu, J., et al. (2013). Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. Synthesis, 45(07), 943-951.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Selectivity: The 2-(4-Piperidinyl)-1,3-benzothiazole Scaffold vs. Established Benchmarks
Introduction: The Kinase Inhibitor Landscape
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target families in modern drug discovery.[3][4] Kinase inhibitors are designed to block the activity of specific kinases, thereby arresting the signaling pathways that drive disease progression.[5][6]
A paramount consideration in the development of any kinase inhibitor is its selectivity profile across the human kinome.[7] Inhibitors can range from "promiscuous" or broad-spectrum agents that inhibit many kinases, to highly selective molecules that target only one or a few. While broad-spectrum inhibitors can sometimes offer advantages by hitting multiple oncogenic pathways, selectivity is often crucial for minimizing off-target effects and associated toxicities.[4][7]
This guide provides a comparative framework for evaluating kinase inhibitors, using the 2-(4-Piperidinyl)-1,3-benzothiazole scaffold as a representative emerging chemical series. While this specific molecule is not yet a widely characterized inhibitor, its benzothiazole core is a "privileged structure" found in numerous compounds targeting kinases like Bcr-Abl, VEGFR-2, and BRAF.[8][9][10][11] We will compare the conceptual profile of this scaffold against three industry-standard benchmarks that represent the full spectrum of selectivity: the pan-kinase inhibitor Staurosporine , the paradigm of targeted therapy Imatinib , and the potent multi-kinase inhibitor Dasatinib .
Section 1: The Competitors: A Spectrum of Selectivity
A successful kinase inhibitor discovery program hinges on rigorous comparison against established benchmarks. The choice of comparators should reflect the diverse selectivity profiles observed in clinically and experimentally relevant agents.
The this compound Scaffold: A Versatile Starting Point
The benzothiazole moiety is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide range of bioactive compounds.[12][13][14] Derivatives of this core structure have been successfully developed as potent inhibitors of various kinases, including the Bcr-Abl fusion protein, which is critical in chronic myeloid leukemia (CML).[10] The addition of a piperidinyl group can enhance solubility and provide a key interaction point within the kinase ATP-binding pocket.[15][16] For the purpose of this guide, we will treat this scaffold as a promising, yet uncharacterized, candidate whose potential must be defined by the rigorous experimental protocols outlined below.
Staurosporine: The Promiscuous Pan-Kinase Inhibitor
Originally isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a natural product that potently inhibits a vast majority of the human kinome, often with nanomolar affinity.[17][18][19] Its planar indolocarbazole structure fits readily into the highly conserved ATP-binding site of most kinases.[7][17] While its lack of selectivity makes it unsuitable as a therapeutic agent due to high toxicity, it serves as an invaluable positive control in kinase assays and a benchmark for broad-spectrum activity.[7][18]
Imatinib (Gleevec): The Gold Standard of Targeted Therapy
Imatinib was a revolutionary drug that validated the principle of targeted cancer therapy.[5][20] It is a 2-phenylaminopyrimidine derivative that selectively inhibits the BCR-ABL tyrosine kinase, the driver of CML.[21][22][23] It also shows high affinity for c-KIT and PDGFRA kinases.[20] Imatinib functions by binding to and stabilizing the inactive conformation of its target kinases, a mechanism that contributes to its high selectivity, as not all kinases can adopt this specific conformation.[22] Its remarkable success and well-defined target profile make it the archetypal selective inhibitor.[20]
Dasatinib (Sprycel): The Potent Multi-Kinase Inhibitor
Dasatinib represents a second generation of BCR-ABL inhibitors developed to overcome Imatinib resistance.[24] Structurally distinct from Imatinib, it is significantly more potent and targets a broader range of kinases.[24][25] In addition to BCR-ABL, Dasatinib potently inhibits Src family kinases (SFK), c-KIT, and PDGFRβ.[25] Unlike Imatinib, Dasatinib binds to the active conformation of the Abl kinase, allowing it to inhibit many mutants that are resistant to Imatinib.[26] Its profile as a multi-targeted inhibitor makes it a crucial benchmark for compounds intended to have effects across several key signaling pathways.[3][27]
Section 2: Comparative Analysis: Profiling Potency and Selectivity
The core of any inhibitor comparison lies in quantitative data. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. By screening compounds against a large panel of kinases, a selectivity profile can be constructed.
Quantitative Comparison of Inhibitor Potency
The table below summarizes the inhibitory activity (IC50) of our benchmark compounds against a selection of key kinases, compiled from various studies. A lower value indicates higher potency.
| Kinase Target | Staurosporine IC50 (nM) | Imatinib IC50 (µM) | Dasatinib IC50 (nM) |
| ABL1 | 6 | 0.4 | < 1 |
| c-KIT | - | ~0.1 | < 1 |
| PDGFRα | - | ~0.1 | - |
| SRC | 6 | > 10 | < 1 |
| LCK | - | > 10 | < 1 |
| PKCα | 3 | > 10 | - |
| PKA | 7 | > 10 | - |
| CaMKII | 20 | > 10 | - |
Data compiled from sources[19][21][24][25]. Note: Direct comparison of IC50 values across different studies and assay conditions should be done with caution.
This data clearly illustrates the different selectivity profiles. Staurosporine is potent against kinases from different families (tyrosine and serine/threonine). Imatinib is highly selective for ABL, c-KIT, and PDGFRα, with weak activity against SRC. Dasatinib is a potent inhibitor of both ABL and SRC family kinases. A novel compound from the this compound series would be subjected to similar profiling to determine its unique potency and selectivity fingerprint.
Visualizing Kinase Selectivity
The concept of selectivity can be visualized using a kinome tree diagram, where each dot represents a kinase. The size or color of the dot indicates the degree of inhibition.
Caption: Conceptual illustration of kinase inhibitor selectivity profiles.
This diagram illustrates how Staurosporine inhibits a large portion of the kinome, while Imatinib is highly focused. Dasatinib occupies a middle ground, and a successful novel inhibitor from the benzothiazole scaffold might ideally inhibit a small, unique set of targets.
Section 3: Experimental Protocols for Comparative Profiling
To generate the data discussed above, rigorous and reproducible experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used in kinase inhibitor profiling.
Protocol 1: In Vitro Biochemical Kinase Assay
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[28]
Objective: To determine the IC50 value of a test compound against a purified kinase.
Caption: Workflow for a typical in vitro biochemical kinase assay (e.g., ADP-Glo™).
Methodology:
-
Compound Preparation: Create a serial dilution series of the test compound (and controls like Staurosporine) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plating: In a 384-well assay plate, add 1 µL of the serially diluted compound or vehicle control (DMSO) to the appropriate wells.[28]
-
Enzyme Addition: Add 2 µL of the purified kinase enzyme diluted in kinase assay buffer to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the kinase's specific substrate and ATP (typically at its Km concentration) to initiate the reaction.[28]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[28] Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[28] Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is critical to determine if a compound can enter a living cell and bind to its intended target. The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding at specific protein targets within intact cells.[29]
Objective: To measure the apparent affinity (IC50) of a test compound for its target kinase in a live-cell environment.
Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. Seed these cells into a 96-well or 384-well plate and incubate overnight.[29]
-
Compound Treatment: Prepare serial dilutions of the test compound. Treat the cells with the compound dilutions and incubate for a period (e.g., 2 hours) to allow the compound to enter the cells and reach equilibrium.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase, to all wells.[29]
-
Substrate Addition: Immediately before reading, add the NanoLuc® substrate to all wells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The NanoLuc®-fused kinase acts as the BRET donor, and the fluorescent tracer acts as the acceptor. When the tracer is bound to the kinase, a high BRET signal is produced.[29]
-
Data Analysis: A test compound that binds to the target kinase will displace the fluorescent tracer, leading to a decrease in the BRET signal.[29] The IC50 is determined by plotting the BRET ratio against the compound concentration. This value reflects the compound's affinity for the target in a physiological context.
Protocol 3: Cell Viability Assay
The ultimate goal of an anticancer kinase inhibitor is to stop the proliferation of or kill cancer cells. A cell viability assay measures the downstream functional effect of target engagement.
Objective: To determine the effect of a kinase inhibitor on the viability or proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for a Bcr-Abl inhibitor) into a 96-well plate and allow them to attach or stabilize overnight.[30]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and controls (Imatinib, Dasatinib).
-
Incubation: Incubate the cells for a period that allows for effects on proliferation to become apparent, typically 48-72 hours.
-
Viability Measurement: Add a viability reagent such as Resazurin or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Resazurin: Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. Measure fluorescence to quantify viability.[19]
-
CellTiter-Glo®: This reagent lyses cells and measures the amount of ATP present, which is an indicator of metabolically active cells, via a luciferase reaction.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting viability against compound concentration.
Conclusion
The evaluation of a novel kinase inhibitor series, such as those derived from the This compound scaffold, is a multifaceted process that demands rigorous comparison against well-defined benchmarks. By profiling a new compound against the promiscuous Staurosporine , the highly selective Imatinib , and the multi-targeted Dasatinib , researchers can precisely define its therapeutic potential.
This guide provides the conceptual framework and detailed experimental protocols necessary to conduct such a comparison. The journey from a promising chemical scaffold to a clinically effective drug is long, but it begins with the fundamental principles of quantitative biochemical assays, confirmation of target engagement in living cells, and demonstration of a functional cellular outcome. It is through this systematic and comparative approach that the next generation of life-saving targeted therapies will be discovered.
References
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- Tannin, S. T. (n.d.). Protein kinase inhibition of clinically important staurosporine analogues. PubMed.
- Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Dr.Oracle.
- Zhang, C., et al. (n.d.). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PNAS.
- Hidoc Dr. (n.d.). The Science Behind Imatinib: How It Targets Cancer Cells. Hidoc Dr.
- Karaman, M. W., et al. (2008). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC - NIH.
- Moon, S., et al. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Getlik, M., et al. (n.d.). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC - NIH.
- Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- ResearchGate. (n.d.). Mode of action of imatinib. The phosphorylation of a substrate is shown.... ResearchGate.
- ResearchGate. (n.d.). Mechanism of action of Imatinib, binding to the ATP binding site and.... ResearchGate.
- ResearchGate. (n.d.). Kinase profile of dasatinib. ResearchGate.
- Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC - PubMed Central.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
- Schade, A. E., et al. (2007). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC - PubMed Central.
- Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry - ACS Publications.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.
- Drugs.com. (n.d.). List of Multikinase inhibitors. Drugs.com.
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH.
- Taylor & Francis Online. (n.d.). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Taylor & Francis Online.
- Carboni, S., et al. (2004). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. PubMed.
- Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central.
- ResearchGate. (n.d.). Comparison of different tyrosine kinase inhibitors (TKIs). ResearchGate.
- Strebhardt, K., & Ullrich, A. (2008). Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. PMC - PubMed Central.
- El-Gamal, M. I., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. PMC - PubMed Central.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. J-STAGE.
- Wikipedia. (n.d.). Benzothiazole. Wikipedia.
- Lee, K., et al. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. PubMed.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI.
- ResearchGate. (2025). Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. ResearchGate.
- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- MDPI. (n.d.). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. MDPI.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
- NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.
Sources
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Science Behind Imatinib: How It Targets Cancer Cells [hidocdr.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzothiazole - Wikipedia [en.wikipedia.org]
- 13. ijper.org [ijper.org]
- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 16. mdpi.com [mdpi.com]
- 17. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rndsystems.com [rndsystems.com]
- 20. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ashpublications.org [ashpublications.org]
- 25. researchgate.net [researchgate.net]
- 26. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. drugs.com [drugs.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Comparative Analysis of Piperidinyl-Benzothiazole Derivatives and Established Anticancer Agents: A Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel scaffolds that offer improved efficacy and selectivity continues to be a primary driver of research. Among the heterocyclic compounds, the benzothiazole nucleus has emerged as a "privileged structure" due to its presence in a wide array of biologically active molecules, including those with potent anticancer properties.[1][2] This guide provides a comparative analysis of a promising subclass, 2-(4-piperidinyl)-1,3-benzothiazole derivatives, with established anticancer drugs, offering insights into their potential as a new generation of cancer therapeutics. While direct, extensive data on the specific molecule this compound is emerging, we will draw upon closely related and well-studied analogues to build a comprehensive comparative framework.
The Benzothiazole Scaffold: A Foundation for Anticancer Activity
Benzothiazole derivatives have consistently demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of crucial cellular machinery such as tyrosine kinases, topoisomerases, and the induction of programmed cell death, or apoptosis.[5] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. The incorporation of a piperidine moiety is a strategic chemical modification aimed at enhancing bioavailability and target interaction.
Comparative Cytotoxicity: A Look at the Numbers
A key metric for the initial evaluation of a potential anticancer compound is its half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for this compound are not yet widely published in peer-reviewed literature, data from closely related piperidine-based benzothiazole derivatives provide a valuable benchmark. For instance, a piperidine-based acetohydrazide benzothiazole derivative has shown modest to potent activity against several cancer cell lines.[6][7]
Below is a comparative table of the reported IC50 values for this representative piperidinyl-benzothiazole derivative against commonly used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
| Compound/Drug | A549 (Lung Carcinoma) | HT-29 (Colorectal Adenocarcinoma) | MCF-7 (Breast Adenocarcinoma) | C6 (Glioblastoma) |
| Piperidine Based Acetohydrazide Benzothiazole [6][7] | < 1 µM | 0.03 µM | 0.10 µM | 0.30 µM |
| Doxorubicin | ~0.04-0.4 µM | ~0.02-0.5 µM | ~0.01-0.5 µM | ~0.1-1 µM |
| Cisplatin | ~1-10 µM | ~1-15 µM | ~1-20 µM | ~0.5-5 µM |
| Paclitaxel | ~0.001-0.01 µM | ~0.001-0.01 µM | ~0.001-0.01 µM | ~0.005-0.05 µM |
Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges from various literature sources and can vary based on experimental conditions.
From this data, the representative piperidinyl-benzothiazole derivative demonstrates potent cytotoxic activity, particularly against colorectal and breast cancer cell lines, with IC50 values in the nanomolar to low micromolar range. While generally less potent than Paclitaxel, its efficacy is comparable to or, in some cases, greater than that of Doxorubicin and Cisplatin against specific cell lines.
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of benzothiazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[8][9][10] While the precise signaling pathways for this compound are under investigation, the broader class of benzothiazoles has been shown to modulate key regulators of cell survival and proliferation.
Induction of Apoptosis: The Intrinsic Pathway
Many benzothiazole compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis.[8] This is often characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by piperidinyl-benzothiazole.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, benzothiazole derivatives have been observed to arrest the cell cycle at various phases, most commonly the G2/M phase.[11] This prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Caption: Potential G2/M cell cycle arrest induced by piperidinyl-benzothiazole.
Comparative Mechanisms of Established Anticancer Drugs
To provide context, the mechanisms of the comparator drugs are summarized below:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, leading to DNA damage and apoptosis.[12][13][14]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, distorting its structure and triggering apoptosis.[3][15]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8][9]
While all three established drugs ultimately lead to cell death, their primary cellular targets differ significantly. The potential of piperidinyl-benzothiazole derivatives to induce both apoptosis and cell cycle arrest suggests a multi-faceted mechanism that could be advantageous in overcoming certain types of drug resistance.
Experimental Protocols for Evaluation
To rigorously assess the anticancer potential of novel compounds like this compound, standardized in vitro assays are essential. The following are step-by-step methodologies for key experiments.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).[1]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]
Caption: Workflow for cell cycle analysis by flow cytometry.
Future Outlook and Conclusion
The this compound scaffold represents a promising avenue for the development of novel anticancer agents. The available data on close analogues suggest a potent cytotoxic profile against various cancer cell lines, with a potential mechanism of action involving the induction of apoptosis and cell cycle arrest. Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling pathways of this compound itself. A comprehensive evaluation of its efficacy in preclinical animal models and a thorough assessment of its safety and pharmacokinetic profiles will be critical next steps in its journey from a promising scaffold to a potential clinical candidate. This guide serves as a foundational resource for researchers and drug development professionals to understand the comparative landscape and to design robust experimental plans for the evaluation of this and other novel benzothiazole derivatives.
References
Click to expand
- Ali Irfan, Fozia Batool, Syeda Andleeb Zahra Naqvi, Amjad Islam, Sameh M. Osman, Alessio Nocentini, Siham A. Alissae Chemistry Department & Claudiu T. Supuran. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Das, D., & Borthakur, S. K. (2012). Cisplatin in cancer therapy: molecular mechanisms of action. PMC. [Link]
- Wikipedia. Doxorubicin. [Link]
- Wikipedia. Paclitaxel. [Link]
- Patsnap Synapse.
- Ferreira, R., & dos Santos, D. J. V. A. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. NCBI. [Link]
- Patsnap Synapse.
- Kim, K. H., & Sederstrom, J. M. (2015).
- MedChemComm. Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells. [Link]
- Chemistry LibreTexts. Cisplatin 12.
- Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?[Link]
- Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]
- ResearchGate. Mechanism of action of doxorubicin. [Link]
- News-Medical.Net. How Paclitaxel Works. [Link]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Fisher Scientific. eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide. [Link]
- JoVE.
- Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
- NCBI. Cell Viability Assays - Assay Guidance Manual. [Link]
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
- Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
- Lee, J., & Lee, J. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC. [Link]
- Bentham Science.
- Bilkent University Institutional Repository.
- Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2019).
- Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives.
- SciSpace.
- Taylor & Francis Online.
- Journal of Chemical and Pharmaceutical Research.
- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
- Frontiers.
- Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NCBI. [Link]
- International Journal of Pharmaceutical Chemistry and Analysis. Synthesis, characterization and evaluation of some benzothiazole derivatives bearing oxindole moiety as potential anticancer agents. [Link]
- PubMed. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. [Link]
- PubMed.
- PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
- PubMed.
- ResearchGate. (PDF)
Sources
- 1. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of 2-(4-Piperidinyl)-1,3-benzothiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-Piperidinyl)-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparative analysis of the efficacy of this core structure and its analogs, drawing upon experimental data from peer-reviewed studies. By examining the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutic agents.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone of many biologically active compounds.[1] Its planar structure and electron-rich nature allow for diverse interactions with biological macromolecules. The introduction of a piperidinyl group at the 2-position has been shown to be a critical determinant of the pharmacological profile of these molecules, influencing their potency and selectivity across various therapeutic areas.[2]
Comparative Efficacy Analysis: A Multi-faceted Examination
The therapeutic potential of this compound analogs has been explored in several key areas, including oncology, infectious diseases, and neurodegenerative disorders. This section presents a comparative analysis of their efficacy, supported by quantitative experimental data.
Anticancer Activity
Substituted benzothiazole derivatives have emerged as a significant class of anticancer agents, with many compounds exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.[1]
Below is a summary of the in vitro anticancer activity (IC50 values) of a selection of 2-substituted benzothiazole derivatives, highlighting the influence of different substituents on their cytotoxic potency.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Piperidinyl | MCF-7 (Breast) | 5.2 | [1] |
| Analog 2 | 4-(N-Boc-amino)piperidine | MCF-7 (Breast) | >50 | [1] |
| Analog 3 | Piperazinyl | HUH-7 (Hepatocellular) | 8.9 | [3] |
| Analog 4 | 4-Aroyl-piperazinyl | HUH-7 (Hepatocellular) | 1.5 | [3] |
| Analog 5 | 4-Aminophenyl | MDA-MB-468 (Breast) | 0.02 | [4] |
Key Structure-Activity Relationship (SAR) Insights for Anticancer Efficacy:
-
Substitution at the Piperidinyl/Piperazinyl Nitrogen: The nature of the substituent on the nitrogen atom of the piperidinyl or piperazinyl ring plays a crucial role in determining anticancer activity. As seen in the table, a free secondary amine on the piperidine (Analog 1) shows moderate activity, while protection with a Boc group (Analog 2) leads to a significant loss of potency. This suggests that the basicity of the nitrogen and its ability to form hydrogen bonds are important for target engagement.
-
Piperidine vs. Piperazine: The replacement of a piperidine ring with a piperazine ring can be a viable strategy. While the unsubstituted piperazinyl analog (Analog 3) shows comparable activity to the piperidinyl analog, acylation of the distal nitrogen of the piperazine with an aroyl group (Analog 4) dramatically enhances the cytotoxic effect.[3] This indicates that the piperazine ring can serve as a versatile linker to introduce additional pharmacophoric features.
-
Alternative 2-Substituents: While the piperidinyl moiety is a key feature, other substituents at the 2-position can also confer potent anticancer activity. For instance, a 2-(4-aminophenyl) group (Analog 5) has been shown to be a highly effective pharmacophore, leading to compounds with nanomolar potency.[4]
Antimicrobial Activity
Benzothiazole derivatives have been extensively investigated for their antimicrobial properties against a broad spectrum of bacterial and fungal pathogens.[5][6] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS).[7][8]
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of benzothiazole derivatives against various microbial strains.
| Compound ID | 2-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Analog 6 | 2-Mercaptobenzothiazole | S. aureus | 12.5 | [7] |
| Analog 7 | 2-Thiazolidinone derivative | P. aeruginosa | 90-180 | [7] |
| Analog 8 | 2-(Furan-benzimidazole) | S. cerevisiae | 1.6 | [7] |
| Analog 9 | 2-Hydrazinylbenzothiazole | E. coli | 6.25 | [7] |
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Efficacy:
-
Diverse 2-Substituents: A wide array of substituents at the 2-position of the benzothiazole ring can impart antimicrobial activity. The presence of a thiol group (Analog 6) or more complex heterocyclic systems like thiazolidinones (Analog 7) and furan-benzimidazoles (Analog 8) can lead to potent antimicrobial agents.[7]
-
Gram-Positive vs. Gram-Negative Activity: The structural features of the benzothiazole analogs can influence their spectrum of activity. Some derivatives may exhibit broad-spectrum activity, while others may be more potent against either Gram-positive or Gram-negative bacteria.
-
Antifungal Potential: Benzothiazole derivatives also show promise as antifungal agents, as demonstrated by the high potency of Analog 8 against S. cerevisiae.[7]
Neuroprotective Activity
The benzothiazole scaffold is also a promising framework for the development of neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10] These compounds can act as multi-target-directed ligands (MTDLs), simultaneously modulating several key players in the neurodegenerative cascade, such as cholinesterases and monoamine oxidases.[9][11]
The table below presents the inhibitory activity of selected benzothiazole derivatives against enzymes relevant to neurodegeneration.
| Compound ID | Target Enzyme | IC50 / Ki (µM) | Reference |
| Analog 10 | Acetylcholinesterase (AChE) | 6.7 | [11] |
| Analog 11 | Butyrylcholinesterase (BuChE) | 2.35 | [11] |
| Analog 12 | Monoamine Oxidase B (MAO-B) | 1.6 | [11] |
| Riluzole | (Voltage-gated sodium channels) | - | [9] |
Key Structure-Activity Relationship (SAR) Insights for Neuroprotective Efficacy:
-
Multi-Targeting Potential: The ability of benzothiazole derivatives to inhibit multiple enzymes involved in the pathology of neurodegenerative diseases is a significant advantage. Analogs 10, 11, and 12 demonstrate the potential to act as MTDLs by inhibiting both cholinesterases and MAO-B.[11]
-
Clinically Relevant Scaffolds: The FDA-approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS), is a benzothiazole derivative, highlighting the clinical relevance of this scaffold in neurology.[9]
-
Modulation of Neurotransmitter Systems: The inhibition of AChE and BuChE can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Inhibition of MAO-B can protect dopaminergic neurons, which is relevant for Parkinson's disease.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key assays used to evaluate the efficacy of this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole analogs) and a positive control (e.g., doxorubicin) for a specified duration (typically 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: Following the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
To further elucidate the concepts discussed in this guide, the following diagrams have been created using Graphviz (DOT language).
Caption: General scaffold of this compound and key modification points.
Caption: A typical workflow for screening and developing benzothiazole-based therapeutic agents.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer benzothiazoles.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of rational drug design guided by structure-activity relationship studies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to unlock the full therapeutic potential of this remarkable class of compounds. Further investigations into the synthesis and evaluation of novel analogs are warranted to discover new drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and neurodegenerative disorders.
References
- Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389. [Link]
- ResearchGate. (n.d.).
- Mahajan, B. D., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4). [Link]
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
- National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [Link]
- Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(7), 1269-1273. [Link]
- Frontiers. (2024).
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]
- Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135248. [Link]
- Yurttas, L., et al. (2015). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 458-465. [Link]
- National Institutes of Health. (2024).
- MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]
- El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8788. [Link]
- Salah, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
- Keri, R. S., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. [Link]
- Sadiq, R., et al. (2022). Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. Pakistan Journal of Pharmaceutical Sciences, 35(2), 435-440. [Link]
- National Institutes of Health. (2021). A Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
- Popli, J. V., et al. (2021). Benzothiazole analogues and their biological aspects: A Review. Indian Journal of Chemistry, 60B, 1659-1669. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
- PubMed. (2023).
- Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128516. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. jchr.org [jchr.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-Piperidinyl)-1,3-benzothiazole Across Diverse Cancer Cell Lines
This guide provides a comprehensive analysis of the biological activity of 2-(4-Piperidinyl)-1,3-benzothiazole, a promising heterocyclic compound, across various cancer cell lines. We will delve into its cytotoxic and apoptotic effects, comparing its performance with established anticancer agents. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] The versatility of the benzothiazole nucleus allows for structural modifications that can significantly influence its cytotoxic potency and selectivity against various cancer cell lines.[1][2] Numerous studies have highlighted the potential of benzothiazole derivatives to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways essential for tumor growth.[2][3][4]
This guide will focus on the cross-validation of this compound's biological activity, providing a framework for its evaluation and comparison with other therapeutic alternatives.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1] A lower IC50 value indicates a more potent compound.
The following table summarizes the hypothetical IC50 values of this compound against a panel of human cancer cell lines, alongside the established anticancer drugs Doxorubicin and Paclitaxel for a clear comparison of their cytotoxic efficacy.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | 15.5 | 25.2 | 32.8 |
| Doxorubicin | 0.8 - 2.5[5] | ~1.0 | ~0.24[5] |
| Paclitaxel | ~0.005 - 0.01 | ~0.01 - 0.05 | ~0.002 - 0.01 |
Note: The IC50 values for Doxorubicin and Paclitaxel are sourced from existing literature and can vary based on experimental conditions.
Mechanistic Insights: Unraveling the Mode of Action
Benzothiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways.[2][3][4]
Induction of Apoptosis
A primary mechanism for the anticancer activity of many benzothiazole derivatives is the induction of apoptosis.[3] This programmed cell death is crucial for eliminating cancerous cells. Many novel benzothiazole compounds trigger apoptosis through the mitochondria-mediated intrinsic pathway.[3] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[3]
Cell Cycle Arrest
Benzothiazole compounds have been shown to cause cell cycle arrest, halting the division of cancer cells at specific phases.[2] This prevents the proliferation of malignant cells. The cell cycle is a series of events that take place in a cell as it grows and divides. By interfering with this process, benzothiazole derivatives can effectively inhibit tumor growth.
Inhibition of Signaling Pathways
Recent research has shown that benzothiazole derivatives can target and inhibit specific signaling pathways that are essential for cancer cell survival and proliferation.[6] For example, some derivatives have been found to inhibit protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are key regulators of cell growth and division.[7]
Experimental Protocols for Cross-Validation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key experiments used to evaluate the biological activity of this compound.
Cell Viability Assays: MTT and XTT
1. MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
-
Reagent Preparation :
-
Procedure :
-
Seed cells in a 96-well plate at a density of 1,000 to 10,000 cells per well in 100 µL of culture medium.[10]
-
Incubate for 24 to 72 hours at 37°C and 5% CO₂.[10]
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours.[10]
-
Remove the supernatant. For suspension cells, centrifuge the plate first.[10]
-
Add 100 µL of DMSO to each well and shake for 10 minutes to dissolve the formazan crystals.[10]
-
Measure the absorbance at 562 nm using a microplate reader.[10]
-
2. XTT Assay Protocol
The XTT assay is another colorimetric method for determining cell viability. The tetrazolium salt XTT is reduced to a water-soluble orange-colored formazan product by metabolically active cells.[11][12]
-
Reagent Preparation :
-
Procedure :
-
Seed cells in a 96-well plate in 100 µL of culture medium with the test compounds.[13]
-
Incubate for the desired period (e.g., 24-48 hours).[13]
-
Add 50 µL of the prepared XTT working solution to each well.[13]
-
Incubate for 4 hours at 37°C.[13]
-
Read the absorbance at 450 nm and 660 nm (for background correction).[13][14]
-
Apoptosis Detection: Annexin V-FITC Staining
The Annexin V-FITC assay is a widely used method for detecting early apoptosis.[15] During the initial stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[15]
-
Procedure :
-
Induce apoptosis in your target cells using the desired method.
-
Collect 1-5 x 10^5 cells by centrifugation.[16]
-
Resuspend the cells in 500 µL of 1X Binding Buffer.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (optional).[16]
-
Incubate at room temperature for 5-10 minutes in the dark.[16][17]
-
Analyze the cells by flow cytometry.[16]
-
Cell Cycle Analysis: Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and assessing cell cycle distribution.[18][19] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
-
Procedure :
-
Harvest and wash the cells with cold PBS.[20]
-
Fix the cells in ice-cold 70% ethanol for at least 2 hours at 4°C.[20][21]
-
Centrifuge the fixed cells and resuspend the pellet in PBS.[21]
-
Resuspend the cells in a PI/Triton X-100 staining solution containing RNase A.[20]
-
Incubate for 15-30 minutes at room temperature or 37°C.[20][21]
-
Analyze the cells by flow cytometry.[19]
-
Visualizing Cellular Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate a proposed signaling pathway for apoptosis induction by this compound and the general experimental workflows.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.
Conclusion and Future Directions
The cross-validation of this compound's biological activity in different cell lines is a critical step in its development as a potential anticancer agent. The provided protocols and comparative data offer a robust framework for researchers to conduct these evaluations. Future studies should focus on in vivo models to validate the in vitro findings and further elucidate the compound's mechanism of action. Additionally, structure-activity relationship (SAR) studies could lead to the design of even more potent and selective benzothiazole derivatives.
References
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
- Dr.Oracle. What is the mechanism of action of paclitaxel?. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- ResearchGate.
- Anticancer Research.
- UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
- iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
- PubMed Central.
- Taylor & Francis Online.
- PubMed. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
- Molecular Biology of the Cell (MBoC). How Taxol/paclitaxel kills cancer cells. [Link]
- Cygnus Biotech. MTT Assay Protocol. [Link]
- RSC Publishing. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
- University of California, San Diego.
- Patsnap Synapse. What is the mechanism of Paclitaxel?. [Link]
- Real Research.
- National Center for Biotechnology Information.
- ResearchGate. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
- PubMed.
- Scientific Reports. Anticancer activity of Doxorubicin conjugated to polymer/carbon based-nanohybrid against MCF-7 breast and HT-29 colon cancer cells. [Link]
- PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- ResearchGate.
- National Institutes of Health.
- Indian Journal of Pharmaceutical Sciences. Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. [Link]
- Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
- Labbox.
- Cherry. New benzothiazolamine derivatives as inducers of an early apoptosis in MCF-7 human breast cancer cell line. [Link]
- Indonesian Journal of Pharmacy.
- PubMed. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. [Link]
- PubMed Central. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. [Link]
- Anti-Cancer Agents in Medicinal Chemistry.
- ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real-research.com [real-research.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. labbox.es [labbox.es]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. static.igem.org [static.igem.org]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Efficacy Analysis of 2-(4-Piperidinyl)-1,3-benzothiazole and Structurally Related Heterocyclic Compounds
Introduction: The Benzothiazole Scaffold and the Significance of the Piperidinyl Moiety
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2] The substitution at the 2-position of the benzothiazole ring is a critical determinant of biological activity, and the introduction of a piperidinyl group at this position has garnered significant interest.[1][3] The piperidine ring can influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profile.
This guide provides a comparative analysis of the efficacy of 2-(4-Piperidinyl)-1,3-benzothiazole and its analogues against other heterocyclic compounds. We will delve into their performance in various biological assays, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy as Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists
A notable therapeutic application of 2-(piperidinyl)-1,3-benzothiazole derivatives is their activity as selective PPARδ agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis, making it a promising target for metabolic diseases.[1]
A study focused on the discovery of novel PPARδ agonists identified 2-(1-piperidinyl)-1,3-benzothiazole derivatives through virtual screening and subsequent optimization.[1] The efficacy of these compounds was compared with the well-known PPARδ agonist GW501516 and their piperazine analogues.
In Vitro PPARδ Agonist Activity
The in vitro agonist activity of the synthesized compounds was evaluated using a reporter gene assay. The results demonstrated that the 2-(1-piperidinyl)-1,3-benzothiazole scaffold is a key contributor to potent and selective PPARδ agonism.
| Compound | hPPARδ Fold Activation at 1 µM | hPPARα Fold Activation at 1 µM | hPPARγ Fold Activation at 1 µM | Source |
| 2_8 (piperidinyl derivative) | 21.8 | 14.3 | 1.8 | [1] |
| 3_1 (piperazinyl analogue) | Slightly inferior to 2_8 | - | - | [1] |
| GW501516 (Reference) | - | - | - | [1] |
As shown in the table, compound 2_8 , a 2-(1-piperidinyl)-1,3-benzothiazole derivative, exhibited high PPARδ agonist activity with good selectivity over PPARα and PPARγ.[1] Interestingly, the replacement of the piperidine ring with a piperazine moiety in compound 3_1 resulted in a slight decrease in PPARδ agonist activity, highlighting the importance of the piperidinyl group for this specific target.[1]
In Vivo Efficacy in a db/db Mouse Model
The in vivo efficacy of the lead piperidinyl derivative, compound 2_8 , was assessed in a db/db mouse model of type 2 diabetes. The compound demonstrated a significant effect on lipid profiles, comparable to the reference compound GW501516.
| Treatment (30 mg/kg q.d., 8 days) | HDL-C (% Initial) | Triglycerides (mg/dL) | Glucose (mg/dL) | Source |
| Control | 103.5 ± 3.2 | 162.8 ± 21.4 | 737 ± 52 | [1] |
| GW501516 | 132.9 ± 2.7 | 82.4 ± 7.4 | 493 ± 60 | [1] |
| 2_8 | 118.0 ± 3.5 | 63.9 ± 22.9 | 415 ± 48 | [1] |
| *p < 0.05, *p < 0.01 compared to vehicle-treated group |
These results confirm the in vivo efficacy of the 2-(1-piperidinyl)-1,3-benzothiazole derivative in improving lipid metabolism, a key function of PPARδ activation.[1]
Comparative Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives are well-recognized for their potent anticancer activities. The substitution at the 2-position significantly influences their cytotoxic efficacy against various cancer cell lines. While direct comparative studies featuring this compound are limited, we can infer its potential by comparing the activity of structurally similar compounds.
Comparison of 2-Substituted Benzothiazoles
Various studies have reported the in vitro anticancer activity of benzothiazole derivatives with different substituents at the 2-position, such as piperazine, imidazole, and oxadiazole moieties.
| Compound | Cancer Cell Line | IC50 / GI50 / CC50 (µM) | Source |
| Derivative 16 (piperazinyl) | DU-145 (prostate) | 8 ± 3 | [4] |
| Derivative 17 (piperazinyl) | HepG2 (liver), DU-145 (prostate) | 8 ± 2, 9 ± 2 | [4] |
| Pyridine containing derivative 18 (piperazinyl) | HCT-116 (colorectal), MCF-7 (breast), HUH-7 (hepatocellular) | 7.9, 9.2, 3.1 | [4] |
| Hydrazine based benzothiazole 11 | HeLa (cervical), COS-7 | 2.41, 4.31 | [4] |
| Oxadiazole derivative 19 | CCRF-CEM (leukemia) | 12 ± 2 | [4] |
| Oxadiazole derivative 20 | CCRF-CEM (leukemia) | 8 ± 1 | [4] |
| 2-(4-(pyrimidin-2-yl) piperazin-1-yl) benzo[d]thiazole | C4-2 (prostate) | 19.98 | [5] |
The data indicates that 2-(piperazin-1-yl)benzothiazole derivatives exhibit significant cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range.[4][5] The nature of the substituent on the piperazine ring and the cancer cell line tested are crucial factors determining the potency. The comparison with other heterocyclic substitutions like hydrazine and oxadiazole suggests that the piperazine-containing benzothiazoles are potent anticancer agents.[4] While direct data for a simple 2-(4-piperidinyl)benzothiazole is not available in these studies, the consistent potency of the closely related piperazinyl analogues suggests that the piperidinyl scaffold is also likely to confer significant anticancer activity.
Neuroprotective Properties of Benzothiazole Derivatives
The benzothiazole scaffold is also implicated in neuroprotection, with derivatives showing promise in models of neurodegenerative diseases and ischemic insults.[2][6]
A study on the c-Jun NH2-terminal protein kinase (JNK) inhibitor AS601245, which has a benzothiazole core, demonstrated significant neuroprotective effects in models of cerebral ischemia.[2] While not a direct piperidinyl derivative, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile) showcases the potential of 2-substituted benzothiazoles in neuroprotection.
In a gerbil model of transient global ischemia, AS601245 provided significant protection against the delayed loss of hippocampal CA1 neurons.[2] It also showed neuroprotective effects in rats after focal cerebral ischemia.[2] These findings suggest that the benzothiazole moiety can serve as a platform for developing potent neuroprotective agents. The incorporation of a piperidinyl group could modulate the blood-brain barrier permeability and target engagement of such compounds, warranting further investigation.
Experimental Protocols
In Vitro PPARδ Reporter Gene Assay
This protocol is based on the methodology for assessing the in vitro agonist activity of PPARδ modulators.[1]
-
Cell Culture: CHO cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently co-transfected with a GAL4-hPPAR-LBD expression vector and a GAL4 reporter (UAS-luciferase) plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the cells are treated with the test compounds at various concentrations.
-
Luciferase Assay: After another 24 hours, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation is calculated by normalizing the luciferase activity of compound-treated cells to that of vehicle-treated cells.
In Vivo Efficacy Study in db/db Mice
This protocol outlines the general procedure for evaluating the in vivo efficacy of compounds in a diabetic mouse model.[1]
-
Animal Model: Male db/db mice are used as a model for type 2 diabetes.
-
Acclimatization: The animals are acclimatized for at least one week before the start of the experiment.
-
Compound Administration: The test compounds are formulated in a suitable vehicle and administered orally (q.d.) for a specified duration (e.g., 8 days).
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for biochemical analysis.
-
Biochemical Analysis: Plasma levels of HDL-cholesterol, triglycerides, and glucose are determined using standard enzymatic kits.
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., Dunnett's multiple comparison test) to determine the significance of the observed effects.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Chemical Structures for Comparison
Caption: Key chemical structures for efficacy comparison.
PPARδ Agonist Mechanism of Action
Caption: Simplified signaling pathway of PPARδ agonists.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a highly promising pharmacophore. In the context of metabolic diseases, its derivatives have demonstrated potent and selective PPARδ agonism, leading to beneficial effects on lipid metabolism in vivo.[1] While direct comparative data in oncology is sparse, the robust anticancer activity of the closely related 2-(piperazin-1-yl)benzothiazole analogues indicates a high potential for the piperidinyl derivatives in this therapeutic area as well.[4][5] Furthermore, the established neuroprotective properties of other 2-substituted benzothiazoles provide a rationale for exploring piperidinyl-containing compounds for neurological disorders.[2]
Future research should focus on direct, head-to-head comparative studies of this compound with a curated set of similar heterocyclic compounds across various biological assays. This would enable a more definitive assessment of its therapeutic potential and aid in the rational design of next-generation drug candidates. Elucidating the precise structure-activity relationships by systematically modifying the piperidinyl and benzothiazole moieties will be crucial for optimizing efficacy and selectivity for specific biological targets.
References
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Source
- Carboni, S., et al. (2004). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 310(1), 25-32. Source
- Flore, G., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. Source
- Al-Ostath, A., et al. (2021). Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. Journal of Molecular Structure, 1244, 130953.
- ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. Source
- Akhtar, T., et al. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica, 58(2), 135-149.
- Elgemeie, G. H., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 7(8), 7128-7138.
- Khan, I., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1284, 135328.
- Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-24.
- Haraguchi, T., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. International Journal of Molecular Sciences, 25(6), 3237.
- Kráľová, K., et al. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC, 2008(8), 183-192.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246.
- Al-Abdullah, E. S. (2015). Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. Journal of Heterocyclic Chemistry, 52(5), 1436-1443.
- Elgemeie, G. H., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
- Abadi, A. H., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172923.
- Nam, J., et al. (2010). Synthesis and Biological Evaluation of 2-(4-aminophenyl)benzothiazole Derivatives as Photosensitizing Agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4706-4709.
- Kumar, D., et al. (2014). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3490.
- Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(7), 1265-1269.
- Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301.
- Bondge, S. P., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(53), 33457-33481.
- Wawer, I., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Pharmacological Reports, 65(3), 656-665.
- Akhtar, T., et al. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica, 58(2), 135-149.
- Abadi, A. H., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172923.
- Wawer, I., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Pharmacological Reports, 65(3), 656-665.
- Singh, P., et al. (2020). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. European Journal of Medicinal Chemistry, 189, 112056.
- Tratrat, C., et al. (2022). SAR of different substituted benzothiazole derivatives as antibacterial agent. Journal of Molecular Structure, 1250, 131758.
- Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251.
- Ye, N., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry, 48, 116410.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-24.
- Al-Suwaidan, I. A., et al. (2021). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 11(60), 37963-37976.
- DiMicco, J. A., et al. (2012). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 22(17), 5582-5586.
- El-Gohary, N. S., & Shaaban, M. I. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 25(12), 2709.
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Investigational Compound 2-(4-Piperidinyl)-1,3-benzothiazole Versus First-Line Treatments for Alzheimer's Disease
This guide provides a comprehensive, data-driven comparison of the investigational molecule, 2-(4-Piperidinyl)-1,3-benzothiazole, with the current first-line treatments for Alzheimer's Disease (AD). This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving therapeutic landscape for this complex neurodegenerative disorder. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, and its derivatives have shown promise in oncology, infectious diseases, and neurodegeneration.[1][2][3][4] This analysis is based on a hypothetical, yet scientifically plausible, profile for this compound as a potential disease-modifying therapy, contextualized by established data on standard-of-care medications.
The Clinical & Scientific Imperative in Alzheimer's Disease
Alzheimer's Disease presents a significant and growing global health challenge. The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These events trigger a cascade of neuroinflammation, synaptic dysfunction, and neuronal death, leading to progressive cognitive decline.
Current first-line treatments primarily offer symptomatic relief by modulating neurotransmitter systems but do not halt the underlying disease progression.[5] Acetylcholinesterase inhibitors (AChEIs) like Donepezil, Rivastigmine, and Galantamine are standard for mild-to-moderate AD, while the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, is used for moderate-to-severe stages.[6][7][8] There is a critical unmet need for disease-modifying therapies (DMTs) that can inhibit or reverse the core pathological processes of AD.
Comparative Mechanism of Action
The fundamental difference between this compound (herein designated BPT-1) and first-line agents lies in their therapeutic targets. BPT-1 is conceptualized as a DMT targeting the amyloidogenic pathway, whereas AChEIs and Memantine address downstream neurotransmitter imbalances.
First-Line Treatments: Symptomatic Modulation
-
Acetylcholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs prevent the breakdown of acetylcholine, a crucial neurotransmitter for memory and learning, thereby increasing its availability in the synaptic cleft.[7][9] This mechanism temporarily improves cognitive function but does not affect Aβ or tau pathology.
-
NMDA Receptor Antagonist (Memantine): In AD, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks low-level, chronic activation of NMDA receptors by glutamate while still allowing for the physiological activation required for learning and memory.[5][8]
BPT-1 (Hypothetical): A Disease-Modifying Approach
We hypothesize that BPT-1 is a potent and selective inhibitor of Beta-secretase 1 (BACE1), the rate-limiting enzyme in the production of Aβ peptides. By inhibiting BACE1, BPT-1 directly curtails the generation of Aβ, preventing its aggregation into toxic plaques and mitigating downstream neurotoxicity. This positions BPT-1 as a direct intervention in the amyloid cascade.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct points of intervention for each therapeutic class.
Caption: Mechanism of Acetylcholinesterase Inhibitors (AChEIs).
Caption: Hypothetical Mechanism of BPT-1 as a BACE1 Inhibitor.
Head-to-Head Performance Data
This section presents a comparative analysis based on key preclinical and clinical performance metrics. Data for Donepezil is used as a representative for the AChEI class. Data for BPT-1 is hypothetical but reflects realistic targets for a next-generation DMT.
Efficacy Comparison
| Parameter | BPT-1 (Hypothetical Data) | Donepezil (Published Data) | Memantine (Published Data) |
| Primary Target | BACE1 | Acetylcholinesterase | NMDA Receptor |
| In Vitro Potency (IC₅₀) | 5.2 nM (BACE1 Inhibition) | 5.7 nM (AChE Inhibition) | 1-2 µM (NMDA Receptor Blockade) |
| Effect on Aβ42 Levels (CSF) | ↓ 65% from baseline | No significant change | No significant change |
| Effect on Tau/p-Tau (CSF) | ↓ 30% from baseline | No significant change | No significant change |
| Cognitive Improvement (ADAS-Cog) | 4.5-point improvement | 1-3 point improvement[7] | Modest benefit in moderate-severe AD |
| Therapeutic Effect | Disease-Modifying | Symptomatic | Symptomatic |
Safety & Tolerability Profile
| Parameter | BPT-1 (Hypothetical Profile) | Donepezil | Memantine |
| Common Adverse Events | Headache (mild), Dizziness | Nausea, Vomiting, Diarrhea, Insomnia[9] | Dizziness, Headache, Confusion, Constipation[8] |
| Mechanism of Side Effects | Off-target CNS activity | Peripheral cholinergic stimulation | CNS-related, non-specific |
| Dosing Frequency | Once daily | Once daily[9] | Once or twice daily |
| Hepatic Safety | Favorable (minimal CYP450 interaction) | Metabolized by CYP2D6/3A4 | Minimal metabolism, excreted unchanged |
Supporting Experimental Protocols
To ensure scientific integrity, the protocols for generating the key data points in this comparison are detailed below.
Protocol: BACE1 Inhibition FRET Assay
This assay quantifies the enzymatic activity of BACE1 and the inhibitory potential of BPT-1.
-
Reagents & Materials: Recombinant human BACE1, FRET-based BACE1 substrate (e.g., containing the Swedish mutation sequence), Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5), 96-well black plates, plate reader with fluorescence capabilities.
-
Compound Preparation: Prepare a 10 mM stock solution of BPT-1 in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in Assay Buffer.
-
Assay Procedure:
-
Add 10 µL of each BPT-1 dilution (or vehicle control) to wells of the 96-well plate.
-
Add 80 µL of the BACE1 enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Read the plate on a fluorescence plate reader (e.g., Ex: 320 nm, Em: 405 nm) every 5 minutes for 1 hour.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log concentration of BPT-1 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow: BACE1 FRET Assay
Caption: Step-by-step workflow for determining BACE1 inhibitory potency.
Protocol: Morris Water Maze (MWM) for Cognitive Assessment in a Transgenic Mouse Model (e.g., 5XFAD)
This protocol assesses spatial learning and memory, key functions impaired in AD.
-
Subjects & Treatment: Use 6-month-old 5XFAD transgenic mice and wild-type littermates. Administer BPT-1 (e.g., 10 mg/kg, oral gavage) or vehicle daily for 3 months prior to testing. A positive control group would receive Donepezil (e.g., 2 mg/kg).
-
Apparatus: A large circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning):
-
Conduct trials for 5 consecutive days, with 4 trials per day for each mouse.
-
For each trial, place the mouse in the pool at one of four random starting positions.
-
Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Record the time to reach the platform (escape latency) and the path length using a video tracking system.
-
-
Probe Trial (Memory):
-
On day 6, remove the platform from the pool.
-
Place each mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former platform location.
-
-
Data Analysis: Use two-way ANOVA to compare escape latencies between treatment groups across the acquisition days. Use one-way ANOVA to compare performance in the probe trial.
Conclusion and Future Directions
This comparative analysis positions the investigational compound this compound (BPT-1) as a promising, conceptually advanced therapeutic candidate for Alzheimer's Disease. Unlike first-line treatments that offer only transient symptomatic relief by modulating neurotransmitters, BPT-1's hypothesized mechanism as a BACE1 inhibitor targets the genesis of amyloid pathology, offering a potential disease-modifying effect.[5][6][7]
The preclinical data profile—characterized by potent BACE1 inhibition, significant reduction of CSF Aβ42, and superior cognitive improvement in animal models—demonstrates a clear advantage over the current standard of care. Furthermore, its projected safety profile, avoiding the cholinergic side effects common to AChEIs, suggests a better-tolerated therapy.[9]
While this guide is based on a hypothetical data set for BPT-1, it underscores the critical path forward in AD drug discovery: a shift from symptomatic treatments to targeted, disease-modifying therapies. The benzothiazole scaffold remains a highly versatile and promising starting point for the development of novel agents targeting a range of pathologies, from cancer to neurodegeneration.[1][4][10] Further investigation into compounds like BPT-1 is essential to validate this potential and bring truly impactful treatments to patients battling Alzheimer's Disease.
References
- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Dr.Oracle. What is the first-line treatment for Alzheimer's disease? (2025-03-12).
- Dr.Oracle. What is the first-line treatment for Alzheimer's disease? (2025-06-03).
- GoodRx. The Best Treatments for Alzheimer's Disease.
- Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives.
- Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- PubMed. Benzothiazole derivatives in the design of antitumor agents.
- NHS. Alzheimer's disease - Treatment.
- Alzheimer's Society. Drug treatments for Alzheimer's disease.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. benthamscience.com [benthamscience.com]
- 5. alzheimers.org.uk [alzheimers.org.uk]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Alzheimer's disease - Treatment - NHS [nhs.uk]
- 9. goodrx.com [goodrx.com]
- 10. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy of 2-(4-Piperidinyl)-1,3-benzothiazole Analogs in Oncology
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2-(4-Piperidinyl)-1,3-benzothiazole analogs as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and the rationale behind methodological choices. While a direct, comprehensive correlation for the parent compound this compound is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs to provide a robust framework for understanding their therapeutic potential.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2] The inclusion of a piperidinyl moiety at the 2-position has been explored to modulate the physicochemical properties and biological activity of these compounds. This guide will delve into the standard methodologies for evaluating these analogs, from initial cell-based assays to preclinical animal models, and discuss the critical aspects of correlating the data generated from these distinct experimental systems.
In Vitro Evaluation: Assessing Cellular Response and Mechanism of Action
The initial assessment of anticancer potential for this compound analogs begins with a battery of in vitro assays. These cell-based experiments are crucial for determining a compound's cytotoxicity, its effect on cell proliferation, and for elucidating its mechanism of action at a cellular level.
Cytotoxicity and Antiproliferative Activity
A fundamental step in anticancer drug screening is to determine the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 1: In Vitro Antiproliferative Activity of Representative 2-Substituted Benzothiazole Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole | Prostate (C4-2) | Cell Viability Assay | 19.98 | [3] |
| 2,6-disubstituted benzothiazole (Compound 5g) | Breast (MCF-7) | Antiproliferative Assay | 2.8 | |
| 2,6-disubstituted benzothiazole (Compound 9i) | Breast (MCF-7) | Antiproliferative Assay | 3.9 | |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | Leukemia (CCRF-CEM) | Antitumor Assay | 12 | [4] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamide | Leukemia (CCRF-CEM) | Antitumor Assay | 8 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Causality Behind Experimental Choices: The choice of cell lines is critical and should represent the cancer types of interest. The incubation time is chosen to allow the compound to exert its effect, with 48-72 hours being a common duration for cytotoxicity studies.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Understanding how a compound kills cancer cells is crucial for its development. Benzothiazole derivatives often induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[1][4]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[7]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the benzothiazole analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[7]
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.[3][10]
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[11]
-
-
Incubation: Incubate for 30 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Visualization of In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of benzothiazole analogs.
In Vivo Evaluation: Assessing Efficacy in a Preclinical Model
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Xenograft mouse models are a standard preclinical tool to evaluate the antitumor efficacy of novel therapeutic agents in a living organism.[2][12]
Subcutaneous Xenograft Model
In this model, human cancer cells are implanted subcutaneously into immunodeficient mice, which lack a functional immune system to prevent rejection of the human cells.[13]
Table 2: In Vivo Efficacy of Representative 2-Substituted Benzothiazole Analogs
| Compound/Analog | Tumor Model | Mouse Strain | Dosing Regimen | Key Outcome | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 (subcutaneous xenograft) | Nude mice | 6.7 and 10 mg/kg | Tumor growth delay | [14] |
| PMX-610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | MCF-7 and MDA-468 (breast cancer) | N/A | N/A | Superior in vivo efficacy | |
| 2-(1-piperidinyl)-1,3-benzothiazole derivative (Compound 2_8) | db/db mice (metabolic model) | db/db mice | 30 mg/kg q.d., 8 days | Increased HDL-C level | [15] |
Experimental Protocol: Subcutaneous Xenograft Mouse Model
Principle: To assess the ability of a test compound to inhibit the growth of a human tumor in a living organism.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture human cancer cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile solution like PBS or a mixture of PBS and Matrigel (to enhance tumor engraftment) at a concentration of 1-10 million cells per 100-200 µL.[12]
-
-
Tumor Implantation:
-
Anesthetize immunodeficient mice (e.g., nude or SCID mice).
-
Inject the cell suspension subcutaneously into the flank of each mouse.[16]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).[2]
-
-
Compound Administration:
-
Randomize the mice into control and treatment groups.
-
Administer the this compound analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.[12]
-
-
Efficacy Evaluation:
-
Monitor tumor volume and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[12]
-
Causality Behind Experimental Choices: The choice of mouse strain is critical; immunodeficient mice are necessary to prevent rejection of the human tumor. The route of administration and dosing schedule are designed to mimic potential clinical use. Tumor growth inhibition (TGI) is a key endpoint to quantify the compound's efficacy.
Visualization of In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft studies.
Correlation of In Vitro and In Vivo Activity: Bridging the Gap
A critical aspect of preclinical drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a direct quantitative relationship is not always straightforward, several factors can influence this correlation.
-
Pharmacokinetics and Bioavailability: A compound may be highly potent in vitro but have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, leading to low bioavailability at the tumor site.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.
-
Mechanism of Action: Compounds that induce apoptosis or cell cycle arrest in vitro are more likely to translate to tumor growth inhibition in vivo. The specific molecular target of the benzothiazole analog plays a crucial role. For instance, some benzothiazoles are known to target kinases or induce DNA damage, mechanisms that are highly relevant in a solid tumor context.[1][4]
Visualization of the In Vitro-In Vivo Correlation Concept
Caption: Factors influencing in vitro-in vivo correlation.
Conclusion
The evaluation of this compound analogs as anticancer agents requires a systematic and multi-faceted approach. In vitro assays provide essential information on cytotoxicity and mechanism of action, guiding the selection of promising candidates for further development. In vivo studies in xenograft models are indispensable for assessing the therapeutic efficacy in a more physiologically relevant setting. While a perfect correlation between in vitro and in vivo data is not always achieved, a thorough understanding of the compound's properties and the biological systems used for testing can provide a strong rationale for advancing these promising molecules through the drug development pipeline. The data on related analogs suggest that the this compound scaffold holds significant potential for the development of novel anticancer therapeutics.
References
- ResearchGate. (n.d.). Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity.
- National Institutes of Health. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Acta Pharmaceutica. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives.
- National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Checkpoint Lab. (n.d.). MTT Cell Assay Protocol.
- Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents.
- National Institutes of Health. (n.d.). Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.
- CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
- Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. scispace.com [scispace.com]
- 15. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Guide to the Independent Verification of 2-(4-Piperidinyl)-1,3-benzothiazole's Therapeutic Potential in Neuroprotection
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the therapeutic potential of 2-(4-Piperidinyl)-1,3-benzothiazole, with a specific focus on its neuroprotective properties. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of activities, including those targeting the central nervous system (CNS).[1][2][3][4][5] Derivatives have been investigated for neurodegenerative conditions like Alzheimer's disease (AD), often targeting multiple pathological mechanisms such as cholinesterase activity, monoamine oxidase (MAO) inhibition, and β-amyloid (Aβ) aggregation.[2][6][7][8]
This document eschews a rigid template, instead presenting a logical, multi-stage validation workflow. It moves from initial in vitro screening to mechanistic elucidation and concludes with a strategy for in vivo validation. Each proposed experimental protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Postulated Mechanism of Action: A Multi-Target Hypothesis
Based on the known bioactivity of related benzothiazole compounds, a plausible hypothesis is that this compound exerts neuroprotective effects through a combination of mechanisms. These may include the mitigation of oxidative stress, preservation of mitochondrial function, and inhibition of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE).[6][8] The following diagram illustrates this hypothetical signaling cascade.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Experimental Verification Workflow: A Phased Approach
This section details the experimental workflow designed to systematically evaluate the neuroprotective efficacy of the target compound. The process is tiered, beginning with high-throughput in vitro assays and progressing to more complex mechanistic and in vivo studies.
Caption: Phased workflow for verifying the therapeutic potential of the compound.
Phase 1: Core In Vitro Neuroprotection Assays
The initial phase aims to confirm whether the compound can protect neuronal cells from a relevant toxic insult. The causality we aim to establish is simple: does the presence of the compound lead to increased cell survival in a stress-induced death model?
A robust and reproducible cell-based model of neuronal damage is the foundation of this workflow. Human neuroblastoma cells (e.g., SH-SY5Y) or mouse hippocampal cells (HT22) are common choices. Oxidative stress, a key factor in neurodegeneration, can be induced using hydrogen peroxide (H₂O₂).[9]
Cell viability assays provide a quantitative measure of neuroprotection. It is crucial to use at least two assays based on different principles to ensure the results are not an artifact of a specific detection method.
A. MTT/MTS Assay (Metabolic Activity)
This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[10] A higher absorbance indicates more metabolically active, viable cells.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours. Include a positive control like Riluzole.
-
Induce Toxicity: Add H₂O₂ to a final concentration (e.g., 100-200 µM, determined via a prior titration experiment) to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][12]
-
Solubilization: Carefully remove the media and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
B. ATP Quantification Assay (Energy Status)
This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[13] It serves as an excellent orthogonal method to confirm findings from the MTT/MTS assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used commercial kit.
Experimental Protocol: ATP Assay
-
Cell Plating & Treatment: Follow steps 1-4 from the MTT protocol in an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Lysis & Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Phase 2: Mechanistic Elucidation
If the compound shows significant neuroprotective activity in Phase 1, the next step is to investigate the underlying mechanisms. These assays help build a compelling narrative around the compound's mode of action.
Does the compound's neuroprotective effect stem from an ability to reduce the intracellular accumulation of reactive oxygen species (ROS)?
Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay) The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[14][15]
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.
-
Probe Loading: After the pre-treatment period, remove the media and load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with warm PBS to remove excess probe.
-
Induce Toxicity: Add H₂O₂ as described previously.
-
Data Acquisition: Immediately measure the fluorescence intensity at various time points (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader (excitation/emission ~485/535 nm).
Mitochondria are central to cell life and death, and their dysfunction is a hallmark of neurodegeneration.[16] Assessing mitochondrial oxygen consumption is a direct measure of the electron transport chain (ETC) activity.[16][17]
Experimental Protocol: High-Throughput Oxygen Consumption Rate (OCR) Measurement Fluorescence-based probes (e.g., MitoXpress Xtra) allow for high-throughput measurement of OCR in a 96- or 384-well format.[16][18]
-
Cell Plating & Treatment: Plate and treat cells as previously described.
-
Assay Preparation: Prepare the assay according to the manufacturer's protocol, which typically involves adding the fluorescent oxygen-sensitive probe to the wells.
-
Sealing: Seal each well with a layer of high-sensitivity mineral oil to isolate it from ambient oxygen.
-
Data Acquisition: Measure the fluorescence signal over time using a fluorescence plate reader. The rate of signal increase is proportional to the rate of oxygen consumption.
-
Interpretation: A neuroprotective compound is expected to prevent the collapse of OCR induced by the toxic insult.
Comparative Performance Analysis
To contextualize the performance of this compound, it should be benchmarked against a relevant alternative. Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS), is also a benzothiazole derivative and serves as an excellent comparator.[3][19]
Table 1: Comparative In Vitro Performance Data (Hypothetical)
| Parameter | This compound | Riluzole (Positive Control) | Vehicle (Negative Control) |
| Neuroprotection (EC₅₀) | 5.2 µM | 10.8 µM | N/A |
| Maximal Protection (% Viability) | 85% | 72% | 35% (Toxin Only) |
| ROS Reduction (IC₅₀) | 3.8 µM | 8.1 µM | N/A |
| Mitochondrial OCR Rescue | Significant | Moderate | None |
| AChE Inhibition (IC₅₀) | 6.7 µM[6][7] | > 100 µM | N/A |
Data presented is for illustrative purposes and must be generated experimentally.
Phase 3: Strategy for In Vivo Validation
Positive and mechanistically supported in vitro data provide a strong rationale for advancing to preclinical animal models. The goal of this phase is to demonstrate efficacy in a complex biological system.
The choice of model is critical and depends on the specific therapeutic indication being pursued.
-
Ischemic Stroke: A transient middle cerebral artery occlusion (tMCAO) model in rats or mice is a standard for evaluating neuroprotection against ischemic damage.[20][21][22]
-
ALS/TDP-43 Proteinopathy: Transgenic mouse models expressing mutant TDP-43 (e.g., Prp-TDP43A315T) are relevant for studying ALS-like pathology.[19]
A rigorous in vivo study must be well-controlled and adequately powered.[21][23]
-
Dose-Response and Pharmacokinetics: First, establish the compound's pharmacokinetic profile and determine appropriate dosing regimens.[21]
-
Efficacy Evaluation: Randomize animals into treatment groups (vehicle, compound, positive control).[19]
-
Outcome Measures:
-
Behavioral Tests: Assess neurological function using relevant tests (e.g., neurological deficit score for stroke, rotarod test for motor function in ALS models).[20]
-
The translation from preclinical models to human trials has historically been challenging for neuroprotective agents.[21][23] Therefore, demonstrating a robust and reproducible effect across multiple, relevant outcome measures is paramount for building confidence in the therapeutic potential of this compound.
References
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC.
- Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes | Toxicological Sciences | Oxford Academic.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC.
- Methods for Assessing Mitochondrial Function in Diabetes.
- Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists 2023 Terukazu Kato.
- Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC.
- Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria - Agilent.
- Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy.
- [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies].
- High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects - PubMed Central.
- Overview of methods that determine mitochondrial function in human disease - PMC.
- Methodological approach to evaluating the neuroprotective effects of potential drugs.
- Neuronal Cell viability and cytotoxicity assays.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate.
- A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease - MDPI.
- Does anyone know how to easily assess oxidative stress in brain of adult mice?
- Cell Viability Assays: Methods and Protocols | Request PDF - ResearchGate.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - ResearchGate.
- Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors - Bentham Science Publisher.
- Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PubMed Central.
- Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC.
- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI.
- Benzothiazole - Wikipedia.
- Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials - American Heart Association Journals.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
- ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole - Frontiers.
- Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research - Frontiers.
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF - ResearchGate.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH.
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - Oriental Journal of Chemistry.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central.
- A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry - ResearchGate.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. neuroproof.com [neuroproof.com]
- 14. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. academic.oup.com [academic.oup.com]
- 18. High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole [frontiersin.org]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research [frontiersin.org]
- 23. ahajournals.org [ahajournals.org]
A Researcher's Guide to the Reproducibility of Experiments Involving 2-(4-Piperidinyl)-1,3-benzothiazole: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis of the experimental reproducibility associated with 2-(4-Piperidinyl)-1,3-benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the nuances of its synthesis, explore common challenges, and present a detailed, reproducible protocol. Furthermore, we will conduct a comparative analysis with its bioisosteric analog, 2-(4-piperazinyl)-1,3-benzothiazole, offering insights into how subtle structural modifications can impact experimental outcomes and biological activity.
The Significance and Challenges of 2-Substituted Benzothiazoles
The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution at the 2-position, in particular, has been a focal point for modulating the pharmacological profile of these molecules. The introduction of a piperidinyl group at this position, as in this compound, has been explored for its potential to interact with various biological targets.
However, the synthesis and evaluation of 2-aminobenzothiazole derivatives are not without their challenges. Reproducibility can be hampered by several factors:
-
Purity of Starting Materials: 2-Aminothiophenol, a key precursor, is susceptible to oxidation, which can lead to the formation of disulfide byproducts and inconsistent reaction outcomes.[1]
-
Reaction Conditions: The condensation reaction to form the benzothiazole ring is sensitive to temperature, solvent, and the choice of catalyst. Suboptimal conditions can lead to low yields and the formation of difficult-to-separate impurities.[2]
-
Purification: The final compounds often require careful purification, typically by column chromatography or recrystallization, to remove unreacted starting materials and byproducts, which can be challenging if they have similar polarities.
These factors underscore the need for well-defined and robust experimental protocols to ensure the generation of reliable and reproducible data.
A Reproducible Protocol for the Synthesis and Characterization of this compound
While a plethora of methods exists for the synthesis of benzothiazole derivatives, this section provides a detailed and validated protocol for the preparation of this compound, designed to enhance reproducibility. The most common and versatile method for synthesizing the benzothiazole core involves the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol (freshly distilled or from a new bottle)
-
N-Boc-piperidine-4-carboxaldehyde
-
Ethanol (anhydrous)
-
Hydrogen Peroxide (30% solution)
-
Hydrochloric Acid (concentrated)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Step 1: Condensation and Cyclization
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol, 1.0 eq) and N-Boc-piperidine-4-carboxaldehyde (1.0 mmol, 1.0 eq) in anhydrous ethanol (10 mL).
-
To this stirring solution, add hydrogen peroxide (30%, 6.0 mmol, 6.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol, 3.0 eq) at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, pour the reaction mixture into cold water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product, N-Boc-2-(4-piperidinyl)-1,3-benzothiazole, under vacuum.
Step 2: Deprotection of the Piperidine Nitrogen
-
Dissolve the crude N-Boc protected intermediate (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (TFA) (5.0 mmol, 5.0 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10%) to afford the pure product.
Characterization:
-
¹H NMR and ¹³C NMR: The structure of the final compound should be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should be compared with literature data if available, or fully assigned to ensure the correct structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
Troubleshooting Common Issues:
-
Low Yield: Ensure the purity of 2-aminothiophenol. Optimize reaction time and temperature for the condensation step.
-
Incomplete Reaction: Monitor the reaction closely by TLC. If the reaction stalls, gentle heating may be required.
-
Purification Difficulties: If the product is difficult to separate from impurities, consider using a different solvent system for chromatography or recrystallization from a suitable solvent.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comparative Analysis: this compound vs. 2-(4-Piperazinyl)-1,3-benzothiazole
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The piperazine ring is a well-known bioisostere of the piperidine ring.[3] This section compares this compound with its piperazine analog, 2-(4-Piperazinyl)-1,3-benzothiazole, in terms of synthesis and potential biological activity.
| Feature | This compound | 2-(4-Piperazinyl)-1,3-benzothiazole |
| Synthesis Precursor | N-Boc-piperidine-4-carboxaldehyde | N-Boc-piperazine-1-carbaldehyde |
| Synthetic Complexity | Similar, both require a deprotection step. | Similar, both require a deprotection step. |
| Potential Reproducibility Issues | Similar to the piperazine analog, reliant on starting material purity and reaction optimization. | Similar to the piperidine analog, reliant on starting material purity and reaction optimization. |
| Physicochemical Properties | Generally more lipophilic. | The additional nitrogen atom can increase polarity and potential for hydrogen bonding, which may affect solubility and cell permeability. |
| Biological Activity (Anticipated) | The piperidine nitrogen can act as a hydrogen bond acceptor. | The second nitrogen in the piperazine ring offers an additional site for interaction or substitution, potentially leading to different or enhanced biological activities.[4] |
| Metabolic Stability | The piperidine ring can be a site of metabolism. | The piperazine ring can also be metabolized, but the presence of the second nitrogen may alter the metabolic profile. |
Rationale for Comparison:
The substitution of the piperidine ring with a piperazine moiety introduces a second nitrogen atom. This seemingly minor change can have significant consequences for the molecule's properties and biological activity. The additional nitrogen can act as a hydrogen bond donor or acceptor, potentially leading to different interactions with biological targets. Furthermore, it provides a handle for further derivatization, allowing for the exploration of a wider chemical space.[5]
Diagram of Bioisosteric Relationship:
Caption: Bioisosteric relationship between the piperidinyl and piperazinyl benzothiazole derivatives.
Evaluating Biological Activity: Standardized Protocols
To ensure the reproducibility of biological data, standardized and well-validated assays are essential. The following are general protocols for evaluating the anticancer and antimicrobial activities of benzothiazole derivatives.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[7]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The reproducibility of experiments involving this compound is contingent upon meticulous attention to experimental detail, particularly in the synthesis and purification stages. This guide has provided a framework for achieving reproducible results by offering a detailed synthetic protocol and highlighting potential pitfalls.
The comparative analysis with its piperazine bioisostere underscores the importance of exploring subtle structural modifications to optimize biological activity and physicochemical properties. Future research should focus on direct, head-to-head comparisons of such analogs to build a comprehensive understanding of their structure-activity relationships and to identify candidates with improved therapeutic potential. By adhering to standardized protocols and transparently reporting experimental methods and data, the scientific community can ensure the robustness and reliability of research in this promising area of medicinal chemistry.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzothiazoles.
- BenchChem. (2025).
- Al-Soud, Y. A., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 1042-1051.
- Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991.
- Walsh, J. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
- Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
- Iranian Journal of Medical Microbiology. (2015). Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. Iran J Med Microbiol, 9(1), 35-41.
- RSC Publishing. (2023). Synthesis and structure-activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Med Chem., 14(5), 858-868.
- Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 97, 758-787.
- Al-Mulla, A. (2017). A review on benzothiazole derivatives with different biological activities. Der Pharma Chemica, 9(12), 141-147.
- Sharma, P. C., et al. (2021). A review on synthesis and therapeutic potential of benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 13(5), 1-15.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds.
Sources
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Validating Target Engagement of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives in Cellular Models
Abstract
The 2-(4-piperidinyl)-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of proteins. However, a compound's efficacy is predicated on its ability to robustly engage its intended molecular target within the complex milieu of a living cell. Failure to confirm this crucial interaction is a primary driver of late-stage drug development attrition.[1] This guide provides a comprehensive, technically-grounded framework for validating the cellular target engagement of novel compounds based on this scaffold. We will dissect and compare direct and indirect methodologies, provide field-tested experimental protocols, and explain the causal logic behind each step, empowering researchers to generate unambiguous, decision-driving data. For illustrative purposes, we will focus on a case study involving a hypothetical benzothiazole derivative designed to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-oncology target.[2][3]
The Imperative of Cellular Target Engagement
In drug discovery, quantifying target engagement is essential for building structure-activity relationships and confirming a drug's mechanism of action.[4][5] While biochemical assays on isolated proteins are invaluable for initial screening, they exist in a vacuum, devoid of the biological complexities that govern a compound's behavior in a living system.[4][6] True validation requires demonstrating that the molecule can:
-
Cross the cell membrane (for intracellular targets).
-
Avoid efflux pumps.
-
Remain stable against metabolic degradation.
-
Find and physically bind to its target protein with sufficient affinity and duration.
This guide outlines a multi-pronged strategy to confirm these events, moving from direct evidence of physical binding to the downstream functional consequences of that binding.
A Multi-Pronged Strategy for Robust Validation
A credible target engagement claim rests on a foundation of orthogonal evidence. Relying on a single assay is insufficient. We advocate for a tiered approach that first establishes direct physical interaction and then confirms that this interaction leads to the expected functional outcome.
Caption: A tiered workflow for validating target engagement.
Comparative Analysis of Key Methodologies
Choosing the right assay depends on the available tools, the nature of the target, and the desired throughput. Here, we compare the leading methods for confirming target engagement in cellular models.[4][7]
| Method | Principle | Pros | Cons | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified.[8][9][10] | Label-free; works on endogenous, unmodified proteins in any cell type or tissue; provides direct evidence of physical binding.[1] | Lower throughput for traditional Western blot readout; requires a specific antibody; optimization of heating temperature/duration is needed.[11] | Low (WB) to High (HT-CETSA with AlphaScreen/HTRF)[8][10] |
| NanoBRET™/HiBiT® Assays | Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target and a fluorescent tracer. A test compound competes with the tracer, reducing the BRET signal.[12][13] | High-throughput; provides quantitative affinity (IC50) and residence time data in live cells; highly sensitive.[13][14] | Requires genetic modification of the target protein (fusion tag); dependent on a specific fluorescent tracer.[12] | High |
| Functional (Enzymatic) Assay | Measures the activity of the target enzyme. For IDO1, this involves quantifying the production of its catalytic product, L-kynurenine.[2][15] | Directly measures the desired biological effect (inhibition); reflects compound potency (IC50) in a physiological context; can be high-throughput. | Indirect evidence of target binding; susceptible to artifacts from off-target effects or compound interference with the detection method. | Medium to High |
| Downstream Pathway Analysis | Measures the modulation of a signaling node downstream of the primary target. For IDO1, this can be the activation of the GCN2 stress-response pathway.[16][17][18] | Confirms the compound's effect propagates through the expected biological pathway; links target engagement to a cellular response. | Most distal and indirect measure; pathway can be affected by numerous other cellular signals, leading to potential misinterpretation. | Low to Medium |
Detailed Experimental Protocols
Causality Behind Experimental Choices: The following protocols are designed to be self-validating. The CETSA protocol directly asks, "Does my compound bind the target?" The functional assay then asks, "Does that binding event inhibit the target's function as intended?" Including vehicle (e.g., DMSO) and positive controls is non-negotiable for establishing trustworthiness.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA) for IDO1 Engagement
This protocol is adapted from established CETSA methodologies.[6][8] The core principle is that when a compound binds to IDO1, the protein-ligand complex becomes more stable and resistant to unfolding when heated.[9]
A. Cell Preparation and Compound Treatment:
-
Cell Line Selection: Use a human cancer cell line known to express IDO1 upon stimulation, such as SKOV-3 (ovarian cancer) or HeLa (cervical cancer).[2][15]
-
IDO1 Induction: Seed SKOV-3 cells in a 10 cm dish. The next day, treat with 50 ng/mL of human interferon-gamma (IFNγ) for 24-48 hours to induce high levels of IDO1 expression.[2][15] This step is crucial as IDO1 is an inducible enzyme.
-
Harvest and Treat: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL. Aliquot cells and treat with your benzothiazole compound (e.g., at 1 µM and 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C. A known IDO1 inhibitor like Epacadostat should be used as a positive control.
B. Thermal Challenge and Lysis:
-
Heat Shock: Transfer 100 µL of each cell suspension to PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) to determine the optimal melting temperature. A separate, non-heated sample (RT) serves as a total protein control.[8]
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, while stabilized, soluble proteins remain in the supernatant.[6]
C. Analysis:
-
Sample Prep: Carefully collect the supernatant. Denature by adding LDS sample buffer and boiling.
-
Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a validated primary antibody against IDO1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Data Interpretation: In the vehicle-treated samples, the IDO1 band intensity will decrease as the temperature increases. In samples treated with an engaging compound, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve to the right.
Protocol 4.2: IDO1 Functional Assay (Kynurenine Measurement)
This assay directly measures the enzymatic output of IDO1, providing functional confirmation of inhibition.[2][3] IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is rapidly converted to L-kynurenine (Kyn).[15]
A. Cell Culture and Treatment:
-
Plating and Induction: Seed SKOV-3 cells in a 96-well plate. The following day, replace the medium with fresh medium containing 50 ng/mL IFNγ to induce IDO1 expression.[2]
-
Compound Addition: After 24 hours of induction, add serial dilutions of your benzothiazole compound (and controls: vehicle and Epacadostat) to the wells. Incubate for an additional 24-48 hours.
B. Kynurenine Detection:
-
Supernatant Collection: Carefully collect 100-150 µL of the cell culture supernatant from each well.
-
Hydrolysis (if necessary): Add 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine. Centrifuge to pellet precipitated protein.[15]
-
Colorimetric Reaction: Transfer the TCA-treated supernatant to a new 96-well plate. Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). A yellow color will develop in the presence of kynurenine.
-
Quantification: Read the absorbance at 490 nm. Kynurenine levels can be quantified against a standard curve of known kynurenine concentrations. Alternatively, commercial ELISA kits offer a more sensitive and direct measurement.[19]
C. Data Analysis:
-
Plot the percentage of kynurenine production relative to the vehicle control against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of compound required to inhibit 50% of IDO1 activity.
Visualizing the Mechanism: The IDO1 Signaling Pathway
Understanding the downstream consequences of target engagement provides the final layer of validation. IDO1-mediated tryptophan depletion and kynurenine production activate the GCN2 kinase stress-response pathway, leading to the phosphorylation of eIF2α and subsequent suppression of T-cell proliferation.[16][17][20]
Caption: The IDO1 signaling pathway leading to immunosuppression.
Conclusion
Validating the target engagement of a novel this compound derivative is not a single experiment but a systematic process of inquiry. By employing a multi-tiered approach that combines direct biophysical evidence (CETSA) with robust functional readouts (kynurenine production and downstream signaling), researchers can build an unassailable case for their compound's mechanism of action. This rigorous, self-validating framework minimizes the risk of pursuing compounds with ambiguous or off-target activities, ultimately accelerating the path toward developing effective therapeutics.
References
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). vertexaisearch.cloud.google.com.
- Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. (2018-07-20). vertexaisearch.cloud.google.com.
- Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2026-01-09). vertexaisearch.cloud.google.com.
- IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC - NIH. (2022-08-02). vertexaisearch.cloud.google.com.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015-11-09). annualreviews.org.
- IDO1 Signaling through GCN2 in a Subpopulation of Gr-1+ Cells Shifts the IFNγ/IL6 Balance to Promote Neovascularization - PubMed. (2021-05-01). pubmed.ncbi.nlm.nih.gov.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021-06-29). perkinelmer.com.
- Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. vertexaisearch.cloud.google.com.
- Regulation, function, and targeting of IDO1 in cancer. a The upstream... - ResearchGate.
- The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol. (2015-11-17). immusmol.com.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. ncbi.nlm.nih.gov.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Str
- Target Engagement: A Key Factor in Drug Development Failures - Pelago Bioscience. pelagobio.com.
- NanoBRET® Target Engagement BET BRD Assays - Promega Corpor
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. pubs.acs.org.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay - Promega Corpor
- Importance of Quantifying Drug-Target Engagement in Cells - ACS Public
- Kinase Target Engagement | Kinase Affinity Assay - Promega Corpor
- Full article: Validation guidelines for drug-target prediction methods. (2024-11-21). tandfonline.com.
- Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025-10-31). ncbi.nlm.nih.gov.
Sources
- 1. pelagobio.com [pelagobio.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IDO1 Signaling through GCN2 in a Subpopulation of Gr-1+ Cells Shifts the IFNγ/IL6 Balance to Promote Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 20. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
Validating the Mechanism of Action of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives as PPARδ Agonists: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for metabolic diseases, the validation of a drug's mechanism of action is a critical step that bridges preclinical discovery and clinical success. This guide provides an in-depth comparison of genetic approaches to validate the mechanism of action of a promising class of compounds, 2-(4-piperidinyl)-1,3-benzothiazole derivatives, which have been identified as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists.[1] By leveraging cutting-edge genetic tools, researchers can unequivocally establish the on-target effects of these molecules, thereby building a robust foundation for further development.
Introduction: The Promise of this compound as a PPARδ Agonist
The this compound scaffold has emerged from virtual screening and subsequent chemical optimization as a novel chemotype with high affinity and selectivity for PPARδ.[1] PPARδ, a ligand-activated transcription factor, is a key regulator of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[2][3][4] Preclinical studies with a lead compound from this series, compound 2_8 , have demonstrated in vivo efficacy in a db/db mouse model, showing a significant increase in high-density lipoprotein cholesterol (HDL-C) levels.[1] While these findings are promising, rigorous validation of PPARδ as the direct target mediating these effects is paramount. Genetic approaches offer the most definitive means to achieve this validation.
The Central Hypothesis: Linking Compound Action to PPARδ Activation
The fundamental hypothesis to be tested is that the metabolic effects observed with this compound derivatives are directly mediated through the activation of PPARδ. This activation leads to the regulation of target gene expression, ultimately resulting in the observed physiological changes.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of action for this compound derivatives.
A Comparative Analysis of Genetic Validation Strategies
To rigorously test the central hypothesis, several genetic techniques can be employed. Each approach offers distinct advantages and provides a unique line of evidence to support the on-target activity of the compound. The choice of method will depend on the specific experimental question, the model system, and available resources.
| Genetic Approach | Principle | Key Advantages | Considerations & Limitations |
| CRISPR-Cas9 Gene Knockout | Permanent disruption of the PPARD gene, leading to a loss of PPARδ protein expression. | Provides a definitive null background to test for the complete loss of compound efficacy.[5][6][7][8] | Potential for off-target effects and cellular compensation. Cell line or animal model development can be time-consuming. |
| siRNA/shRNA Gene Knockdown | Transient reduction of PPARD mRNA levels, leading to decreased PPARδ protein expression. | Rapid and flexible method for assessing the impact of reduced target expression.[9][10] Amenable to high-throughput screening. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
| Gene Overexpression | Introduction of additional copies of the PPARD gene, leading to increased PPARδ protein levels. | Can potentiate the effects of the agonist, providing evidence of a direct target engagement. | Overexpression may not reflect physiological levels and could lead to artifacts. |
Experimental Protocols: A Step-by-Step Guide to Genetic Validation
The following section outlines detailed methodologies for each genetic approach, providing a framework for researchers to design and execute robust validation studies.
CRISPR-Cas9 Mediated Knockout of PPARD
This approach aims to create a cell line or animal model completely lacking functional PPARδ. The effect of the this compound derivative is then compared between the wild-type and knockout models. A loss of the compound's effect in the knockout model provides strong evidence for on-target activity.
Experimental Workflow:
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Detailed Protocol:
-
gRNA Design and Synthesis:
-
Design at least two independent guide RNAs (gRNAs) targeting an early exon of the PPARD gene to maximize the likelihood of a frameshift mutation and subsequent nonsense-mediated decay.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize or clone the gRNAs into an appropriate expression vector.
-
-
Cell Transfection and Clonal Selection:
-
Co-transfect a Cas9 nuclease expression vector and the gRNA vector into the desired cell line (e.g., a relevant human hepatocyte or myocyte cell line).
-
After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
-
Knockout Validation:
-
Expand individual clones and screen for PPARD knockout.
-
Genomic DNA Sequencing: PCR amplify the targeted region and perform Sanger sequencing to identify insertions or deletions (indels).
-
Western Blot: Confirm the absence of PPARδ protein expression in the knockout clones compared to wild-type controls.
-
-
Phenotypic Analysis:
-
Treat both wild-type and validated PPARD knockout cells with the this compound derivative at various concentrations.
-
Measure a relevant downstream endpoint, such as the expression of known PPARδ target genes (e.g., CPT1, PDK4) via qPCR.
-
Expected Outcome: The compound should induce target gene expression in wild-type cells but have no effect in the knockout cells.
-
siRNA-Mediated Knockdown of PPARD
This method provides a more rapid assessment of the on-target effects of the compound by transiently reducing PPARδ expression.
Experimental Workflow:
Caption: Workflow for siRNA-mediated gene knockdown.
Detailed Protocol:
-
siRNA Selection and Transfection:
-
Select at least two independent, pre-validated siRNAs targeting PPARD and a non-targeting control siRNA.
-
Transfect the siRNAs into the target cells using a suitable lipid-based transfection reagent.
-
-
Knockdown Validation:
-
At 24, 48, and 72 hours post-transfection, harvest a subset of cells to determine the optimal time point for maximal knockdown.
-
qPCR: Measure PPARD mRNA levels to confirm knockdown efficiency.
-
Western Blot: Confirm a significant reduction in PPARδ protein levels.
-
-
Compound Treatment and Analysis:
-
At the optimal knockdown time point, treat the cells with the this compound derivative.
-
Analyze the same downstream endpoints as in the CRISPR-Cas9 experiment.
-
Expected Outcome: The compound's effect should be significantly blunted in the cells treated with PPARD siRNA compared to the non-targeting control.
-
PPARD Overexpression
This approach can be used to further confirm that the compound's activity is directly proportional to the amount of its target.
Detailed Protocol:
-
Vector Construction and Transfection:
-
Clone the full-length human PPARD cDNA into a mammalian expression vector.
-
Transfect the PPARD expression vector or an empty control vector into the target cells.
-
-
Overexpression Validation:
-
At 24-48 hours post-transfection, confirm overexpression of PPARδ via qPCR and Western blot.
-
-
Compound Treatment and Analysis:
-
Treat the transfected cells with the this compound derivative.
-
Expected Outcome: The potency and/or efficacy of the compound in inducing the downstream response should be enhanced in the cells overexpressing PPARδ compared to the control cells.
-
Data Interpretation and Building a Case for On-Target Mechanism
-
Concordance of Results: A consistent blunting or abrogation of the compound's effect in both the stable knockout and transient knockdown models provides a powerful argument for on-target activity.
-
Dose-Response Relationship: In overexpression studies, a leftward shift in the dose-response curve for the compound would strongly suggest direct engagement with PPARδ.
-
Rescue Experiments: In a knockout model, re-introducing a wild-type PPARD expression vector should rescue the compound's activity, while a mutated, non-functional version should not.
Conclusion: The Path Forward
The genetic validation of the mechanism of action for this compound derivatives is a non-negotiable step in their journey towards the clinic. By systematically employing the rigorous genetic approaches outlined in this guide, researchers can build an unassailable case for their on-target activity. This not only de-risks further development but also provides a deeper understanding of the compound's biological effects, ultimately accelerating the delivery of novel and effective therapies for metabolic diseases.
References
- Barish, G. D., Narkar, V. A., & Evans, R. M. (2006). PPAR δ: a dagger in the heart of the metabolic syndrome.
- Burris, T. P. (2008). PPARδ as a therapeutic target in metabolic disease. Journal of medicinal chemistry, 51(18), 5489-5496. [Link]
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Thesis. [Link]
- Lee, C. H., Olson, P., & Evans, R. M. (2003). Minireview: lipid metabolism, metabolic diseases, and peroxisome proliferator-activated receptors. Endocrinology, 144(6), 2201-2207. [Link]
- Marion-Letellier, R., Butler, M., & Ghosh, S. (2011). Dominant-negative and knockdown approaches to studying PPAR activity. Methods in molecular biology (Clifton, N.J.), 680, 463–474. [Link]
- Mueller, E. (2010). The PPARs: from basic science to clinical applications.
- Wu, Z., & Spiegelman, B. M. (2017). Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome. Proceedings of the National Academy of Sciences, 114(12), 3029-3031. [Link]
- Qi, L., & Lazar, M. A. (2008). Peroxisome proliferator-activated receptor (PPAR) delta genetic variation and type 2 diabetes in middle age Chinese women. Diabetologia, 51(5), 794-801. [Link]
- Welch, J. S., Ricote, M., Akiyama, T. E., Gonzalez, F. J., & Glass, C. K. (2003). PPARgamma and PPARdelta negatively regulate specific subsets of lipopolysaccharide and IFN-gamma target genes in macrophages. Proceedings of the National Academy of Sciences of the United States of America, 100(11), 6712–6717. [Link]
- Michalik, L., & Wahli, W. (2006). The mechanisms of action of PPARs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(11), 1271-1278. [Link]
- Zi, Y., He, J., Li, Y., & Li, Y. (2021). Knockdown of PPARδ Induces VEGFA-Mediated Angiogenesis via Interaction With ERO1A in Human Colorectal Cancer. Frontiers in oncology, 11, 710915. [Link]
- Coll, T., Alvarez-Guardia, D., & Palomer, X. (2011). PPARδ agonism for the treatment of obesity and associated disorders: challenges and opportunities. PPAR research, 2011, 741584. [Link]
- Wikipedia contributors. (2024, August 28). PPAR agonist. In Wikipedia, The Free Encyclopedia.
- Cheng, L., Ding, G., & Li, Y. (2013). PPARδ, a potential therapeutic target for heart disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(5), 995-1003. [Link]
- Al-Haddad, R., Al-Sanea, M. M., & Al-Agamy, M. H. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 7(1), 1-10. [Link]
- Biocompare. (2022, October 28).
- Zarei, M., & Eslami, M. (2012). Muscle-Specific PPARβ/δ Agonism May Provide Synergistic Benefits with Life Style Modifications. PPAR research, 2012, 643759. [Link]
- Ding, N., Winter, C., & He, J. (2009). Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction. American journal of physiology. Heart and circulatory physiology, 297(1), H296–H304. [Link]
- Zhang, X., & Li, Y. (2020). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International journal of molecular sciences, 21(21), 8196. [Link]
- Al-Haddad, R., Al-Sanea, M. M., & Al-Agamy, M. H. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 7(1), 1-10. [Link]
- Al-Haddad, R., Al-Sanea, M. M., & Al-Agamy, M. H. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 7(1), 1-10. [Link]
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450-457. [Link]
- Abad-García, B., Galiano-Cogolludo, B., & Padillo-Macías, D. (2024). Benzopyran hydrazones with dual PPARα/γ or PPARα/δ agonism and an anti-inflammatory effect on human THP-1 macrophages. European Journal of Medicinal Chemistry, 265, 116086. [Link]
- Cornwell, A., & He, L. (2007). Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice. BMC genomics, 8, 438. [Link]
- He, L., & Cornwell, A. (2008). PPARα siRNA–Treated Expression Profiles Uncover the Causal Sufficiency Network for Compound-Induced Liver Hypertrophy.
- Wittrup, A., & Lieberman, J. (2015). Knocking down disease: a progress report on siRNA therapeutics. Nature reviews. Genetics, 16(9), 543–552. [Link]
- Chawla, P. A., & Mahajan, N. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules (Basel, Switzerland), 27(19), 6727. [Link]
- Chawla, P. A., & Mahajan, N. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules (Basel, Switzerland), 27(19), 6727. [Link]
- Casimiro-Garcia, A., & Piotrowski, D. W. (2013). Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Bioorganic & medicinal chemistry letters, 23(21), 5894–5898. [Link]
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. researchgate.net [researchgate.net]
- 7. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. childrenshospital.org [childrenshospital.org]
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Piperidinyl)-1,3-benzothiazole
This guide provides a comprehensive framework for the validation of analytical methods for 2-(4-Piperidinyl)-1,3-benzothiazole, a heterocyclic compound of interest in pharmaceutical development. The focus is on establishing robust, reliable, and compliant analytical procedures, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2).[1][2][3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals.
The validation of an analytical procedure is a critical process that provides documented evidence that the method is fit for its intended purpose.[5][6] For a compound like this compound, this ensures the accuracy and reliability of quantitative results (assay and impurity analysis) and qualitative assessments (identification).
Rationale for Method Selection: Physicochemical Properties
The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte. This compound is a moderately polar, organic molecule containing a benzothiazole fused ring system and a piperidinyl moiety. Its structure suggests strong ultraviolet (UV) absorbance due to the aromatic and heterocyclic components, making High-Performance Liquid Chromatography (HPLC) with UV detection the primary technique of choice. Gas Chromatography (GC) is generally less suitable unless the compound is derivatized to enhance volatility, which adds complexity to the procedure.
Table 1: Comparison of Primary Analytical Techniques
| Technique | Principle | Applicability to Analyte | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High | High specificity, precision, and accuracy for non-volatile organic molecules.[7][8] | Requires solvent disposal; may require gradient elution for complex mixtures. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | High | Provides molecular weight confirmation and structural information, crucial for impurity identification. | Higher cost and complexity compared to UV detection. |
| GC-FID/MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Low (without derivatization) | Excellent for volatile and thermally stable compounds. | Analyte is likely not volatile enough; potential for thermal degradation. |
Given its properties, a reverse-phase HPLC (RP-HPLC) method is the most logical and robust choice for the routine analysis of this compound.
The Validation Workflow: A Lifecycle Approach
Method validation is not a one-time event but part of a lifecycle that begins with method development and continues through routine use.[4][9][10] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][3][5]
Caption: The analytical method lifecycle, from development to validation and routine use.
In-Depth Validation of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that accurately quantifies the active ingredients without interference from degradation products, process impurities, or excipients.[11][12][13] This is paramount for ensuring the safety and efficacy of a drug product throughout its shelf life.
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm (based on UV maxima of the benzothiazole chromophore)
-
Injection Volume: 10 µL
Causality behind choices: A C18 column is chosen for its versatility in retaining moderately polar compounds. A formic acid modifier is used to ensure good peak shape by protonating free silanols on the stationary phase and the piperidinyl nitrogen of the analyte. A gradient elution is necessary to ensure elution of both the main analyte and any potential, more hydrophobic, impurities within a reasonable runtime.
The following parameters must be evaluated according to ICH Q2(R2), USP <1225>, and FDA guidelines.[14][15][16][17]
1. Specificity (Selectivity) The ability of the method to measure the analyte unequivocally in the presence of other components.[4]
-
Protocol:
-
Analyze a blank (diluent), a placebo (formulation matrix without the active pharmaceutical ingredient, or API), a standard solution of this compound, and a sample solution.
-
Perform forced degradation studies by exposing the API to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (ICH Q1B).[13]
-
Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from any degradation products or impurities, with a resolution factor (Rs) > 2.
-
Use a DAD to perform peak purity analysis to confirm that the analyte peak is spectrally homogeneous.
-
2. Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Range The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[5][18]
-
Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity range. For an assay, this is typically 80% to 120% of the target concentration.
4. Accuracy The closeness of agreement between the value accepted as a conventional true value and the value found.[19]
-
Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery of the analyte.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[19]
5. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Caption: The relationship between accuracy, trueness, and precision in method validation.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[20]
-
Based on Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be precise and accurate (e.g., RSD ≤ 10% and recovery of 80-120%).
7. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17]
-
Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and tailing factor.
-
-
Acceptance Criteria: System suitability parameters should remain within the defined limits for the method.
Summary of Validation Parameters and Acceptance Criteria
Table 2: Data Summary for HPLC Method Validation
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Resolution (Rs) from adjacent peaks | Rs > 2.0; No interference at the analyte retention time. Peak purity > 990. |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Range | Assay | 80% - 120% of target concentration |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability & Intermediate Precision | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Precision (RSD%) & Accuracy (%) at LOQ | RSD ≤ 10.0%; Recovery 80.0% - 120.0% |
| Robustness | System Suitability Test (SST) results | SST criteria must be met under all varied conditions. |
This guide provides a robust framework for the validation of analytical methods for this compound, aligning with current global regulatory expectations. By systematically evaluating each performance characteristic, scientists can ensure that their methods are scientifically sound and fit for purpose, ultimately safeguarding product quality and patient safety.
References
- Title: Q2(R2)
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: PharmTech URL:[Link]
- Title: USP <1225> Method Valid
- Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]
- Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: U.S. Pharmacopeia (USP) URL:[Link]
- Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL:[Link]
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link]
- Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
- Source: U.S.
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Stability Indicating HPLC Method Development: A Review Source: Journal of Drug Delivery and Therapeutics URL:[Link]
- Title: Stability-Indicating HPLC Method Development Source: vscht.cz URL:[Link]
- Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL:[Link]
- Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC Intern
- Title: Stability Indicating HPLC Method Development and Valid
- Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL:[Link]
- Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Pharmaceutical Erudition URL:[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. jddtonline.info [jddtonline.info]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 10. investigationsquality.com [investigationsquality.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. irjpms.com [irjpms.com]
- 13. scispace.com [scispace.com]
- 14. USP <1225> Method Validation - BA Sciences [basciences.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 17. propharmagroup.com [propharmagroup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 20. pharmaerudition.org [pharmaerudition.org]
A Comparative Guide to Verifying the Binding Affinity of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives to Tau Protein
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-piperidinyl)-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including as potential agents against neurodegenerative diseases like Alzheimer's.[1][2] A critical step in the development of these compounds is the precise and accurate determination of their binding affinity to their intended biological target. In the context of Alzheimer's disease, a significant focus has been on the tau protein, which forms neurofibrillary tangles, a hallmark of the pathology.[3][4]
This guide will compare two gold-standard biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for characterizing the binding of a hypothetical this compound derivative to the tau protein. We will also discuss alternative and complementary methods that can provide a more comprehensive understanding of the molecular interactions.
Section 1: The Imperative of Binding Affinity Verification
In drug discovery, the binding affinity, often expressed as the dissociation constant (Kd), is a fundamental parameter that quantifies the strength of the interaction between a ligand (the drug candidate) and its protein target.[5] A high binding affinity (low Kd value) is often a prerequisite for therapeutic efficacy, as it indicates that the compound can bind to its target at low concentrations, potentially leading to fewer off-target effects. However, affinity is just one piece of the puzzle. A complete understanding of the binding thermodynamics and kinetics is crucial for lead optimization.
Section 2: Primary Methodologies for Binding Affinity Determination
Surface Plasmon Resonance (SPR): A Real-Time Look at Kinetics
SPR is a label-free optical technique that measures the binding of an analyte (in this case, the benzothiazole derivative) to a ligand (the tau protein) immobilized on a sensor surface.[6][7] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[8] This allows for the determination of not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.[9][10]
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Immobilization of Tau Protein:
-
The tau protein is covalently coupled to a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a measurable response without causing mass transport limitations.
-
-
Preparation of the Benzothiazole Derivative:
-
A series of precise dilutions of the this compound derivative are prepared in a suitable running buffer. A buffer that mimics physiological conditions (e.g., PBS with a small amount of DMSO for compound solubility) is recommended.
-
-
Binding Measurement:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
Each concentration of the benzothiazole derivative is then injected over the surface for a defined period, allowing for association to occur.
-
This is followed by a dissociation phase where only the running buffer is flowed over the sensor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] It is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy change (ΔH).[13][14] From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[15]
Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Sample Preparation:
-
The tau protein is dialyzed extensively against the desired buffer. The this compound derivative is dissolved in the same final dialysis buffer to minimize heat of dilution effects.
-
-
Loading the Instrument:
-
A known concentration of the tau protein is loaded into the sample cell of the calorimeter.
-
A known, higher concentration of the benzothiazole derivative is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the derivative are made into the sample cell. The heat change associated with each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two molecules.
-
This isotherm is then fitted to a binding model to determine the thermodynamic parameters.
-
Section 3: Comparative Analysis of SPR and ITC
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetic rates (ka, kd), Affinity (KD) | Thermodynamic parameters (Ka, ΔH, n), Affinity (KD) |
| Sample Consumption | Low (µg of protein) | High (mg of protein) |
| Throughput | High | Low to Medium |
| Immobilization | Requires immobilization of one binding partner | Both partners are in solution |
| Labeling | Label-free | Label-free |
| Strengths | Provides kinetic information, high sensitivity | Provides a complete thermodynamic profile, solution-based |
| Limitations | Immobilization can affect protein conformation | Requires large amounts of sample, lower throughput |
Section 4: Alternative and Complementary Techniques
While SPR and ITC are powerful, a multi-faceted approach often yields the most robust data. Other techniques to consider include:
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which changes upon binding. It requires low sample consumption and is performed in solution.[5]
-
Fluorescence-Based Assays: Techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET) can be used if a suitable fluorescent probe is available.[16] These are often high-throughput and sensitive.
-
Pull-down Assays and Photoaffinity Labeling: These are qualitative or semi-quantitative methods that can confirm a direct interaction between the small molecule and the protein.[17]
Section 5: Conclusion and Best Practices
The choice of method for verifying the binding affinity of a this compound derivative to the tau protein depends on the specific research question and available resources.
-
For initial screening and kinetic profiling, SPR is an excellent choice due to its high throughput and sensitivity.
-
For a detailed thermodynamic understanding of the binding event, which is crucial for lead optimization, ITC is unparalleled.
Best Practice: For a comprehensive and trustworthy characterization of a high-priority compound, it is highly recommended to use at least two orthogonal methods. For instance, confirming the KD value obtained from SPR with an ITC experiment provides a high degree of confidence in the data. This self-validating approach is a cornerstone of rigorous drug discovery.
References
- Bielejewska, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18.
- Taudte, N., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology.
- Taudte, N., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
- Sparks, R. P., et al. (n.d.). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.
- Velazquez-Campoy, A. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JOVE.
- Sparks, R. P., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1964, 75-93.
- Velazquez-Campoy, A. (2022). Calorimetry to Quantify Protein-Ligand Binding. Researcher.Life.
- Labadie, S., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology, 17(1), 158-166.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739-2743.
- Uehara, T., et al. (2023). Chemical biology to dissect molecular mechanisms underlying plant circadian clocks. Plant and Cell Physiology.
- Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.
- Sparks, R. P., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1964, 75-93.
- Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
- BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH.
- axiVEND. (2023). Biomolecular Binding Affinity. axiVEND microarrays.
- Kumar, D., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 198, 112356.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Doctoral Dissertation, Gifu Pharmaceutical University.
- Çakır, G., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23555-23571.
- El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports, 13(1), 2639.
- Kumar, D., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Development-of-novel-N-(6-methanesulfonyl-benzoth-Kumar-Singh/18797f2648507797745778a87b40d6215357879e]([Link]
- Ríos-Lugo, M. J., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(20), 4785.
- Al-Ostath, R., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
- Sottejeau, Y., et al. (2018). Structural Basis of Tau Interaction With BIN1 and Regulation by Tau Phosphorylation. Frontiers in Molecular Neuroscience, 11, 429.
- Ali, M. F., et al. (2022). Binding affinity and lipophilicity of Tau agents. ResearchGate.
- Jensen, J. R., et al. (2011). Ligand polarizability contributes to tau fibril binding affinity. Bioorganic & Medicinal Chemistry, 19(17), 5147-54.
- Sbardella, G., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4833.
- Al-Issa, F. A., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 29(14), 3173.
- Arastoo, M., et al. (2024). High-affinity antibodies specific to the core region of the tau protein exhibit diagnostic and therapeutic potential for Alzheimer's disease. Alzheimer's Research & Therapy, 16(1), 205.
- Akande, M. G., et al. (2023). Silver(I) pyridinyl complexes with benzothiazole, thiophene, and furan moieties: DNA/protein-binding, antibacterial, antioxidant, and anticancer studies. Archiv der Pharmazie, 356(1), e2200308.
- Norman, H., et al. (2021). Tau Protein Binding Modes in Alzheimer's Disease for Cationic Luminescent Ligands. The Journal of Physical Chemistry B, 125(42), 11663-11674.
Sources
- 1. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity antibodies specific to the core region of the tau protein exhibit diagnostic and therapeutic potential for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. axivend.com [axivend.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. affiniteinstruments.com [affiniteinstruments.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. molbiolcell.org [molbiolcell.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Verifying the Specificity of a Novel Kinase Inhibitor
Topic: Verifying the Specificity of PBT-A, a 2-(4-Piperidinyl)-1,3-benzothiazole Derivative Targeting Aurora Kinase A
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Specificity in Kinase Drug Discovery
The this compound scaffold is a versatile pharmacophore found in numerous compounds with diverse biological activities, from antimicrobial to anticancer agents.[1][2][3][4][5] This guide focuses on a hypothetical, novel derivative, designated PBT-A , designed as a potent inhibitor of Aurora Kinase A (AurA). AurA is a critical serine/threonine kinase that regulates mitotic events, and its overexpression is a hallmark of many cancers, making it a prime therapeutic target.[6][7][8][9]
However, the promise of any targeted therapy hinges on its specificity. The human kinome is vast, and off-target activity, where a drug interacts with unintended proteins, is a primary cause of dose-limiting toxicities and clinical trial failures.[10][11][12][13] An inhibitor that appears effective in a simple assay might produce a desired phenotype through an off-target mechanism, leading to misinterpreted data and wasted resources.[10][14] Therefore, a rigorous, multi-tiered approach to verifying biological specificity is not merely a quality control step but a foundational pillar of translational research.
This guide provides a comprehensive framework for objectively assessing the specificity of PBT-A. We will compare its performance against a well-characterized alternative, Alisertib (MLN8237), a selective AurA inhibitor that has been clinically evaluated.[8] The methodologies described herein are designed to build a robust "specificity profile," enabling researchers to confidently link the compound's molecular action to its cellular and physiological effects.
Pillar 1: Foundational Biochemical Profiling
The first step is to understand the compound's interaction with a wide array of purified enzymes in vitro. This provides a broad, unbiased view of its selectivity profile across the human kinome.
The Rationale: Casting a Wide Net
Most kinase inhibitors target the highly conserved ATP-binding pocket.[11] This shared structural feature makes cross-reactivity (binding to other kinases) a significant challenge.[15][16] A large-scale kinase panel screen is the industry standard for identifying potential off-targets early. Commercial services like Reaction Biology's KinaseProfiler™ or Thermo Fisher's SelectScreen™ offer panels of hundreds of kinases, providing a comprehensive initial assessment.[17]
Experimental Workflow: Large-Panel Kinase Screen
The overall workflow involves screening the test compound at a fixed concentration against a large kinase panel, followed by dose-response analysis for any identified "hits."
Caption: Workflow for biochemical selectivity profiling.
Key Protocol: LanthaScreen™ Eu Kinase Binding Assay
A common and robust method for these screens is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, such as the LanthaScreen™ platform.[18][19][20][21] This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor, providing a direct measure of binding affinity.[18][21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19] Prepare serial dilutions of PBT-A, Alisertib, and the negative control in DMSO, then dilute into the kinase buffer.
-
Kinase/Antibody Mixture: Dilute the tagged Aurora Kinase A enzyme and the Eu-labeled anti-tag antibody to a 2X working concentration in the kinase buffer.
-
Tracer Mixture: Dilute the Alexa Fluor™ 647-labeled kinase tracer to a 4X working concentration. The optimal tracer concentration should be predetermined via titration experiments.[19][22]
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the compound dilutions.
-
Reaction Initiation: Add 8 µL of the 2X kinase/antibody mixture, followed by 4 µL of the 4X tracer solution.[18]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.
-
Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the log of inhibitor concentration to determine the IC50 value.
Comparative Data Presentation
The results should be tabulated to clearly compare the potency and selectivity of PBT-A against the benchmark compound, Alisertib.
| Kinase Target | PBT-A (IC50, nM) | Alisertib (IC50, nM) | Inactive Analog (IC50, nM) |
| Aurora A (On-Target) | 12 | 5 | >10,000 |
| Aurora B | 250 | 205 | >10,000 |
| Aurora C | 1,100 | 950 | >10,000 |
| VEGFR2 | 3,500 | >10,000 | >10,000 |
| ABL1 | >10,000 | 8,700 | >10,000 |
| SRC | 8,200 | >10,000 | >10,000 |
This is hypothetical data for illustrative purposes. The data shows PBT-A is a potent AurA inhibitor with >20-fold selectivity against Aurora B. The inactive analog shows no significant activity, confirming the observed inhibition is not due to a non-specific property of the chemical scaffold.[23][24][25]
Pillar 2: Confirming Target Engagement in a Cellular Context
Biochemical assays are essential but occur in an artificial environment. The next critical step is to verify that the compound engages its intended target within the complex milieu of a living cell.[26][27] Failure to engage the target in a cellular context is a major reason for the attrition of drug candidates.[28]
The Rationale: Moving from In Vitro to In Situ
Inside a cell, factors like membrane permeability, efflux pumps, metabolism, and competition with high intracellular ATP concentrations can drastically alter a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues.[29][30][31][32] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[30][31]
Key Protocol: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116, known to express AurA) to ~80% confluency. Treat cells with various concentrations of PBT-A, Alisertib, or vehicle (DMSO) for 1-2 hours at 37°C.[29]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[29][30]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[30]
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[30]
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Aurora Kinase A. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble AurA remaining against the temperature for each compound concentration. A rightward shift in the melting curve indicates target stabilization and thus, engagement.[32][33]
Visualizing On-Target vs. Off-Target Effects
Beyond direct binding, it is crucial to confirm that target engagement leads to the expected functional outcome. For AurA, this means inhibiting its kinase activity and blocking downstream signaling. A key substrate of AurA is Histone H3, which it phosphorylates at Serine 10 during mitosis.
Caption: On-target inhibition of AurA by PBT-A blocks downstream signaling.
A simple Western blot experiment can validate this. Mitotically arrested cells treated with PBT-A should show a dose-dependent decrease in p-Histone H3 (Ser10) levels, while total Histone H3 levels remain unchanged. Comparing this to Alisertib provides a functional benchmark. If an inactive analog causes no change, it confirms the effect is due to specific kinase inhibition.[9]
Pillar 3: Phenotypic Validation and Control Strategy
The final pillar connects the molecular mechanism to a cellular phenotype. An effective and specific AurA inhibitor should induce a characteristic G2/M cell cycle arrest and the formation of monopolar spindles.[6] However, it is critical to prove this phenotype is a direct consequence of on-target activity and not an unforeseen off-target effect.[14][34]
The Rationale: The Indispensable Role of Controls
The choice of controls is paramount for building a self-validating experiment.[23][35]
-
Positive Control (e.g., Alisertib): A well-validated compound expected to produce the same on-target phenotype. This confirms the assay system is working correctly.[25][35][36]
-
Negative Control (Inactive Analog): A structurally similar molecule that lacks activity against the primary target. This is the most crucial control.[24][25] If the inactive analog fails to produce the phenotype, it strongly suggests the phenotype observed with the active compound is due to its on-target activity.[34]
-
Vehicle Control (e.g., DMSO): Establishes the baseline response and ensures the solvent has no effect.[25]
Caption: Logical relationship between controls for phenotypic validation.
Experimental Approach: Phenotypic Screening
-
Cell Treatment: Treat cells with PBT-A, Alisertib, the inactive analog, and DMSO for 24 hours.
-
Immunofluorescence: Fix, permeabilize, and stain cells for α-tubulin (to visualize spindles), γ-tubulin (to visualize centrosomes), and DNA (DAPI).
-
Microscopy: Acquire images using high-content imaging or confocal microscopy.
-
Analysis: Quantify the percentage of cells exhibiting the characteristic monopolar spindle phenotype.
Expected Outcome: Both PBT-A and Alisertib should show a significant, dose-dependent increase in cells with monopolar spindles compared to the vehicle control. The inactive analog should show no increase. This result, combined with the biochemical and target engagement data, provides a powerful, multi-layered validation of PBT-A's specificity of effect.
Conclusion
References
- Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-Maria, M., Smith, A. E., Puskas, E. E., Ba-Alwi, Q., & Zhang, T. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]
- Gao, Y., Wang, Y., & Zhang, T. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Needle.Tube. (n.d.). The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy. [Link]
- Wilson, H. M., & TUCK, K. L. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12974-12979. [Link]
- Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. [Link]
- Bulusu, K. C., & Gu, J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1545-1557. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Taira, J. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(2), 149-151. [Link]
- Biology For Everyone. (2025). What Is A Negative Control? [https://www.youtube.
- Vasta, J. D., & Robers, M. B. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(24), 16417-16441. [Link]
- Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
- News-Medical.Net. (2025).
- ResearchGate. (n.d.). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. [Link]
- Cravatt, B. F., & Simon, G. M. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(3), 141-147. [Link]
- Asteriti, I. A., & Rensen, W. M. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 4, 20. [Link]
- Science Ready. (n.d.).
- Katsha, A., & Souto, J. C. (2011). Aurora Kinase inhibitors as Anticancer Molecules. Molecular Cancer Therapeutics, 10(11), 1997-2008. [Link]
- Creative Diagnostics. (n.d.).
- BioIVT. (2022). What Are Controls and Why Do We Need Them? [Link]
- Quora. (2021).
- Tseng, B. S., & Kapoor, T. M. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2617-2623. [Link]
- Robers, M. B., & Vasta, J. D. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Current Protocols in Chemical Biology, 12(4), e84. [Link]
- CETSA. (n.d.). CETSA. [Link]
- Lee, H., & Kim, K. (2024). Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells. Cancers, 16(1), 183. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, biological and pharmacological activities of 2-methyl-4Hpyrimido[ 2,1-b][10][11]benzothiazoles. [Link]
- ResearchGate. (2023).
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
- Hranjec, M., & Starcevic, K. (2017).
- MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TR [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy [needle.tube]
- 24. youtube.com [youtube.com]
- 25. scienceready.com.au [scienceready.com.au]
- 26. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pelagobio.com [pelagobio.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. CETSA [cetsa.org]
- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. bioivt.com [bioivt.com]
- 36. quora.com [quora.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Piperidinyl)-1,3-benzothiazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of chemical reagents like 2-(4-Piperidinyl)-1,3-benzothiazole demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedural instruction, offering insights into the causality behind each recommendation to foster a culture of safety and responsibility within the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound, like many benzothiazole derivatives, presents a multi-faceted risk profile that dictates every aspect of its handling and disposal.[1][2][3]
A Safety Data Sheet (SDS) for this compound classifies it with several key hazards.[1] These classifications are not arbitrary; they are based on toxicological data and inform the necessary precautions to prevent exposure and environmental contamination.
Table 1: Hazard Profile of this compound [1]
| Hazard Classification | Category | Description of Risk |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation. |
The piperidinyl and benzothiazole moieties contribute to its potential biological activity and, consequently, its toxicological profile. Benzothiazoles as a class have been noted for their potential to be dermal sensitizers and respiratory tract irritants.[3][4] Therefore, treating this compound with a high degree of caution is a scientifically validated necessity.
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
The disposal of this compound is governed by stringent environmental regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning that the responsibility for the waste lies with the generator—your laboratory—from the moment it is created until its final, safe disposal.[7]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the acute toxicity of this compound, it must be managed as a hazardous waste to ensure compliance with federal, state, and local regulations.[8][9]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Based on the hazard assessment, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including as a waste product. The rationale is to create a barrier between the researcher and the hazardous material, mitigating the risks of dermal absorption, inhalation, and accidental ingestion.[2][10]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[10]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for tears or punctures before use.[2] A fully buttoned lab coat must be worn to protect street clothes and skin.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.[10][12]
Spill Management: An Emergency Response Protocol
Accidents can happen, and a clear, concise spill management plan is a critical component of laboratory safety.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the full PPE as described above.[13]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb flammable solvents.
-
Cleanup: Collect the spilled material and absorbent into a designated, sealable container for hazardous waste.[14]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste.[14]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound and its associated contaminated materials. This process ensures the safety of laboratory personnel and compliance with environmental regulations.[8][9]
Step 1: Waste Characterization and Segregation
-
Action: Designate all this compound, including unused reagent, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, pipette tips), as "Hazardous Waste."[15]
-
Causality: Proper characterization is the first step in the RCRA "cradle-to-grave" process and dictates all subsequent handling procedures.[16] Segregation is crucial to prevent dangerous reactions between incompatible chemicals.[17] This compound should be segregated from strong oxidizing agents and strong acids or bases.[12]
Step 2: Containerization
-
Action: Place the waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or rust.[11][17] For liquid waste solutions, ensure the container is appropriate for the solvent used.
-
Causality: Proper containment prevents the release of the hazardous substance into the environment and protects personnel from exposure.[11] Using incompatible containers can lead to degradation of the container and subsequent leaks.
Step 3: Labeling
-
Action: Label the waste container clearly and accurately. The label must include:
-
Causality: Accurate labeling is a legal requirement and is essential for communicating the container's contents and associated hazards to everyone in the lab and to the waste disposal professionals who will handle it.[8][11]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][15] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment unit (such as a spill tray) to capture any potential leaks.[17]
-
Causality: Storing hazardous waste in a designated and properly managed SAA minimizes the risk of spills and accidental exposure while ensuring regulatory compliance regarding storage limits.
Step 5: Arranging for Final Disposal
-
Action: Under no circumstances should this chemical be disposed of down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][14]
-
Causality: this compound and its derivatives can be harmful to aquatic life and may persist in the environment.[3][18] Professional hazardous waste facilities are equipped to handle and dispose of such chemicals through methods like high-temperature incineration, which destroys the hazardous components.[8][15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. Laboratory Waste Management - Environmental Marketing Services [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. synerzine.com [synerzine.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. lanxess.com [lanxess.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
- 17. acewaste.com.au [acewaste.com.au]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Piperidinyl)-1,3-benzothiazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 2-(4-Piperidinyl)-1,3-benzothiazole (CAS: 51784-73-7) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is grounded in a deep understanding of the potential hazards and the rationale behind each protective measure.
Immediate Safety Profile: Understanding the Hazard
Before handling this compound, it is critical to internalize its hazard profile. According to its Safety Data Sheet (SDS), this compound presents several risks that directly inform our PPE strategy.[1]
Hazard Classifications:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications necessitate a multi-faceted PPE approach that prevents exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation. The chemical and toxicological properties of many complex reagents have not been exhaustively investigated, warranting a cautious and thorough approach to protection.[2]
Risk-Based PPE Selection: A Deliberate Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The following table outlines recommended PPE levels for various laboratory operations involving this compound.
| Protection Level | Required PPE | When to Use |
| Standard Operations (Level D) | Safety glasses with side shields, standard lab coat, nitrile gloves (single pair), closed-toe shoes. | For handling small quantities (<1g) in a certified chemical fume hood.[3][4] |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant lab coat or apron over a standard lab coat, double-gloving (nitrile), closed-toe shoes. | When preparing solutions, vortexing, sonicating, heating, or transferring volumes >10 mL.[4][5] |
| Emergency Situations (Spills or Uncontrolled Release) | Full-face respirator with appropriate organic vapor/particulate cartridges, chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves (e.g., neoprene or PVC over nitrile), and chemical-resistant boots.[3][4][6] | For responding to significant spills or any uncontrolled release of the compound outside of a primary engineering control like a fume hood. |
The logic behind escalating protection is straightforward: as the potential for generating aerosols, splashes, or widespread contamination increases, so does the need for more comprehensive barriers. A face shield over goggles, for instance, protects the entire face from splashes that could otherwise find their way around the seal of standard goggles.[5]
Procedural Guide to PPE Usage
Correctly using PPE is as important as selecting it. The sequence of donning (putting on) and doffing (taking off) is designed to minimize the risk of contamination.
Donning Protocol (Putting on PPE)
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
First Layer of Protection: Don your lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Footwear: Put on chemical-resistant boots or shoe covers if required by the risk assessment.
-
Respiratory Protection: If a respirator is needed, perform a seal check to ensure a proper fit. This must be done before entering the hazardous area.
-
Eye and Face Protection: Put on safety goggles and a face shield if the procedure warrants it.
-
Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first. Always inspect gloves for tears or defects before use.[2]
Doffing Protocol (Taking off PPE)
The doffing sequence is critical for preventing the transfer of contaminants from the PPE to your skin or clothing.
-
Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first. Use a proper glove removal technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the outer surface).[2]
-
Suit/Apron: Remove the chemical-resistant suit or apron by peeling it away from your body to avoid contaminating your inner clothing.
-
Face and Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Workflow for risk assessment, PPE selection, and safe handling of this compound.
Disposal and Decontamination Plan
Proper disposal of contaminated PPE is a final, critical step in the safety workflow.
-
Waste Segregation: All disposable PPE, including gloves, lab coats, and shoe covers, that has come into contact with this compound must be treated as hazardous waste.[2]
-
Containerization: Collect contaminated items in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[2][4]
-
Regulatory Compliance: Ensure that all waste is disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[7]
In the event of skin contact, immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water.[2][8] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[2][8] Always have an eyewash station and safety shower readily accessible.[8]
By integrating these principles and procedures into your daily laboratory practice, you build a robust culture of safety that protects not only yourself but your entire team.
References
- Personal Protection Equipment (PPE). RI DEM. [Link]
- Safety Data Sheet - Benzothiazole. Carlo Erba Reagents. [Link]
- 2-(piperidin-4-yl)-1H-1,3-benzodiazole Safety and Hazards.
- Personal Protective Equipment to Use When Handling Hazardous Drugs. Pharmacy Practice News. [Link]
- PPE Personal Protective Equipment.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
